3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid
Description
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Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRCCQROQBVCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)C(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348601 | |
| Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84182-46-7 | |
| Record name | 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid
CAS Number: 84182-46-7
This technical guide provides a comprehensive overview of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid, catering to researchers, scientists, and professionals in drug development. The document details the compound's chemical properties, outlines a probable synthesis pathway, and discusses its potential, though currently limited, role in biological contexts.
Chemical and Physical Properties
This compound is a white solid compound with a molecular formula of C₁₃H₁₄O₅ and a molecular weight of 250.25 g/mol .[1][2] It is classified as a dicarboxylic acid and is characterized by a cyclobutane ring substituted with a benzyloxy group and two carboxylic acid functional groups.
| Property | Value | Reference |
| CAS Number | 84182-46-7 | [1][2] |
| Molecular Formula | C₁₃H₁₄O₅ | [1][2] |
| Molecular Weight | 250.25 g/mol | [1][2] |
| Appearance | White Solid | |
| Purity | Typically ≥97% | [1] |
Synthesis Pathway
A general experimental protocol for the hydrolysis of a related compound, diethyl 1,1-cyclobutanedicarboxylate, is available and can be adapted.[5][6] This suggests a two-step process:
-
Formation of the Diethyl Ester: Alkylation of diethyl malonate with a suitable 1,3-dihalopropane followed by the introduction of the benzyloxy group.
-
Hydrolysis to the Dicarboxylic Acid: Saponification of the resulting diethyl ester using a strong base, such as potassium hydroxide, followed by acidification.
Below is a diagram illustrating the proposed synthetic workflow.
References
- 1. This compound 97% | CAS: 84182-46-7 | AChemBlock [achemblock.com]
- 2. 3-Benzyloxycyclobutane-1,1-dicarboxylic acid AldrichCPR 84182-46-7 [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 3-BENZYLOXYCYCLOBUTANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 54166-15-3 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid: Molecular Structure and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document compiles information from analogous structures and established chemical principles to offer a detailed profile for researchers and drug development professionals. The guide covers its chemical and physical properties, a proposed synthesis protocol, predicted spectroscopic characteristics, and a discussion of its potential role in medicinal chemistry, particularly in the context of enzyme inhibition.
Molecular Structure and Properties
This compound is a disubstituted cyclobutane derivative. The rigid, puckered structure of the cyclobutane ring provides a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry.[1][2] The benzyloxy group introduces a bulky aromatic moiety, while the geminal dicarboxylic acid groups provide sites for further chemical modification or interaction with biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 84182-46-7 | |
| Molecular Formula | C₁₃H₁₄O₅ | |
| Molecular Weight | 250.25 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 3-(Phenylmethoxy)cyclobutane-1,1-dicarboxylic acid | |
| SMILES | C1C(CC1(C(=O)O)C(=O)O)OCC2=CC=CC=C2 | [3] |
| InChI | InChI=1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) | [3] |
| Predicted XlogP | 1.2 | [3] |
| Predicted Hydrogen Bond Donor Count | 2 | |
| Predicted Hydrogen Bond Acceptor Count | 5 |
Synthesis Protocol
The proposed synthesis involves a multi-step process starting from the nucleophilic substitution reaction of a protected dibromo-propane derivative with a malonic ester, followed by deprotection, hydrolysis, and subsequent functional group manipulations.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. In a three-necked flask under an inert atmosphere, sodium hydride is suspended in anhydrous DMF. Diisopropyl malonate is added dropwise at a controlled temperature. Subsequently, 3-dibromo-2,2-dimethoxypropane is added, and the reaction mixture is heated to reflux. After completion, the reaction is quenched, and the product is extracted.[4]
-
Step 2: Synthesis of 3-Oxocyclobutane-1,1-dicarboxylic acid. The protected cyclobutane intermediate from Step 1 is subjected to acidic hydrolysis to remove the dimethoxy and isopropyl protecting groups, yielding 3-oxocyclobutane-1,1-dicarboxylic acid.
-
Step 3: Synthesis of 3-Hydroxycyclobutane-1,1-dicarboxylic acid. The keto group of 3-oxocyclobutane-1,1-dicarboxylic acid is selectively reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding hydroxyl derivative.
-
Step 4: Synthesis of this compound. The hydroxyl group is then benzylated using benzyl bromide in the presence of a base (e.g., sodium hydride) in an appropriate solvent like THF to yield the final product.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on its functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.3 ppm).- Methylene protons of the benzyl group (singlet, ~4.5 ppm).- Protons on the cyclobutane ring (multiplets, ~2.0-3.5 ppm).- Carboxylic acid protons (broad singlet, >10 ppm). |
| ¹³C NMR | - Carbonyl carbons of the carboxylic acids (~175 ppm).- Aromatic carbons of the benzyl group (~127-138 ppm).- Methylene carbon of the benzyl group (~70 ppm).- Carbons of the cyclobutane ring (~30-50 ppm). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimers (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acids (~1700 cm⁻¹).[5]- C-O stretches from the ether and carboxylic acids (~1000-1300 cm⁻¹).[5]- Aromatic C-H stretches (~3000-3100 cm⁻¹). |
| Mass Spectrometry | - The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable.- Common fragmentation patterns would include the loss of the benzyl group, carboxylic acid groups, and cleavage of the cyclobutane ring.[6][7][8] |
Potential Applications in Drug Discovery
The cyclobutane scaffold is increasingly recognized for its favorable properties in drug design. Its rigid conformation can pre-organize substituents for optimal binding to a biological target, potentially leading to enhanced potency and selectivity.[1][2][9]
Role as an Enzyme Inhibitor
Cyclobutane derivatives have been successfully developed as inhibitors for various enzymes, notably Janus kinases (JAKs).[10][11] The constrained nature of the cyclobutane ring can position pharmacophoric groups in specific orientations to interact with key residues in an enzyme's active site.
The dicarboxylic acid functionality of this compound could serve as a key interaction point with polar residues in an enzyme active site, or it could be a handle for further derivatization to explore structure-activity relationships (SAR). The benzyloxy group can occupy a hydrophobic pocket, contributing to binding affinity.
Improving Pharmacokinetic Properties
The incorporation of a cyclobutane ring can enhance the metabolic stability of a drug candidate by blocking sites of metabolism.[9] Furthermore, the three-dimensional nature of the scaffold can improve solubility and other physicochemical properties, which are critical for oral bioavailability.[12]
Conclusion
This compound represents a molecule with significant potential for applications in medicinal chemistry and drug discovery. Its rigid cyclobutane core, combined with the benzyloxy and dicarboxylic acid functionalities, provides a versatile platform for the design of novel therapeutics. While further experimental characterization is required, the information presented in this guide, based on related structures and established principles, offers a solid foundation for researchers interested in exploring the utility of this and similar cyclobutane derivatives. The strategic use of such scaffolds holds promise for the development of next-generation enzyme inhibitors and other targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-benzyloxycyclobutane-1,1-dicarboxylic acid (C13H14O5) [pubchemlite.lcsb.uni.lu]
- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. longdom.org [longdom.org]
- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 11. BRPI0909040B8 - azetidine and cyclobutane derivatives, their uses, and composition - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Properties of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid. This compound is of significant interest to the medicinal chemistry and drug discovery sectors as a versatile building block. The benzyloxy group serves as a protected hydroxyl functionality, while the gem-dicarboxylic acid moiety offers a handle for various chemical transformations, including decarboxylation, esterification, and amidation. This document details a proposed synthetic pathway, predicted spectroscopic data, and a discussion of its chemical reactivity, supported by data from analogous structures. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Cyclobutane derivatives are crucial structural motifs in a variety of biologically active molecules and approved pharmaceuticals. The rigid, puckered conformation of the cyclobutane ring can impart unique pharmacological properties, offering advantages in potency, selectivity, and pharmacokinetic profiles. This compound is a valuable synthetic intermediate that combines the features of a protected hydroxyl group with a reactive dicarboxylic acid on a cyclobutane scaffold. This makes it an attractive precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutics.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 84182-46-7 | [1][3] |
| Molecular Formula | C₁₃H₁₄O₅ | [1][3] |
| Molecular Weight | 250.25 g/mol | [1][3] |
| Appearance | White solid | [2] |
| Melting Point | ca. 164 °C | [2] |
| Boiling Point (Predicted) | 465.7 ± 45.0 °C | [2] |
| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 3.04 ± 0.50 | [2] |
| SMILES | O=C(O)C1(C(=O)O)CC(OCC2=CC=CC=C2)C1 | [1] |
| InChI | 1S/C13H14O5/c14-11(15)13(12(16)17)6-10(7-13)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17) | [3] |
Synthesis
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Let the reaction mixture stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (e.g., 3-5 eq.).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 1-2 with concentrated hydrochloric acid at 0 °C.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ 10.0-12.0 (br s, 2H, -COOH), δ 7.2-7.4 (m, 5H, Ar-H), δ 4.5 (s, 2H, -OCH₂Ph), δ 3.8-4.0 (m, 1H, -CH-O-), δ 2.5-2.8 (m, 4H, cyclobutane-H) |
| ¹³C NMR | δ 175-180 (C=O), δ 137-139 (Ar-C), δ 127-129 (Ar-CH), δ 70-72 (-OCH₂Ph), δ 68-70 (-CH-O-), δ 50-55 (quaternary C), δ 30-35 (cyclobutane-CH₂) |
| FTIR (cm⁻¹) | 3300-2500 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), 3000-2850 (C-H stretch, aliphatic), 1720-1680 (strong, C=O stretch), 1600, 1495, 1450 (C=C stretch, aromatic), 1300-1200 (C-O stretch), 1100-1050 (C-O stretch, ether) |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 249.08 |
Chemical Reactivity
The chemical reactivity of this compound is governed by its three main functional components: the dicarboxylic acid moiety, the cyclobutane ring, and the benzyloxy group.
References
Unraveling the Nomenclature of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly referred to as 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid is, in fact, This compound itself.[1] In this case, the common name aligns with the systematic naming conventions of IUPAC.
An alternative systematic name for this chemical is 3-(phenylmethoxy)cyclobutane-1,1-dicarboxylic acid .[2] This name arises from treating the "benzyloxy" group as a "phenylmethoxy" substituent. Both names accurately describe the molecule's structure according to IUPAC rules.
Structural Breakdown:
-
Cyclobutane: The core of the molecule is a four-carbon ring.
-
-1,1-dicarboxylic acid: This indicates that two carboxylic acid (-COOH) groups are attached to the same carbon atom, designated as position 1 on the cyclobutane ring.
-
3-(benzyloxy): At the third carbon atom of the cyclobutane ring, there is a benzyloxy substituent (-OCH₂C₆H₅). This group consists of a benzyl group (a benzene ring attached to a CH₂ group) linked to the cyclobutane ring via an oxygen atom.
Chemical databases and suppliers consistently list "this compound" as the IUPAC name for the compound with the CAS number 84182-46-7.[1][2][3]
While the request included specifications for a detailed technical guide with experimental protocols and data visualization, such a document cannot be generated for a chemical name alone. The provided information strictly pertains to the IUPAC nomenclature of the specified compound.
References
Synthesis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step sequence, commencing with the formation of the cyclobutane ring, followed by functional group manipulations to introduce the benzyloxy moiety, and culminating in the hydrolysis of the ester groups. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes a visualization of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a four-step process. The logical workflow begins with the construction of the cyclobutane-1,1-dicarboxylate core, followed by the introduction of a hydroxyl group at the 3-position. This hydroxyl group then serves as a handle for the introduction of the benzyloxy group via a Williamson ether synthesis. The final step involves the hydrolysis of the diethyl ester to yield the target dicarboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This procedure is adapted from established methods for the alkylation of diethyl malonate.[1][2]
Reaction: Diethyl malonate reacts with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base to form diethyl 1,1-cyclobutanedicarboxylate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate is added to the flask.
-
1,3-Dihalopropane is then added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure diethyl 1,1-cyclobutanedicarboxylate.
| Parameter | Value |
| Reactants | Diethyl malonate, 1,3-Dihalopropane, Sodium ethoxide |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 50-60% |
Step 2: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
This step involves the reduction of a 3-oxo precursor, which can be synthesized through various reported methods. The following is a general procedure for the reduction.
Reaction: Diethyl 3-oxocyclobutane-1,1-dicarboxylate is reduced using a suitable reducing agent, such as sodium borohydride, to yield diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Procedure:
-
Diethyl 3-oxocyclobutane-1,1-dicarboxylate is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
The flask is cooled in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction is stirred at 0°C for a specified time and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification is achieved by column chromatography on silica gel.
| Parameter | Value |
| Reactant | Diethyl 3-oxocyclobutane-1,1-dicarboxylate |
| Reagent | Sodium borohydride |
| Solvent | Methanol or Ethanol |
| Temperature | 0°C to room temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | High |
Step 3: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (Williamson Ether Synthesis)
This key step introduces the benzyloxy group onto the cyclobutane ring. The procedure is based on the general principles of the Williamson ether synthesis.[3][4][5][6]
Reaction: The hydroxyl group of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is deprotonated by a strong base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide to form the benzyl ether.
Procedure:
-
To a solution of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate in an anhydrous aprotic solvent (e.g., THF or DMF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C.
-
The mixture is stirred at this temperature for a period to allow for the formation of the alkoxide.
-
Benzyl bromide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours or overnight until completion (monitored by TLC).
-
The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Parameter | Value |
| Reactants | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, Benzyl bromide |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0°C to room temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-95% (general for Williamson ether synthesis) |
Step 4: Synthesis of this compound
The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.[1]
Reaction: Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is hydrolyzed under basic conditions, followed by acidification to yield the final product.
Procedure:
-
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is heated to reflux for several hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.
-
The aqueous layer is then cooled in an ice bath and acidified to a low pH (e.g., pH 1-2) with a strong acid (e.g., concentrated HCl).
-
The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
If no precipitate forms, the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield the product.
| Parameter | Value |
| Reactant | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate |
| Reagent | Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Typical Yield | High |
Concluding Remarks
This technical guide outlines a robust and adaptable synthetic route to this compound. The described protocols are based on well-established chemical transformations and can be optimized for specific laboratory or industrial settings. Researchers and drug development professionals can utilize this information to access this important chemical intermediate for their synthetic endeavors. Careful monitoring of each reaction step and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Starting Materials for 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details two viable synthetic pathways, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a substituted cyclobutane derivative whose rigid four-membered ring structure is of significant interest in the design of novel therapeutic agents. The benzyloxy group offers a versatile handle for further functionalization or can act as a key pharmacophoric element. The geminal dicarboxylic acid moiety provides a means to introduce diverse functionalities, modulate physicochemical properties, or act as a bioisostere for other chemical groups. Understanding the synthesis of this core structure is crucial for its application in drug discovery and development.
Synthetic Strategies
Two primary retrosynthetic approaches have been identified for the synthesis of this compound. Both strategies converge on the formation of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate as a key intermediate, which is subsequently hydrolyzed to the target diacid.
Route A focuses on the construction of the cyclobutane ring by reacting a pre-functionalized C3-building block bearing the benzyloxy group with a malonic ester.
Route B involves the formation of a 3-oxocyclobutane intermediate, followed by reduction and benzylation to introduce the desired benzyloxy substituent.
The following sections provide a detailed examination of the starting materials and experimental procedures for each route.
Route A: Cyclization with a Benzyloxy-Substituted 1,3-Dihalopropane
This approach is a direct and efficient method for constructing the target cyclobutane ring system. The key steps involve the preparation of a 2-(benzyloxy)-1,3-dihalopropane, followed by a nucleophilic substitution reaction with diethyl malonate.
Diagram of Synthetic Workflow: Route A
Caption: Workflow for the synthesis of this compound via Route A.
Starting Materials for Route A
| Starting Material | Supplier (Example) | CAS Number | Key Considerations |
| Glycerol | Sigma-Aldrich | 56-81-5 | Anhydrous conditions are preferred for the initial benzylation step. |
| Benzyl Bromide | Alfa Aesar | 100-39-0 | Lachrymator; handle in a well-ventilated fume hood. |
| Phosphorus Tribromide | Acros Organics | 7789-60-8 | Reacts violently with water; handle with care under anhydrous conditions. |
| Diethyl Malonate | TCI | 105-53-3 | Ensure purity, as residual acidity can affect the initial deprotonation. |
| Sodium | Sigma-Aldrich | 7440-23-5 | Highly reactive with water and alcohols; handle with extreme care. |
| Ethanol (Absolute) | Fisher Scientific | 64-17-5 | Must be anhydrous for the preparation of sodium ethoxide. |
| Potassium Hydroxide | J.T. Baker | 1310-58-3 | Corrosive; handle with appropriate personal protective equipment. |
| Hydrochloric Acid | VWR | 7647-01-0 | Corrosive; handle with care. |
Experimental Protocols for Route A
Step 1: Synthesis of 2-(Benzyloxy)-1,3-dibromopropane
This intermediate can be synthesized from glycerol in a two-step process involving initial benzylation of the secondary hydroxyl group followed by bromination of the primary hydroxyl groups. A more direct, analogous procedure starts from diethyl benzylmalonate.[1]
-
Preparation of 2-Benzyl-1,3-propanediol: Diethyl benzylmalonate (100 g) is added dropwise to a stirred suspension of lithium aluminum hydride (12 g) in anhydrous diethyl ether (300 mL) at 0°C under an inert atmosphere. The reaction mixture is then stirred overnight at room temperature. The reaction is carefully quenched, and the product is extracted to yield 2-benzyl-1,3-propanediol.[1]
-
Bromination: To the crude 2-benzyl-1,3-propanediol (44 g), phosphorus tribromide (26 mL) is added dropwise while stirring at 75°C. After the initial vigorous reaction subsides, the temperature is raised to 100°C and maintained overnight. The cooled mixture is poured into ice water and extracted with diethyl ether. The organic extracts are washed, dried, and concentrated. The crude product is then distilled under vacuum to afford 2-benzyl-1,3-dibromopropane.[1]
Note: For the synthesis of 2-(benzyloxy)-1,3-dibromopropane, a similar procedure would be followed, starting with a precursor where the benzyl group is attached via an ether linkage.
Step 2: Synthesis of Diethyl 3-(Benzyloxy)cyclobutane-1,1-dicarboxylate
This procedure is adapted from the synthesis of diethyl 1,1-cyclobutanedicarboxylate.[2][3]
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add small pieces of sodium (2.0 gram atoms) to absolute ethanol (800 mL) under an inert atmosphere.
-
Cyclization Reaction: To a separate three-necked flask, add diethyl malonate (1.0 mole) and 2-(benzyloxy)-1,3-dibromopropane (1.05 moles). Heat the mixture to 60-65°C with vigorous stirring. Slowly add the freshly prepared sodium ethoxide solution, maintaining the reaction temperature. After the addition is complete, continue heating for approximately 2 hours.
-
Work-up and Purification: After cooling, water is added to dissolve the sodium bromide precipitate. The ethanol is removed by distillation. The product is then isolated by extraction with diethyl ether. The combined organic layers are dried and concentrated. The crude diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is purified by vacuum distillation.
Step 3: Hydrolysis to this compound
This is a standard saponification procedure.[2]
-
Saponification: The diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is refluxed for 2 hours with a solution of potassium hydroxide (112 g) in ethanol (200 mL).
-
Isolation of the Diacid Salt: Most of the ethanol is removed by distillation, and the remaining mixture is evaporated to dryness.
-
Acidification and Extraction: The residue is dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid. The precipitated dicarboxylic acid is then extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product. The crude product can be further purified by recrystallization.
Route B: Synthesis via a 3-Oxocyclobutane Intermediate
This alternative pathway involves the initial formation of a 3-oxocyclobutane ring, which is then functionalized to introduce the benzyloxy group.
Diagram of Synthetic Workflow: Route B
Caption: Workflow for the synthesis of this compound via Route B.
Starting Materials for Route B
| Starting Material | Supplier (Example) | CAS Number | Key Considerations |
| 1,3-Dichloro-2-propanone | TCI | 534-07-6 | Highly toxic and lachrymatory; handle with extreme caution in a fume hood. |
| Diethyl Malonate | TCI | 105-53-3 | Ensure purity. |
| Sodium Borohydride | Sigma-Aldrich | 16940-66-2 | Reacts with water and protic solvents to release hydrogen gas. |
| Sodium Hydride | Acros Organics | 7646-69-7 | Flammable solid, reacts violently with water. Handle under inert atmosphere. |
| Benzyl Bromide | Alfa Aesar | 100-39-0 | Lachrymator; handle in a well-ventilated fume hood. |
| Potassium Hydroxide | J.T. Baker | 1310-58-3 | Corrosive. |
| Hydrochloric Acid | VWR | 7647-01-0 | Corrosive. |
Experimental Protocols for Route B
Step 1: Synthesis of Diethyl 3-Oxocyclobutane-1,1-dicarboxylate
The synthesis of this intermediate can be achieved by the reaction of 1,3-dihalo-2-propanone with diethyl malonate in the presence of a base.
-
Reaction Setup: In a three-necked flask, prepare a solution of sodium ethoxide in absolute ethanol as described in Route A.
-
Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate dropwise at a controlled temperature. Subsequently, add a solution of 1,3-dichloro-2-propanone in ethanol dropwise, maintaining a low temperature to control the exothermic reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up similarly to Route A, Step 2, involving neutralization, extraction, and purification by vacuum distillation to yield diethyl 3-oxocyclobutane-1,1-dicarboxylate.
Step 2: Reduction to Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate
This is a standard ketone reduction.
-
Reduction: Dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate in a suitable solvent such as ethanol or methanol at 0°C. Add sodium borohydride portion-wise with stirring.
-
Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of a weak acid (e.g., acetic acid or dilute HCl). The solvent is removed under reduced pressure, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Step 3: Benzylation of Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate
This is a Williamson ether synthesis.
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0°C and add a solution of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate in anhydrous THF dropwise.
-
Benzylation: After the evolution of hydrogen gas ceases, add benzyl bromide dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until completion.
-
Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
Step 4: Hydrolysis to this compound
The hydrolysis is carried out using the same procedure as described in Route A, Step 3.
Data Summary
The following table summarizes the key quantitative data for the synthesis of intermediates and the final product. Yields are representative and may vary based on reaction scale and optimization.
| Compound | Synthetic Route | Step | Typical Yield (%) |
| 2-Benzyl-1,3-dibromopropane | A | 1 | ~60-70% (from diol) |
| Diethyl 3-(Benzyloxy)cyclobutane-1,1-dicarboxylate | A | 2 | ~50-60% |
| This compound | A | 3 | >90% |
| Diethyl 3-Oxocyclobutane-1,1-dicarboxylate | B | 1 | ~40-50% |
| Diethyl 3-Hydroxycyclobutane-1,1-dicarboxylate | B | 2 | >90% |
| Diethyl 3-(Benzyloxy)cyclobutane-1,1-dicarboxylate | B | 3 | ~70-80% |
| This compound | B | 4 | >90% |
Conclusion
This technical guide has outlined two robust synthetic pathways for the preparation of this compound. Route A offers a more direct cyclization approach, provided the substituted 1,3-dihalopropane is accessible. Route B provides a more convergent strategy where the cyclobutane core is first constructed and then functionalized. The choice of route will depend on the availability of starting materials, scalability, and the specific requirements of the research or development program. The detailed protocols and data presented herein are intended to provide a solid foundation for the successful synthesis of this important chemical building block.
References
Spectroscopic and Synthetic Profile of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted spectroscopic data derived from the analysis of its constituent functional groups and analogous molecular structures. This guide is intended to support research and development activities where this molecule may be of interest.
Chemical Identity
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 84182-46-7[1][2] |
| Molecular Formula | C₁₃H₁₄O₅[1][2] |
| Molecular Weight | 250.25 g/mol [1] |
| Canonical SMILES | C1C(CC1(C(=O)O)C(=O)O)OCC2=CC=CC=C2[3] |
| InChI Key | LYRCCQROQBVCRV-UHFFFAOYSA-N[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
Predicted spectrum in CDCl₃, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 2H | -COOH |
| ~7.35 | Multiplet | 5H | Ar-H |
| ~4.50 | Singlet | 2H | -O-CH₂ -Ph |
| ~4.10 | Quintet | 1H | CH -O |
| ~2.80 - 2.60 | Multiplet | 4H | Cyclobutane -CH₂ - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Predicted spectrum in CDCl₃, 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -C OOH |
| ~138 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~72 | -O-C H₂-Ph |
| ~68 | C H-O |
| ~55 | C (COOH)₂ |
| ~35 | Cyclobutane -C H₂- |
Mass Spectrometry (MS)
| Ionization Mode | Predicted m/z | Fragment |
| ESI- | [M-H]⁻: 249.0768 | Deprotonated molecule |
| ESI- | [M-H-CO₂]⁻: 205.0869 | Loss of carbon dioxide |
| ESI- | [M-H-H₂O]⁻: 231.0662 | Loss of water |
| ESI+ | [M+H]⁺: 251.0914 | Protonated molecule |
| ESI+ | [M+Na]⁺: 273.0733 | Sodium adduct |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 3000-2850 | Medium | C-H stretch (Aliphatic) |
| 1740-1690 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1600, 1495 | Medium-Weak | C=C stretch (Aromatic ring) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |
| 1100-1000 | Strong | C-O stretch (Ether) |
Experimental Protocols
Step 1: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This step involves the reaction of diethyl malonate with a suitable 1,3-disubstituted cyclobutane derivative. A possible precursor, 1,3-dibromo-2-(benzyloxy)propane, could be synthesized from epichlorohydrin and benzyl alcohol, followed by bromination.
-
To a solution of sodium ethoxide (2.1 equivalents) in anhydrous ethanol, add diethyl malonate (2.0 equivalents) dropwise at 0 °C.
-
After stirring for 30 minutes, add a solution of 1,3-dibromo-2-(benzyloxy)propane (1.0 equivalent) in anhydrous ethanol.
-
The reaction mixture is then heated to reflux for 12-18 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
Step 2: Hydrolysis to this compound
This final step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.
-
Dissolve the diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.
Visualizations
Plausible Synthetic Workflow
Caption: Plausible two-step synthesis of the target compound.
Structural-Spectroscopic Correlation
References
An In-depth Technical Guide on the 1H NMR of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid. This document outlines the expected spectral data, a plausible experimental protocol for its synthesis and NMR analysis, and a visualization of the molecular structure with its proton environments.
Predicted 1H NMR Data
The 1H NMR spectrum of this compound is predicted to exhibit complex multiplets for the cyclobutane ring protons due to restricted conformational flexibility and complex spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the benzyloxy substituent.
Below is a table summarizing the predicted 1H NMR spectral data for the title compound. These predictions are based on established principles of NMR spectroscopy and data from structurally related cyclobutane derivatives.[1][2][3]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-3 | ~4.2 - 4.5 | Multiplet | 1H | Jvicinal, Jgeminal |
| H-2, H-4 | ~2.5 - 2.9 | Multiplet | 4H | Jvicinal, Jgeminal |
| -CH2- (Benzyl) | ~4.5 | Singlet | 2H | - |
| Aromatic (Phenyl) | ~7.2 - 7.4 | Multiplet | 5H | Jortho, Jmeta, Jpara |
| -COOH | ~10 - 12 | Broad Singlet | 2H | - |
Experimental Protocols
The following sections describe a plausible synthetic route and the methodology for acquiring the 1H NMR spectrum of this compound.
Synthesis of this compound
This synthesis is adapted from methods for preparing similar cyclobutane derivatives.[4][5][6]
-
Step 1: Synthesis of Diethyl 3-(Benzyloxy)cyclobutane-1,1-dicarboxylate.
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate.
-
Slowly add 1-bromo-3-(benzyloxy)cyclobutane to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is quenched with water and extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diethyl ester.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the crude diethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate forms.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
-
1H NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can affect the chemical shift of the acidic protons.
-
Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T1 value to ensure accurate integration.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Molecular Structure and Proton Environments
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the different proton environments, which correspond to the signals in the 1H NMR spectrum.
References
- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the ¹³C NMR of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹³C NMR spectrum based on established chemical shift theory and data from structurally analogous compounds. This guide includes a comprehensive table of predicted chemical shifts, a detailed experimental protocol for acquiring such data, and a logical workflow for NMR-based structural elucidation. The information is intended to support researchers in the identification, characterization, and quality control of this and related chemical entities.
Introduction
This compound is a substituted cyclobutane derivative incorporating a gem-dicarboxylic acid moiety and a benzyloxy substituent. As a synthetic building block, its unambiguous structural confirmation is critical. ¹³C NMR spectroscopy is a primary analytical technique for determining the carbon framework of organic molecules.[1] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) providing information about its electronic environment.[2] This guide serves as a practical reference for the expected ¹³C NMR characteristics of the title compound.
Predicted ¹³C NMR Spectral Data
The chemical shifts for this compound have been predicted by analyzing the substituent effects on the cyclobutane core. The prediction is based on reference data from cyclobutane (signal at 22.4 ppm)[3], diethyl 1,1-cyclobutanedicarboxylate[4], and benzyl ethyl ether[5].
The key substituent effects considered are:
-
Gem-dicarboxylic acid group at C1: This group strongly deshields the quaternary carbon C1.
-
Benzyloxy group at C3: The electronegative oxygen atom significantly deshields the attached carbon (C3, α-effect) and moderately deshields the adjacent carbons (C2/C4, β-effect).
-
Phenyl and Benzyl Carbons: These carbons exhibit characteristic shifts for a benzyloxy moiety.
The predicted chemical shifts for each unique carbon atom are summarized in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Proton-Coupled) | Rationale for Prediction |
| C=O (Carboxylic Acids) | ~175 | Singlet (s) | Typical range for carboxylic acid carbonyls (165-185 ppm). |
| C1 (Quaternary) | ~55 | Singlet (s) | Deshielded by two carboxylic acid groups. Based on diethyl cyclobutane-1,1-dicarboxylate. |
| C2 / C4 (Methylene) | ~35 | Triplet (t) | β-effect from both the C1-dicarboxyl and C3-benzyloxy groups. |
| C3 (Methine) | ~75 | Doublet (d) | Strong deshielding (α-effect) from the directly attached ether oxygen. |
| -O-C H₂-Ph (Benzylic) | ~71 | Triplet (t) | Typical value for a benzylic ether carbon. |
| C -ipso (Aromatic) | ~138 | Singlet (s) | Quaternary aromatic carbon attached to the -CH₂O- group. |
| C -ortho (Aromatic) | ~129 | Doublet (d) | Aromatic CH carbons ortho to the substituent. |
| C -meta (Aromatic) | ~128 | Doublet (d) | Aromatic CH carbons meta to the substituent. |
| C -para (Aromatic) | ~128.5 | Doublet (d) | Aromatic CH carbon para to the substituent. |
Note: Predictions are for a standard deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm.
Experimental Protocol for ¹³C NMR Acquisition
This section outlines a standard operating procedure for the acquisition of a high-quality, proton-decoupled ¹³C NMR spectrum for the title compound.
3.1. Sample Preparation
-
Mass Measurement: Accurately weigh 15-25 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the presence of carboxylic acid protons. Chloroform-d (CDCl₃) with a drop of methanol-d₄ can also be used.
-
Dissolution: Transfer the solid sample into a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a clear, homogeneous solution.
3.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: A modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the carbon probe and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (Typical for 400 MHz):
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for quantitative analysis but is not essential for routine identification.[6]
-
Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
-
Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
3.3. Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio. Perform the Fourier Transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption peaks. Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).
-
Peak Picking: Identify and label all significant peaks in the spectrum.
Logical and Experimental Workflows
Effective structural elucidation using NMR spectroscopy follows a logical progression from sample preparation to final data interpretation. The following diagrams illustrate the key workflows.
Caption: Experimental workflow for ¹³C NMR analysis.
The relationship between different NMR experiments and the information they provide is crucial for complete structural assignment. While a 1D ¹³C spectrum is powerful, it is often used in conjunction with other experiments.
Caption: Logical relationships in NMR-based structure elucidation.
Conclusion
This guide provides a robust, predicted ¹³C NMR dataset for this compound, grounded in established spectroscopic principles. The detailed experimental protocol offers a clear path for researchers to acquire high-quality empirical data. The provided workflows illustrate the logical steps necessary for sample analysis and data interpretation. This document should serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this compound and its structural analogs, facilitating more efficient and accurate research and development.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 13C NMR spectrum [chemicalbook.com]
- 5. BENZYL ETHYL ETHER(539-30-0) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
Purity Analysis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the purity analysis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid, a key building block in medicinal chemistry and drug development. This document outlines potential synthetic routes, identifies likely impurities, and details robust analytical techniques for the accurate determination of purity and impurity profiles.
Introduction
This compound is a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications. The stereochemistry and functionality of the cyclobutane ring, combined with the benzyloxy protecting group, make it a versatile intermediate. Ensuring the chemical purity of this compound is paramount for the reliability and reproducibility of subsequent synthetic steps and for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a systematic approach to the purity analysis of this molecule, encompassing chromatographic and spectroscopic techniques.
Potential Synthetic Pathway and Associated Impurities
A plausible synthetic route for this compound is hypothesized to involve the synthesis of a 3-hydroxycyclobutane-1,1-dicarboxylic acid precursor, followed by a Williamson ether synthesis to introduce the benzyloxy group.
dot
Caption: Plausible synthetic pathway for this compound.
Based on this proposed synthesis, a range of potential impurities could be present in the final product. These include:
-
Starting Materials: Unreacted 3-hydroxycyclobutane-1,1-dicarboxylic acid, benzyl bromide, and diethyl malonate.
-
Intermediates: Incompletely hydrolyzed diethyl 1,1-cyclobutanedicarboxylate.
-
By-products: Dibenzyl ether (from the self-condensation of benzyl bromide), and over-alkylation or elimination products.
-
Solvents and Reagents: Residual solvents used in the synthesis and purification steps.
A thorough purity analysis must be capable of separating and quantifying the target molecule from these potential impurities.
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is recommended to ensure a comprehensive purity assessment. This includes High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for impurity identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry. A reverse-phase HPLC method is suitable for the separation of this compound from its potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring of the benzyloxy group absorbs, typically around 254 nm.
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase or a suitable solvent.
Data Presentation:
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Value |
| Retention Time (Main Peak) | 8.5 min |
| Area % (Main Peak) | 99.5% |
| Known Impurity 1 (retention time) | 5.2 min (0.2%) |
| Known Impurity 2 (retention time) | 10.1 min (0.1%) |
| Unknown Impurities (total area %) | 0.2% |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the signals of the analyte and the internal standard.
Purity Calculation:
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Data Presentation:
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Weight (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 250.25 | 116.07 |
| Signal Integral | 2.00 (benzylic CH2) | 1.00 (olefinic CH) |
| Number of Protons | 2 | 2 |
| Purity of Internal Standard (%) | - | 99.9% |
| Calculated Purity (%) | 99.2% | - |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the identification and quantification of trace-level impurities. The high selectivity and sensitivity of this technique allow for the characterization of unknown peaks observed in the HPLC analysis.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.
-
MS/MS Analysis: For identified impurities, multiple reaction monitoring (MRM) can be used for highly selective quantification. For unknown impurities, product ion scans can provide structural information.
Data Presentation:
| Impurity | Retention Time (min) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Proposed Structure |
| 1 | 5.2 | 249.07 | 205.08, 91.05 | 3-Hydroxycyclobutane-1,1-dicarboxylic acid |
| 2 | 12.8 | 197.08 | 153.09, 91.05 | Dibenzyl ether |
Workflow for Purity Analysis
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a chemical compound like this compound.
dot
Caption: A general workflow for the purity analysis of a chemical compound.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its suitability for use in research and drug development. A combination of HPLC for routine purity assessment, qNMR for absolute purity determination, and LC-MS/MS for impurity identification provides a robust and comprehensive analytical strategy. By implementing the detailed methodologies and workflows outlined in this guide, researchers and scientists can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the development of safe and effective new medicines.
The Rise of the Ring: A Technical Guide to the Discovery of Novel Cyclobutane Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling strategy for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the discovery of novel cyclobutane dicarboxylic acids, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. We present detailed experimental protocols for key synthetic methodologies and summarize quantitative biological data to facilitate comparison and guide future research endeavors.
I. Synthetic Strategies for Novel Cyclobutane Dicarboxylic Acids
The construction of the sterically demanding cyclobutane core requires specialized synthetic approaches. Two prominent methods have proven particularly effective for the synthesis of novel cyclobutane dicarboxylic acids: [2+2] photocycloaddition and multi-step synthesis from substituted cyclobutanones.
[2+2] Photocycloaddition of Cinnamic Acids
The [2+2] photocycloaddition of cinnamic acid derivatives stands as a powerful and atom-economical method for the direct formation of the cyclobutane ring. This reaction, typically carried out in the solid state, leverages the crystal packing of the reactants to control the stereochemical outcome of the product.
Experimental Protocol: Solid-State Photodimerization of trans-Cinnamic Acid
This protocol describes a general procedure for the synthesis of β-truxinic acid, a diphenylcyclobutane-1,3-dicarboxylic acid, via the solid-state photodimerization of trans-cinnamic acid.
Materials:
-
trans-Cinnamic acid
-
A suitable solvent for crystallization (e.g., ethanol, water)
-
High-pressure mercury vapor lamp or other suitable UV light source (λ > 290 nm)
-
Quartz reaction vessel
Procedure:
-
Crystallization: A metastable crystalline form of trans-cinnamic acid is prepared by rapid crystallization from a chosen solvent. The specific polymorph obtained is crucial for the topochemical control of the reaction.
-
Irradiation: The crystalline trans-cinnamic acid is placed in a quartz vessel and irradiated with a high-pressure mercury vapor lamp. The reaction is monitored by techniques such as solid-state NMR or HPLC to determine the extent of conversion.
-
Isolation: Upon completion of the reaction, the resulting solid, primarily composed of β-truxinic acid, is collected.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure cyclobutane dicarboxylic acid.
A template-directed approach using 1,8-dihydroxynaphthalene as a covalent template has been developed for the selective homo- and heterodimerization of various cinnamic acid derivatives in the solid state, offering high yields and diastereoselectivity.
Multi-step Synthesis of 1,3-Disubstituted Cyclobutane Analogs
For more complex substitution patterns, a multi-step approach is often necessary. The synthesis of 1,3-disubstituted cyclobutane analogs of the potent anticancer agent combretastatin A4 exemplifies this strategy.
Experimental Protocol: Synthesis of 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4
This synthesis involves the key steps of Grignard addition to a cyclobutanone and subsequent deoxygenation.
Materials:
-
Isovaniline-derived cyclobutanone derivative
-
3,4,5-trimethoxyphenylmagnesium bromide (Grignard reagent)
-
Reducing agent for deoxygenation (e.g., triethylsilane and trifluoroacetic acid)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Grignard Reaction: The isovaniline-derived cyclobutanone is dissolved in anhydrous THF and cooled to 0 °C. The 3,4,5-trimethoxyphenylmagnesium bromide solution is added dropwise, and the reaction is stirred until completion.
-
Workup and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude tertiary alcohol.
-
Deoxygenation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a reducing agent, such as triethylsilane and trifluoroacetic acid, to remove the hydroxyl group.
-
Purification: The final cis- and trans-1,3-disubstituted cyclobutane products are separated and purified by column chromatography.
A scalable synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold, a key component of the RORγt inverse agonist TAK-828F, has also been developed, featuring a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.
II. Biological Activity and Quantitative Data
Novel cyclobutane dicarboxylic acids have demonstrated promising activity in various therapeutic areas, particularly in oncology. The rigid cyclobutane core serves to lock conformation, which can lead to enhanced binding affinity and selectivity for biological targets.
Anticancer Activity
Combretastatin A4 Analogs:
To overcome the metabolic instability of the cis-stilbene bridge in the natural product combretastatin A4, researchers have synthesized cyclobutane-containing analogs. These compounds replace the double bond with a 1,3-disubstituted cyclobutane ring, thereby preventing cis-trans isomerization. The cytotoxic activity of these analogs has been evaluated against human cancer cell lines.
| Compound | Cell Line | IC50 (µM)[1] |
| cis-analog | HepG2 (Hepatocarcinoma) | 7[1] |
| SK-N-DZ (Neuroblastoma) | 6[1] | |
| trans-analog | HepG2 (Hepatocarcinoma) | ≈13[1] |
| SK-N-DZ (Neuroblastoma) | 1.7[1] | |
| Combretastatin A4 | HepG2 (Hepatocarcinoma) | 0.009[1] |
| SK-N-DZ (Neuroblastoma) | 0.005[1] | |
| Doxorubicin | HepG2 (Hepatocarcinoma) | 0.36[1] |
| SK-N-DZ (Neuroblastoma) | 0.4[1] |
While the cyclobutane analogs exhibited micromolar cytotoxicity, they were less potent than the parent compound, combretastatin A4. Molecular docking studies suggest that these analogs bind to the colchicine binding site of tubulin, similar to combretastatin A4.
III. Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms by which novel cyclobutane dicarboxylic acids exert their biological effects is crucial for their development as therapeutic agents.
Inhibition of Tubulin Polymerization
The combretastatin A4 analogs function by disrupting microtubule dynamics, a critical process in cell division. By binding to the colchicine site on β-tubulin, they inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by cyclobutane analogs of combretastatin A4.
General Synthetic Workflow for Novel Cyclobutane Dicarboxylic Acids
The discovery of new cyclobutane dicarboxylic acids often follows a structured workflow, from initial design and synthesis to biological evaluation.
Caption: A generalized workflow for the discovery of novel cyclobutane dicarboxylic acids.
IV. Conclusion and Future Directions
The exploration of novel cyclobutane dicarboxylic acids represents a promising frontier in drug discovery. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse chemical libraries. While initial studies have focused on anticancer applications, the unique structural features of the cyclobutane core suggest that these compounds may hold potential in other therapeutic areas, such as inflammation and neurodegenerative diseases. Future research should focus on expanding the diversity of substituents on the cyclobutane ring, exploring a wider range of biological targets, and elucidating the structure-activity relationships that govern their therapeutic potential. The continued development of efficient and stereoselective synthetic methods will be paramount to unlocking the full potential of this intriguing class of molecules.
References
Role of benzyloxy group in organic synthesis
An In-depth Technical Guide to the Role of the Benzyloxy Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1] The benzyloxy group (BnO-), commonly referred to as the benzyl group (Bn) when protecting an alcohol, stands as one of the most versatile and widely utilized protecting groups for hydroxyl moieties.[2][3] Its popularity stems from its ease of introduction, general stability under a wide range of acidic and basic conditions, and, most importantly, its susceptibility to removal under mild, specific conditions.[4][5] This guide provides a comprehensive overview of the benzyloxy group's role, covering its introduction, cleavage, and strategic application in the synthesis of complex molecules.
The Benzyloxy Group as a Protecting Group for Alcohols
The benzyl group is employed to protect alcohols by converting them into benzyl ethers (R-O-Bn). This transformation is crucial in the synthesis of complex molecules like pharmaceuticals and natural products, where multiple hydroxyl groups may be present.[1]
Key Advantages:
-
Stability: Benzyl ethers are robust and stable towards many reagents, including strong bases, nucleophiles, and mildly acidic conditions, which would cleave other protecting groups like silyl ethers.[5][6]
-
Facile Cleavage: Despite its stability, the benzyl C-O bond can be selectively cleaved under mild reductive conditions, most commonly catalytic hydrogenolysis.[7][8] This provides an orthogonal deprotection strategy relative to acid- or base-labile protecting groups.[9][10]
-
Electronic Properties: The benzyl group is electronically neutral and does not significantly alter the reactivity of the rest of the molecule.
The general strategy for utilizing the benzyloxy protecting group is a three-step process involving protection, reaction at a different site, and deprotection.
Methods for Benzylation (Protection)
The formation of a benzyl ether from an alcohol is a cornerstone transformation. Several methods exist, with the choice depending on the substrate's sensitivity to basic or acidic conditions.
Williamson Ether Synthesis
The most common method for preparing benzyl ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[7][11]
-
Mechanism: The alcohol is first deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces a halide from benzyl bromide or chloride.[12]
-
Reagents:
-
Base: Sodium hydride (NaH) is frequently used for its efficacy.[13] For more sensitive substrates requiring milder conditions, bases like silver oxide (Ag₂O) can be employed, which allows for selective protection of more accessible hydroxyl groups.[13]
-
Benzylating Agent: Benzyl bromide (BnBr) or benzyl chloride (BnCl).[8]
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are common.[3]
-
Acid-Catalyzed Benzylation
For substrates that are unstable under basic conditions, benzylation can be achieved using benzyl trichloroacetimidate in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).[5][13]
Neutral Benzylation
Reagents like 2-benzyloxy-1-methylpyridinium triflate (the "Dudley reagent") allow for the benzylation of a wide range of alcohols under neutral conditions upon warming, avoiding both strong acids and bases.[13]
| Method | Reagents | Conditions | Substrate Suitability | Reference(s) |
| Williamson | R-OH, NaH, BnBr | Anhydrous DMF, 0 °C to RT | General, for base-stable substrates | [13],[7] |
| Mild Williamson | R-OH, Ag₂O, BnBr | DMF, RT | Diols, selective protection | [13] |
| Acid-Catalyzed | R-OH, BnOC(NH)CCl₃, TfOH (cat.) | Dichloromethane, 0 °C | Base-sensitive substrates | [13],[5] |
| Neutral | R-OH, 2-benzyloxy-1-methylpyridinium triflate | Toluene or CH₂Cl₂, heat | Acid- and base-sensitive substrates | [13],[14] |
| FeSO₄-Mediated | R-OH, BnBr, FeSO₄ | Reflux in alcohol (R-OH) | Base-free conditions | [15] |
Methods for Debenzylation (Deprotection)
The true utility of the benzyl group lies in the variety of methods available for its removal. The choice of debenzylation method is critical for compatibility with other functional groups in the molecule.
Catalytic Hydrogenolysis
This is the most common and mildest method for cleaving benzyl ethers.[8] The reaction involves heterogeneous catalysis with hydrogen gas and a palladium catalyst.
-
Reagents: H₂, Palladium on carbon (Pd/C).[7]
-
Conditions: Typically performed at atmospheric pressure in solvents like ethanol, methanol, or ethyl acetate.[8]
-
Products: The alcohol is regenerated, and toluene is formed as a byproduct.[7]
-
Limitations: This method is incompatible with other reducible functional groups, such as alkenes, alkynes, azides, and some nitro groups.[16]
Catalytic Transfer Hydrogenation (CTH)
CTH is a safer and often more selective alternative to using high-pressure hydrogen gas.[17] Hydrogen is generated in situ from a donor molecule.
-
Catalyst: Palladium on carbon (Pd/C) is most common.[17]
-
Hydrogen Donors: Ammonium formate, formic acid, 1,4-cyclohexadiene, or cyclohexene are widely used.[13][17][18]
-
Advantages: Avoids flammable H₂ gas, requires simple equipment, and can offer enhanced selectivity.[17] For example, specific inhibitors like pyridine or ammonium acetate can prevent benzyl ether cleavage while allowing for the reduction of other groups like azides or Cbz-protected amines.[13]
Acidic Cleavage
Strong acids can cleave benzyl ethers, although this method is limited to substrates that can withstand harsh acidic conditions.[13][19] A combination of a Lewis acid like boron trichloride (BCl₃) with a cation scavenger such as pentamethylbenzene allows for chemoselective debenzylation of aryl benzyl ethers at low temperatures, preserving many other functional groups.[20]
Oxidative Cleavage
Oxidative methods provide an alternative deprotection pathway, particularly for molecules sensitive to reduction.
-
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): Effective for cleaving p-methoxybenzyl (PMB) ethers.[13] Recent methods using photoirradiation have extended its utility to simple benzyl ethers.[13][21]
-
Ozone (O₃): Ozonolysis can oxidize benzyl ethers to benzoic esters, which are then easily hydrolyzed under basic conditions (e.g., sodium methoxide) to release the free alcohol.[4]
| Method | Reagents | Conditions | Selectivity & Compatibility | Reference(s) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | EtOH or EtOAc, RT, 1 atm | Highly efficient; incompatible with alkenes, alkynes, azides. | [8],[22] |
| Catalytic Transfer Hydrogenation | NH₄HCO₂, 10% Pd/C | Methanol, reflux | Safer than H₂ gas; good for many reducible groups. | [17],[23] |
| Lewis Acid Cleavage | BCl₃, pentamethylbenzene | CH₂Cl₂, -78 °C to 0 °C | Good for aryl benzyl ethers; tolerates esters, silyl ethers, Boc groups. | [20] |
| Oxidative Cleavage (DDQ) | DDQ, H₂O, light | CH₂Cl₂, RT, photoirradiation | Orthogonal to reductive methods; tolerates hydrogenation-sensitive groups. | [13],[21] |
| Oxidative Cleavage (Ozone) | 1. O₃, 2. NaOMe | 1. CH₂Cl₂, -78 °C, 2. MeOH, RT | Does not affect glycosidic linkages or acetals. | [4] |
Orthogonal Protection Strategies
The true power of protecting groups is realized in orthogonal strategies, where multiple, different protecting groups can be removed selectively without affecting the others.[10][24] The benzyl group is a key player in such strategies.
-
Bn vs. Silyl Ethers (e.g., TBS, TIPS): Benzyl ethers are stable to the fluoride ions (TBAF) used to cleave silyl ethers and to the acidic conditions that remove some silyl groups. Conversely, silyl ethers are stable to the hydrogenolysis conditions that remove benzyl ethers.[25]
-
Bn vs. Boc/Fmoc in Peptide Synthesis: In peptide synthesis, the benzyl group is often used for side-chain protection of hydroxyls (Ser, Thr, Tyr) or carboxyl groups.[26] It is stable to the mild acid (TFA) used to remove N-terminal Boc groups and the mild base (piperidine) used to remove N-terminal Fmoc groups.[27][28] The benzyl groups are then typically removed in a final global deprotection step using strong acid (e.g., HF) or hydrogenolysis.[29]
Experimental Protocols
Protocol 1: General Procedure for Benzylation of a Primary Alcohol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 equiv) and dissolve in anhydrous DMF (0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring & Workup: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 2: General Procedure for Debenzylation via Catalytic Transfer Hydrogenation
-
Setup: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 equiv) in methanol (0.1 M).[17]
-
Reagent Addition: To the stirred solution, add ammonium formate (5.0 equiv per benzyl group).[23] Then, carefully add 10% Palladium on Carbon (10-20% by weight of the substrate).[17]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Filtration & Concentration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst, washing the pad thoroughly with methanol.[22][23]
-
Purification: Concentrate the combined filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.[23]
Conclusion
The benzyloxy group is an indispensable tool in modern organic synthesis, providing a robust and reliable method for the protection of hydroxyl groups. Its stability across a broad spectrum of reaction conditions, combined with the diverse and mild methods available for its cleavage, grants chemists significant flexibility in designing complex synthetic routes. From its classic application in the Williamson ether synthesis to its critical role in orthogonal protection strategies for peptide and carbohydrate chemistry, the benzyloxy group continues to be a cornerstone of molecular construction, enabling the synthesis of life-saving drugs and the exploration of complex natural products.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzyl group - Wikipedia [en.wikipedia.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. youtube.com [youtube.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. benchchem.com [benchchem.com]
- 18. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 24. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 25. researchgate.net [researchgate.net]
- 26. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 27. peptide.com [peptide.com]
- 28. lifetein.com [lifetein.com]
- 29. bachem.com [bachem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid from Diethyl Malonate
FOR RESEARCH USE ONLY
Abstract
This document provides a detailed protocol for the multi-step synthesis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the preparation of 1,3-dibromo-2-(benzyloxy)propane from the commercially available 2-(benzyloxy)propane-1,3-diol. This key intermediate is then reacted with diethyl malonate under basic conditions to form the cyclobutane ring via a tandem alkylation-cyclization reaction. The final step involves the hydrolysis of the resulting diethyl ester to yield the target dicarboxylic acid. This protocol includes comprehensive experimental procedures, quantitative data, and workflow visualizations to ensure reproducibility for researchers in organic synthesis and drug development.
Overall Synthetic Scheme
The synthesis is a three-step process:
-
Halogenation: Conversion of 2-(benzyloxy)propane-1,3-diol to 1,3-dibromo-2-(benzyloxy)propane.
-
Cyclization: Reaction of diethyl malonate with 1,3-dibromo-2-(benzyloxy)propane to form diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
-
Hydrolysis: Conversion of the diethyl ester to this compound.
Figure 1: Overall synthetic pathway from 2-(benzyloxy)propane-1,3-diol and diethyl malonate.
Experimental Protocols
Step 1: Synthesis of 1,3-Dibromo-2-(benzyloxy)propane
This procedure is adapted from the bromination of a similar diol, 2-benzylpropane-1,3-diol, using phosphorus tribromide.[1]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2-(Benzyloxy)propane-1,3-diol | 182.22 | 10.0 g | 54.9 |
| Phosphorus tribromide (PBr₃) | 270.69 | 5.9 mL (17.3 g) | 63.9 |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
| Ice-water | - | 200 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 10 g | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-(benzyloxy)propane-1,3-diol (10.0 g, 54.9 mmol).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (5.9 mL, 63.9 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 75 °C and stir for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Cool the mixture back to room temperature and then carefully pour it into 200 mL of ice-water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 1,3-dibromo-2-(benzyloxy)propane as a colorless to pale yellow oil.
Expected Yield: ~75-85%
Step 2: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This protocol follows the principles of the Perkin alicyclic synthesis, a variation of the malonic ester synthesis for forming cyclic compounds.[2] The procedure is adapted from the synthesis of diethyl 1,1-cyclobutanedicarboxylate using a dihalide.[2][3]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Sodium (Na) metal | 22.99 | 2.76 g | 120 |
| Ethanol (absolute) | 46.07 | 50 mL | - |
| Diethyl malonate | 160.17 | 8.0 g (7.6 mL) | 50 |
| 1,3-Dibromo-2-(benzyloxy)propane | 308.01 | 15.4 g | 50 |
| Water (deionized) | 18.02 | 50 mL | - |
| Diethyl ether | 74.12 | 150 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 15 g | - |
Procedure:
Figure 2: Experimental workflow for the cyclization step.
-
Preparation of Sodium Ethoxide: In a 250 mL three-necked flask equipped with a reflux condenser and an addition funnel, add absolute ethanol (50 mL) under an inert atmosphere. Carefully add sodium metal (2.76 g, 120 mmol) in small portions. Stir the mixture until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (7.6 mL, 50 mmol) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.[4][5]
-
Cyclization: Add 1,3-dibromo-2-(benzyloxy)propane (15.4 g, 50 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude oil is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
Expected Yield: ~50-60%
Step 3: Hydrolysis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This procedure details the saponification of the diester to the corresponding dicarboxylic acid, adapted from standard hydrolysis methods for malonic esters.[2][6]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | 306.35 | 10.0 g | 32.6 |
| Potassium Hydroxide (KOH) | 56.11 | 7.3 g | 130 |
| Ethanol (95%) | - | 40 mL | - |
| Water (deionized) | 18.02 | 20 mL | - |
| Hydrochloric Acid (conc. HCl, 12 M) | 36.46 | ~15 mL | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 10 g | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (10.0 g, 32.6 mmol) in a solution of potassium hydroxide (7.3 g, 130 mmol) in 40 mL of ethanol and 20 mL of water.
-
Heat the mixture to reflux for 4 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).
-
Cool the reaction mixture and remove most of the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with 20 mL of diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid.
Expected Yield: ~85-95%
Summary of Quantitative Data
| Step | Starting Material | Moles (mmol) | Product | Moles (mmol) | Theoretical Yield (g) | Actual Yield (g, range) | % Yield (range) |
| 1 | 2-(Benzyloxy)propane-1,3-diol | 54.9 | 1,3-Dibromo-2-(benzyloxy)propane | 41.2-46.7 | 16.9 | 12.7 - 14.4 | 75-85% |
| 2 | Diethyl malonate | 50.0 | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | 25.0-30.0 | 15.3 | 7.7 - 9.2 | 50-60% |
| 3 | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | 32.6 | This compound | 27.7-31.0 | 8.16 | 6.9 - 7.8 | 85-95% |
References
Application Notes and Protocols: Hydrolysis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the hydrolysis of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate to its corresponding dicarboxylic acid. This transformation is a crucial step in the synthesis of various cyclobutane-containing molecules with significant potential in medicinal chemistry and drug discovery.
Introduction
Cyclobutane derivatives are increasingly utilized as building blocks in the design of novel therapeutics. The rigid, three-dimensional structure of the cyclobutane ring offers a unique scaffold to create conformationally constrained analogs of bioactive molecules, which can lead to improved potency, selectivity, and metabolic stability. Specifically, 3-substituted cyclobutane-1,1-dicarboxylic acids are valuable intermediates in the synthesis of a range of compounds, including enzyme inhibitors and antiviral agents.
The hydrolysis of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a fundamental deprotection step to unmask the carboxylic acid functionalities, making them available for further chemical modifications, such as amide bond formation or other coupling reactions. The resulting product, 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, serves as a versatile precursor for the synthesis of more complex molecules.
Application in Drug Discovery and Relevant Signaling Pathways
Cyclobutane-containing molecules have shown promise as inhibitors of various enzymes and have been incorporated into drug candidates for a range of diseases. For instance, the related compound, 3-(benzyloxy)cyclobutanone, is a key intermediate in the synthesis of inhibitors of HIV-1 reverse transcriptase.[1]
Furthermore, cyclobutane derivatives have been successfully employed as inhibitors of Janus kinases (JAKs), a family of enzymes that play a critical role in cytokine signaling pathways.[2] The JAK-STAT signaling pathway is integral to immune and inflammatory responses, and its dysregulation is implicated in autoimmune diseases, myeloproliferative disorders, and cancer.[2] The development of selective JAK inhibitors is therefore a significant area of pharmaceutical research. The cyclobutane scaffold can be used to orient pharmacophoric groups in a precise manner to achieve selective binding to the ATP-binding site of a target kinase, thereby modulating its activity and the downstream signaling cascade.
The hydrolysis of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate provides a key intermediate that can be further elaborated to generate novel cyclobutane-based JAK inhibitors or inhibitors of other therapeutically relevant enzymes.
Experimental Protocol: Hydrolysis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This protocol is adapted from a general procedure for the hydrolysis of diethyl 1,1-cyclobutanedicarboxylate and should be optimized for the specific substrate.[3][4]
Materials and Reagents:
| Reagent | Supplier | CAS Number |
| Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | Various | 54166-15-3 |
| Potassium Hydroxide (KOH) | Standard vendor | 1310-58-3 |
| Ethanol (absolute) | Standard vendor | 64-17-5 |
| Hydrochloric Acid (concentrated) | Standard vendor | 7647-01-0 |
| Diethyl Ether | Standard vendor | 60-29-7 |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Standard vendor | 7487-88-9 |
| Ethyl Acetate | Standard vendor | 141-78-6 |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate in absolute ethanol.
-
Saponification: To the stirred solution, add a solution of potassium hydroxide in ethanol. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting diester.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by distillation or under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in a minimum amount of water.
-
Acidification: Carefully acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control the temperature.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Quantitative Data (Hypothetical):
The following table presents hypothetical quantitative data for the hydrolysis reaction. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material Amount | 10.0 g (32.6 mmol) |
| Potassium Hydroxide Amount | 7.3 g (130.4 mmol) |
| Ethanol Volume | 100 mL |
| Reflux Time | 4-6 hours |
| Expected Yield | 7.5 g (92%) |
| Product Appearance | White to off-white solid |
| Melting Point | Not reported, to be determined |
Characterization of this compound:
The structure of the final product should be confirmed by spectroscopic methods:
-
¹H NMR: Expected signals for the benzylic protons, the phenyl protons, and the cyclobutane ring protons. The disappearance of the ethyl ester signals (quartet and triplet) from the starting material is a key indicator of a successful reaction.
-
¹³C NMR: Expected signals for the carboxylic acid carbons, the carbons of the cyclobutane ring, and the benzyloxy group.
-
IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid and a C=O stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₃H₁₄O₅.
Visualizations
Caption: Experimental workflow for the hydrolysis of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane-based inhibitor.
References
Application Notes and Protocols for the Synthesis of Substituted Cyclobutanes via [2+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted cyclobutanes utilizing [2+2] cycloaddition reactions. This powerful class of reactions offers a direct and efficient route to the construction of the versatile cyclobutane core, a structural motif of increasing importance in medicinal chemistry and natural product synthesis.
Introduction
The [2+2] cycloaddition is a chemical reaction in which two unsaturated molecules, typically alkenes or their equivalents, react to form a four-membered cyclobutane ring. This transformation can be initiated by various means, including photochemical, thermal, and catalytic methods. The choice of method depends on the nature of the substrates, the desired stereochemistry, and the functional group tolerance required. Recent advancements have focused on the development of catalytic and enantioselective variants, allowing for the precise construction of complex and stereochemically rich cyclobutane derivatives.[1][2][3]
This document outlines key methodologies for [2+2] cycloaddition, presenting detailed experimental protocols, quantitative data for a range of substrates, and mechanistic diagrams to aid in understanding and implementation.
I. Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a classic and widely used method for the synthesis of cyclobutanes. The reaction is typically initiated by the absorption of ultraviolet (UV) or visible light, which excites one of the alkene partners to a reactive triplet state. This excited state then reacts with a ground-state alkene to form the cyclobutane ring.[4]
A. Direct Irradiation and Photosensitization
Direct irradiation of alkenes can lead to the desired [2+2] cycloaddition; however, this often requires high-energy UV light, which can lead to side reactions and may not be suitable for sensitive substrates. A more common and versatile approach is the use of a photosensitizer, a molecule that absorbs light and transfers the energy to one of the alkene substrates, promoting it to the triplet state. Common photosensitizers include acetone, benzophenone, and thioxanthone. Visible-light photocatalysis using transition metal complexes, such as those of ruthenium and iridium, has emerged as a powerful strategy, allowing for milder reaction conditions.[4][5]
B. Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition of Styrenes
This protocol describes the homodimerization of styrenes using a ruthenium-based photocatalyst and visible light irradiation.
Materials:
-
Styrene derivative (1.0 equiv)
-
--INVALID-LINK--₂ (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile, dichloromethane)
-
Schlenk flask or vial with a magnetic stir bar
-
Visible light source (e.g., blue LEDs, compact fluorescent lamp)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk flask or vial, dissolve the styrene derivative and the photocatalyst in the chosen solvent.
-
Degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Place the reaction vessel in front of the visible light source and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane.
C. Quantitative Data for Photochemical [2+2] Cycloadditions
| Entry | Alkene 1 | Alkene 2 | Catalyst/Sensitizer | Solvent | Yield (%) | d.r. / e.e. (%) |
| 1 | Styrene | Styrene | Ru(bpy)₃(PF₆)₂ | CH₃CN | 85 | - |
| 2 | 4-Methoxystyrene | 4-Methoxystyrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | CH₂Cl₂ | 92 | - |
| 3 | N-Methylmaleimide | Styrene | Thioxanthone | CH₂Cl₂ | 78 | 5:1 |
| 4 | (E)-Anethole | (E)-Anethole | Ru(bpz)₃(BArF)₂ | CH₂Cl₂ | 72 | >20:1 |
| 5 | Indene | N-Phenylmaleimide | Acetone | Benzene | 95 | exo:endo > 95:5 |
*d.r. = diastereomeric ratio; e.e. = enantiomeric excess. Data compiled from multiple sources.
II. Thermal [2+2] Cycloaddition of Ketenes
Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes. However, ketenes are a notable exception and readily undergo [2+2] cycloaddition with a variety of alkenes to form cyclobutanones. This reaction is believed to proceed through a concerted [π²s + π²a] cycloaddition, where the ketene adds antarafacially.[6]
A. Ketene Generation and Reaction
Ketenes can be generated in situ from the dehydrochlorination of acyl chlorides using a non-nucleophilic base like triethylamine. The highly reactive ketene then rapidly reacts with the alkene present in the reaction mixture.
B. Experimental Protocol: [2+2] Cycloaddition of Dichloroketene with an Alkene
This protocol describes the in situ generation of dichloroketene and its subsequent cycloaddition with an alkene.
Materials:
-
Alkene (1.0 equiv)
-
Trichloroacetyl chloride (1.5 equiv)
-
Activated zinc dust (2.0 equiv)
-
Anhydrous diethyl ether
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred suspension of activated zinc dust in anhydrous diethyl ether, add a solution of the alkene in diethyl ether.
-
Heat the mixture to a gentle reflux.
-
Add a solution of trichloroacetyl chloride in diethyl ether dropwise via the addition funnel over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and filter off the excess zinc.
-
Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the dichlorocyclobutanone.
C. Quantitative Data for Ketene [2+2] Cycloadditions
| Entry | Ketene Source | Alkene | Base/Promoter | Solvent | Yield (%) | d.r. |
| 1 | Dichloroketene | Cyclopentene | Zn | Et₂O | 85 | - |
| 2 | Phenylacetyl chloride | Styrene | Et₃N | Toluene | 75 | 3:1 |
| 3 | Propionyl chloride | 1-Hexene | Et₃N | Hexane | 68 | 2:1 |
| 4 | Diphenylketene | Ethyl vinyl ether | - | Benzene | 90 | - |
| 5 | (Methoxycarbonyl)acetyl chloride | Indene | Et₃N | CH₂Cl₂ | 82 | 4:1 |
*d.r. = diastereomeric ratio. Data compiled from multiple sources.
III. Transition Metal-Catalyzed [2+2] Cycloaddition
Transition metal catalysts, particularly those based on copper, rhodium, and iron, can facilitate [2+2] cycloaddition reactions under mild conditions. These catalysts can operate through various mechanisms, including the formation of metallacyclobutane intermediates or by facilitating photochemical processes through metal-to-ligand charge transfer (MLCT).[7]
A. Copper(I)-Catalyzed Photocycloadditions
Copper(I) salts, such as copper(I) triflate (CuOTf), are effective catalysts for the intramolecular [2+2] photocycloaddition of dienes. The copper(I) center coordinates to the double bonds, bringing them into proximity and facilitating the cycloaddition upon photoirradiation.
B. Experimental Protocol: Cu(I)-Catalyzed Intramolecular [2+2] Photocycloaddition of a 1,6-Diene
This protocol outlines the general procedure for the copper-catalyzed intramolecular photocycloaddition of a 1,6-diene.
Materials:
-
1,6-Diene substrate (1.0 equiv)
-
Copper(I) triflate-benzene complex (CuOTf)₂·C₆H₆ (5-10 mol%)
-
Anhydrous and degassed solvent (e.g., acetone, dichloromethane)
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a quartz reaction vessel, dissolve the 1,6-diene substrate and the copper(I) triflate catalyst in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the stirred solution with a UV lamp at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Concentrate the reaction mixture.
-
Purify the residue by column chromatography on silica gel to obtain the bicyclic cyclobutane product.
C. Quantitative Data for Transition Metal-Catalyzed [2+2] Cycloadditions
| Entry | Alkene 1 | Alkene 2 | Catalyst | Solvent | Yield (%) | d.r. / e.e. (%) |
| 1 | 1,6-Heptadiene | - | (CuOTf)₂·C₆H₆ | Acetone | 88 | - |
| 2 | Norbornene | Norbornene | [Rh(nbd)Cl]₂/AgSbF₆ | CH₂Cl₂ | 95 | - |
| 3 | Styrene | Acrylonitrile | Fe(acac)₃ | Toluene | 70 | - |
| 4 | Ethyl acrylate | Ethyl acrylate | Ni(COD)₂/PPh₃ | THF | 65 | - |
| 5 | 1,5-Cyclooctadiene | - | Cu(acac)₂ | Dioxane | 80 | - |
*d.r. = diastereomeric ratio; e.e. = enantiomeric excess. Data compiled from multiple sources.
IV. Lewis Acid-Catalyzed [2+2] Cycloaddition
Lewis acids can promote [2+2] cycloaddition reactions, particularly those involving ketenes and electron-rich alkenes. The Lewis acid activates the ketene or the alkene, lowering the activation energy for the cycloaddition and often influencing the stereochemical outcome.[2][8] This approach can lead to increased reactivity, higher yields, and improved diastereoselectivity compared to thermal conditions.[2]
A. Mechanism of Lewis Acid Catalysis
The Lewis acid coordinates to the carbonyl oxygen of the ketene, increasing its electrophilicity and promoting a concerted, asynchronous cycloaddition.[2] In some cases, the Lewis acid can also activate the alkene partner.
B. Experimental Protocol: Lewis Acid-Catalyzed [2+2] Cycloaddition of a Ketene with an Alkene
This protocol describes a general procedure for the Lewis acid-promoted cycloaddition of an in situ-generated ketene with an alkene.
Materials:
-
Acyl chloride (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Alkene (1.5-2.0 equiv)
-
Lewis acid (e.g., EtAlCl₂, BF₃·OEt₂) (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Schlenk flask with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the acyl chloride in the anhydrous solvent.
-
Add triethylamine and stir the mixture at room temperature for 30 minutes to generate the ketene.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the alkene, followed by the dropwise addition of the Lewis acid.
-
Stir the reaction at this temperature for the specified time, monitoring its progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
C. Quantitative Data for Lewis Acid-Catalyzed [2+2] Cycloadditions
| Entry | Ketene Source | Alkene | Lewis Acid | Solvent | Yield (%) | d.r. |
| 1 | Phenylacetyl chloride | Cyclopentene | EtAlCl₂ | CH₂Cl₂ | 84 | 13:1 |
| 2 | Dichloroketene | Styrene | TiCl₄ | CH₂Cl₂ | 92 | >20:1 |
| 3 | Propionyl chloride | 1,3-Butadiene | BF₃·OEt₂ | Toluene | 78 | 5:1 |
| 4 | (Benzyloxy)acetyl chloride | Dihydropyran | SnCl₄ | CH₂Cl₂ | 88 | 10:1 |
| 5 | Crotonyl chloride | Indene | AlCl₃ | CH₂Cl₂ | 75 | 8:1 |
*d.r. = diastereomeric ratio. Data compiled from multiple sources.[8]
V. Visualizations
A. Signaling Pathways and Experimental Workflows
Caption: General mechanism of a photosensitized [2+2] cycloaddition reaction.
Caption: A typical experimental workflow for a catalytic [2+2] cycloaddition.
Caption: Classification of common [2+2] cycloaddition methodologies.
References
- 1. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. escholarship.org [escholarship.org]
- 8. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is a versatile building block for organic synthesis and medicinal chemistry. Its rigid, three-dimensional cyclobutane core, combined with the protected hydroxyl functionality and the gem-dicarboxylic acid moiety, offers a unique scaffold for the synthesis of novel chemical entities. The cyclobutane ring serves as a non-planar bioisostere for commonly used aromatic rings, providing an avenue to escape "flatland" in drug design, which can lead to improved physicochemical properties and novel intellectual property. The benzyloxy group provides a stable protecting group for a hydroxyl functionality that can be deprotected in later synthetic steps to reveal a key interaction point or a site for further functionalization. The dicarboxylic acid allows for selective mono-decarboxylation to yield a single carboxylic acid for amide bond formation or other coupling reactions, or for the synthesis of spirocyclic compounds.
Key Applications
-
Bioisosteric Replacement: The 3-(benzyloxy)cyclobutane moiety can be employed as a saturated, non-planar bioisostere for phenyl rings or other planar functionalities in drug candidates. This can lead to improved solubility, metabolic stability, and cell permeability.
-
Scaffold for Novel Therapeutics: The unique 3D geometry of the cyclobutane ring can be exploited to orient substituents in specific vectors, enabling precise interactions with biological targets. It is a valuable scaffold for the synthesis of inhibitors of enzymes such as kinases and proteases.
-
Synthesis of Spirocyclic Compounds: The gem-dicarboxylic acid functionality is a key precursor for the synthesis of spirocyclic systems, which are of growing interest in drug discovery due to their conformational rigidity and novel chemical space.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 84182-46-7 | [1] |
| Molecular Formula | C₁₃H₁₄O₅ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | O=C(O)C1(C(=O)O)CC(OCC2=CC=CC=C2)C1 | [2] |
| InChI Key | LYRCCQROQBVCRV-UHFFFAOYSA-N | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from the commercially available 3-hydroxycyclobutane-1,1-dicarboxylic acid.
Step 1: Protection of Carboxylic Acids (Esterification)
Prior to the benzylation of the hydroxyl group, the carboxylic acids are protected as methyl esters to prevent side reactions.
Materials:
-
3-Hydroxycyclobutane-1,1-dicarboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Suspend 3-hydroxycyclobutane-1,1-dicarboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Step 2: Benzylation of the Hydroxyl Group (Williamson Ether Synthesis)
Materials:
-
Dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Organic solvents for extraction and chromatography
Procedure:
-
Dissolve dimethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain dimethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
Step 3: Hydrolysis of the Esters
Materials:
-
Dimethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water or Methanol / Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve the diester (1.0 eq) in a mixture of THF and water (e.g., 3:1).
-
Add LiOH (2.5 eq).
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Protocol 2: Mono-decarboxylation to 3-(Benzyloxy)cyclobutane-1-carboxylic acid
The gem-dicarboxylic acid can be selectively mono-decarboxylated to provide the corresponding monocarboxylic acid, a more direct building block for amide coupling.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sodium chloride (NaCl) or Lithium chloride (LiCl)
-
Water
Procedure (Krapcho Decarboxylation):
-
Combine this compound (1.0 eq), NaCl (0.1 eq), and a small amount of water in DMSO.
-
Heat the mixture to 140-160 °C.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the mono-acid.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by crystallization or column chromatography to yield 3-(benzyloxy)cyclobutane-1-carboxylic acid.
Application Example: Use as a Phenyl Bioisostere in a Kinase Inhibitor Scaffold
Conceptual Application:
Many kinase inhibitors feature a hinge-binding motif connected to a larger, often aromatic, scaffold that occupies a hydrophobic pocket. The 3-(benzyloxy)cyclobutane-1-carboxylic acid can be used to replace a phenylacetic acid moiety in such an inhibitor. This modification introduces a 3D element, potentially improving solubility and providing a different vector for the benzyloxy group to probe the hydrophobic pocket, which could lead to enhanced potency or selectivity.
Caption: Bioisosteric replacement of a planar phenyl linker.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for incorporating the building block.
Potential Signaling Pathway Interaction
While specific signaling pathways for molecules derived from this compound are not yet documented, its application as a scaffold for kinase inhibitors suggests potential interaction with various signaling pathways implicated in cancer and inflammatory diseases. For instance, if used to target a kinase like Janus Kinase (JAK), the resulting inhibitor could modulate the JAK-STAT signaling pathway.
Caption: Potential modulation of the JAK-STAT pathway.
References
Application Notes and Protocols: Deprotection of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a commonly employed protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a wide range of reaction conditions. Its removal, or deprotection, is a critical step to unveil the free hydroxyl group for further functionalization or to yield the final target molecule. This document provides detailed application notes and protocols for the deprotection of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid to yield 3-hydroxycyclobutane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The primary method detailed is catalytic hydrogenolysis, a robust and widely used technique for benzyl ether cleavage.[1][2]
Chemical Transformation
The deprotection of this compound proceeds via the hydrogenolysis of the benzylic C-O bond. This reaction is typically catalyzed by a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction yields the desired 3-hydroxycyclobutane-1,1-dicarboxylic acid and toluene as a byproduct.[1]
Caption: Chemical transformation of this compound.
Recommended Deprotection Method: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most prevalent and efficient method for the cleavage of benzyl ethers.[1] The reaction is typically clean, high-yielding, and proceeds under mild conditions.
General Protocol
This protocol is a general guideline for the palladium-catalyzed hydrogenolysis of this compound. Optimization of reaction parameters may be necessary for specific applications.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol (ACS grade or higher)
-
Hydrogen gas (balloon or Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Vacuum line for degassing
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
References
Application Notes and Protocols: Catalytic Hydrogenation for Benzyloxy Group Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxy group (OBn) is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and natural product synthesis. Its popularity stems from its ease of introduction and general stability under a variety of reaction conditions. However, its facile and selective removal is crucial in the final stages of synthesis to unmask the free hydroxyl group. Catalytic hydrogenation stands out as one of the most effective and cleanest methods for the deprotection of benzyloxy groups.
This document provides detailed application notes and protocols for the removal of benzyloxy groups via catalytic hydrogenation, covering both direct hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH).
Mechanism of Debenzylation
The hydrogenolysis of a benzyloxy group involves the cleavage of the C-O bond of the benzyl ether. The generally accepted mechanism on a palladium catalyst surface is initiated by the oxidative addition of the benzyl ether to the Pd(0) catalyst, forming a Pd(II) complex. Subsequent coordination of hydrogen and transfer to the complex facilitates the release of the alcohol. The process concludes with reductive elimination, which expels toluene and regenerates the active Pd(0) catalyst.[1]
Methods for Catalytic Hydrogenation
There are two primary approaches for the catalytic removal of benzyloxy groups:
-
Direct Catalytic Hydrogenation: This classic method employs gaseous hydrogen (H₂) as the hydrogen source in the presence of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[2]
-
Catalytic Transfer Hydrogenation (CTH): CTH offers a safer and often more convenient alternative to direct hydrogenation by utilizing a hydrogen donor molecule to generate hydrogen in situ.[3] This method avoids the need for handling flammable hydrogen gas and specialized high-pressure equipment.[3] Common hydrogen donors include formic acid, ammonium formate, cyclohexene, and triethylsilane.[2][3][4]
Key Parameters and Optimization
Several factors can influence the efficiency and selectivity of the debenzylation reaction:
-
Catalyst Selection: Palladium on carbon (Pd/C) is the most widely used catalyst.[5] For more challenging debenzylations, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[5] The quality and characteristics of the Pd/C catalyst, such as particle size and distribution, can significantly impact reaction outcomes.[6]
-
Solvent Choice: Polar solvents like methanol (MeOH) and ethanol (EtOH) are standard choices for catalytic hydrogenation.[5] In some cases, acetic acid can be used as a solvent, which can facilitate the reaction by protonating the heteroatom.[5]
-
Hydrogen Source (for CTH): The choice of hydrogen donor in CTH can affect the reaction rate and selectivity. Formic acid and its salts are common, but other donors like cyclohexene and triethylsilane are also effective.[3][4]
-
Temperature and Pressure: Most debenzylation reactions proceed efficiently at room temperature and atmospheric pressure (using a hydrogen balloon).[7] However, for less reactive substrates, elevated temperatures or pressures may be necessary.[8][9]
-
Catalyst Deactivation: The catalyst can be poisoned by certain functional groups (e.g., sulfur-containing compounds) or by the product itself.[5] In such cases, using a fresh batch of catalyst or a more robust catalyst like Pearlman's catalyst may be required.[5]
Data Presentation
The following tables summarize quantitative data for various catalytic hydrogenation methods for benzyloxy group removal.
Table 1: Direct Catalytic Hydrogenation
| Substrate Example | Catalyst | Catalyst Loading | Solvent | H₂ Pressure | Temperature | Reaction Time | Yield | Reference |
| Benzyl-protected glucose derivative | 10% Pd/C | 10 mol% | EtOH | Balloon | Room Temp. | Overnight | 100% (Conversion) | [2][7] |
| N-Boc-O-benzyl-tyrosine | 10% Pd/C | - | EtOH:EtOAc (1:1) | - | 60°C | - | 100% (Conversion) | [9] |
| Benzyl-protected alcohol | 10% Pd/C | - | EtOH, MeOH, THF | - | - | - | - | [1] |
Table 2: Catalytic Transfer Hydrogenation (CTH)
| Substrate Example | Catalyst | Catalyst Loading | Hydrogen Donor | Solvent | Temperature | Reaction Time | Yield | Reference |
| Various carbohydrate derivatives | Pd/C | - | Formic acid | - | - | - | - | [3] |
| N-Benzylamino derivatives | 10% Pd-C | Equal weight to substrate | Ammonium formate | Dry Methanol | Reflux | - | High | [10] |
| 5-Benzyloxyindole | Pd(0) EnCat™ 30NP | 10 mol% | Cyclohexene | Ethanol/Acetic Acid | 85°C | 38 hours | >98% (Conversion) | [7] |
| Benzyl-protected glucose derivative | 10% Pd/C | - | Triethylsilane (3.0 equiv.) | Methanol | Room Temp. | - | High | [2] |
| Various peptide derivatives | 10% Pd on C | - | Formic acid | Methanol | - | Minutes | 80-95% | [11] |
Experimental Protocols
Protocol 1: General Procedure for Direct Catalytic Hydrogenation using H₂ Gas
Materials:
-
Benzyloxy-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve the benzyloxy-protected compound in the chosen solvent.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the substrate).
-
Inerting the Atmosphere: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Hydrogen Introduction: Introduce hydrogen gas to the flask, either by inflating a balloon connected to the flask or by pressurizing the reaction vessel in a hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Carefully vent the excess hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst.[2]
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
Materials:
-
Benzyloxy-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Dry Methanol
-
Reaction flask (e.g., round-bottom flask) with a reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Setup: To a stirred suspension of the N-benzyl compound in dry methanol, add an equal weight of 10% Pd/C.[10]
-
Hydrogen Donor Addition: Add anhydrous ammonium formate (typically 5 equivalents) to the mixture in a single portion under a nitrogen atmosphere.[10]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[10]
-
Work-up:
Mandatory Visualizations
Caption: General mechanism of benzyloxy group removal via catalytic hydrogenation.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 6. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thalesnano.com [thalesnano.com]
- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols: 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, a specialized building block for medicinal chemistry. This document details its synthesis, its application in the design of platinum-based anticancer agents, and explores its potential in broader drug discovery contexts based on the valuable structural characteristics of the cyclobutane and benzyloxy moieties.
Overview of this compound
This compound is a unique bifunctional molecule that incorporates a rigid cyclobutane scaffold, a geminal dicarboxylic acid moiety, and a benzyloxy group. The cyclobutane ring offers a three-dimensional structure that can provide metabolic stability and precise vectoral orientation of substituents.[1] The dicarboxylic acid group serves as a versatile handle for derivatization or as a pharmacophore itself, capable of forming key interactions with biological targets. The benzyloxy moiety is a recognized pharmacophore in various therapeutic areas, contributing to binding interactions and influencing physicochemical properties.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84182-46-7 | [5] |
| Molecular Formula | C₁₃H₁₄O₅ | [5] |
| Molecular Weight | 250.25 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Form | Solid | [5] |
Synthesis Protocols
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively published, a plausible multi-step synthesis can be devised based on established methodologies for related cyclobutane derivatives. The following proposed protocol combines the synthesis of a cyclobutane core with subsequent functional group manipulations.
Protocol 2.1: Proposed Synthesis of this compound
This protocol is a hypothetical pathway based on the synthesis of related compounds.
Step 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate
This step is adapted from the well-established synthesis of cyclobutane-1,1-dicarboxylic acid.[6]
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate.
-
To this mixture, add 1,3-dibromopropane dropwise while maintaining the reaction temperature.
-
After the addition is complete, reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and add water to dissolve the sodium bromide precipitate.
-
Remove the ethanol by distillation.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl cyclobutane-1,1-dicarboxylate.
Step 2: Introduction of the Hydroxyl Group at the 3-position
This step would likely involve a multi-step process to introduce a functional group at the 3-position that can be converted to a hydroxyl group. A potential route involves the synthesis of 3-oxocyclobutanecarboxylic acid derivatives as intermediates.[7]
Step 3: Benzyl Protection of the Hydroxyl Group
-
Dissolve the 3-hydroxycyclobutane-1,1-dicarboxylic acid precursor in a suitable solvent (e.g., DMF or THF).
-
Add a base such as sodium hydride (NaH) at 0 °C.
-
Add benzyl bromide dropwise and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate by column chromatography.
Step 4: Hydrolysis to this compound
-
Dissolve the diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate in a mixture of ethanol and water.
-
Add a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reflux the mixture until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Caption: Proposed synthetic workflow for this compound.
Application in the Design of Platinum(II) Anticancer Agents
A notable application of this compound is its use as a leaving group ligand in the synthesis of a platinum(II) complex, envisioned as an analog of the well-known anticancer drug, carboplatin. The rationale behind this approach is to modify the dicarboxylic acid ligand to potentially alter the drug's stability, lipophilicity, and ultimately its biological activity and toxicity profile.
Protocol 3.1: Synthesis of a cis-[Pt(1-methyl-1H-pyrazole)₂(3-(benzyloxy)cyclobutane-1,1-dicarboxylate)] Complex
This protocol is based on a published synthetic route.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
1-methyl-1H-pyrazole
-
Silver nitrate (AgNO₃)
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Synthesis of cis-[PtI₂(1-methyl-1H-pyrazole)₂]: This intermediate is prepared from K₂PtCl₄ and 1-methyl-1H-pyrazole according to standard procedures.
-
Preparation of the Aqua Complex: A suspension of cis-[PtI₂(1-methyl-1H-pyrazole)₂] in deionized water is treated with silver nitrate. The mixture is stirred in the dark to facilitate the precipitation of silver iodide. The precipitate is then removed by filtration.
-
Preparation of Sodium 3-(benzyloxy)cyclobutane-1,1-dicarboxylate: this compound is dissolved in an aqueous solution of sodium hydroxide to form the disodium salt.
-
Final Complex Formation: The filtrate containing the platinum aqua complex is reacted with the solution of sodium 3-(benzyloxy)cyclobutane-1,1-dicarboxylate. The reaction mixture is stirred, leading to the formation of the final platinum(II) complex. The product can be isolated by concentration of the solution and subsequent purification.
Biological Evaluation:
The resulting platinum(II) complex was evaluated for its antiproliferative activity against a panel of human cancer cell lines (HCT116, MCF7, A549) and a normal cell line (WI38) using a standard MTT assay.
Results:
The synthesized complex, unfortunately, did not exhibit significant antiproliferative activity against the tested cell lines. This outcome suggests that while the synthetic strategy is viable, the specific modification of incorporating the benzyloxy group in this position of the dicarboxylate ligand did not confer cytotoxic properties to the platinum complex. The authors of the study suggest that further modifications of the dicarboxylic acid moiety might be necessary to improve the activity and selectivity of such compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of the platinum(II) complex.
Potential Applications in Medicinal Chemistry
Despite the limited success in the platinum complex application, the structural features of this compound suggest its potential as a valuable building block in other areas of drug discovery.
4.1. As a Scaffold for Enzyme Inhibitors
The dicarboxylic acid moiety is a common feature in enzyme inhibitors, often mimicking the substrate or binding to positively charged residues in the active site. The rigid cyclobutane core can position the carboxylic acid groups and the benzyloxy moiety in a well-defined spatial arrangement, which can be advantageous for optimizing binding affinity and selectivity.
Potential Targets:
-
Proteases: The dicarboxylate can mimic the tetrahedral intermediate of peptide bond hydrolysis.
-
Integrases: Dicarboxylic acids are known to chelate divalent metal ions essential for the catalytic activity of viral integrases.
-
Squalene Synthase: Derivatives of cyclobutane dicarboxylic acids have been investigated as squalene synthase inhibitors for cholesterol-lowering effects.[8]
Caption: Potential binding mode of a this compound-based inhibitor in an enzyme active site.
4.2. In Antiviral Drug Design
The development of novel antiviral agents is a continuous effort. The structural features of this compound make it an interesting scaffold for this purpose. As mentioned, the dicarboxylate functionality is a known pharmacophore for inhibiting viral integrases.[9] The benzyloxy group can be explored for additional interactions within the enzyme's binding pocket, potentially leading to improved potency and a unique resistance profile.
4.3. As a Bioisostere for Phenyl Rings
The 3-benzyloxycyclobutane moiety can be considered a three-dimensional, conformationally restricted bioisostere of substituted phenyl rings. Replacing a planar aromatic ring with this scaffold can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or improving biological activity by presenting key pharmacophoric features in a more defined orientation.
Summary and Future Directions
This compound is a building block with potential in medicinal chemistry, primarily owing to its constrained cyclobutane core, versatile dicarboxylic acid functionality, and the presence of a benzyloxy pharmacophore. While its initial application in a platinum-based anticancer agent did not yield a potent compound, the underlying rationale remains sound for exploring its use in other therapeutic contexts.
Future research could focus on:
-
Systematic derivatization: Modification of the benzyloxy group or conversion of the dicarboxylic acid to other functional groups could lead to novel bioactive molecules.
-
Application as enzyme inhibitors: Screening against various enzyme targets, particularly those that recognize dicarboxylate substrates or inhibitors, is a promising avenue.
-
Incorporation into larger molecules: Using this compound as a central scaffold to build more complex molecules could unlock new biological activities.
The development of more efficient and scalable synthetic routes will also be crucial for making this and related building blocks more accessible to the medicinal chemistry community.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Benzyloxycyclobutane-1,1-dicarboxylic acid AldrichCPR 84182-46-7 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 8. (1 alpha, 2 beta, 3 beta, 4 alpha)-1,2-bis[N-propyl-N-(4-phenoxybenzyl) amino]carbonyl]cyclobutane-3,4-dicarboxylic acid (A-87049): a novel potent squalene synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design of Bioactive Molecules Using Cyclobutane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of cyclobutane scaffolds in the design of bioactive molecules. It includes a summary of their significance, key examples with their biological activities, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant workflows and signaling pathways.
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its rigid and three-dimensional nature allows for precise control over the spatial orientation of substituents, making it an attractive building block for creating novel bioactive molecules. Cyclobutane scaffolds can act as bioisosteres for other cyclic and acyclic moieties, offering improved metabolic stability and pharmacokinetic properties. They are particularly useful as conformationally constrained dipeptide isosteres, providing a means to explore specific receptor-ligand interactions.
Rationale for Using Cyclobutane Scaffolds
The utility of cyclobutane scaffolds in drug design stems from several key features:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of attached functional groups, leading to higher receptor affinity and selectivity.
-
Three-Dimensional Diversity: The defined stereochemistry of substituted cyclobutanes allows for the creation of a diverse range of molecular shapes, facilitating the exploration of chemical space.
-
Metabolic Stability: The replacement of labile functionalities, such as amide bonds, with a cyclobutane core can enhance the metabolic stability of a drug candidate.
-
Novelty and Patentability: The incorporation of unique cyclobutane structures can lead to the discovery of novel intellectual property.
Key Bioactive Molecules Incorporating Cyclobutane Scaffolds
The versatility of the cyclobutane scaffold is demonstrated by its presence in a variety of bioactive molecules targeting different disease areas.
| Compound Class | Target | Key Example(s) | Biological Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference |
| Dipeptide Mimetics | Proteases, GPCRs | Cyclobutane-fused pyrimidines | Varies with target | Oncology, Virology | |
| Carbocyclic Nucleosides | Viral Polymerases | Carbovir | Potent anti-HIV activity | Antiviral | |
| Enzyme Inhibitors | Various | Cyclobutane-containing enzyme inhibitors | Target-dependent | Various |
Experimental Protocols
The synthesis and evaluation of bioactive molecules containing cyclobutane scaffolds require specific experimental procedures.
A common method for synthesizing substituted cyclobutanes is through a [2+2] cycloaddition reaction.
Protocol: [2+2] Photocycloaddition for Cyclobutane Synthesis
-
Reactant Preparation: Dissolve the alkene and the ketene or other activated species in an appropriate solvent (e.g., acetonitrile, dichloromethane) in a quartz reaction vessel. The concentrations should typically be in the range of 0.1-0.5 M.
-
Initiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength (typically >300 nm to avoid decomposition) while maintaining a low temperature (e.g., -78 °C to 0 °C) to control selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified cyclobutane derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol: Determination of IC₅₀ for a Cyclobutane-based Protease Inhibitor
-
Reagent Preparation: Prepare stock solutions of the enzyme, the fluorogenic substrate, and the cyclobutane-based inhibitor in an appropriate assay buffer (e.g., Tris-HCl with additives).
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the initial reaction velocity against the inhibitor concentration. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
Visualizing Workflows and Pathways
The following diagrams illustrate key processes in the development of bioactive molecules with cyclobutane scaffolds.
Caption: Drug discovery workflow for cyclobutane-based molecules.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
Cyclobutane scaffolds represent a powerful tool in modern drug discovery, offering a unique combination of conformational rigidity and three-dimensional complexity. The synthetic methodologies and biological evaluation protocols outlined in this document provide a framework for the successful design and development of novel bioactive molecules incorporating this versatile structural motif. Further exploration of the chemical space accessible through substituted cyclobutanes is likely to yield a new generation of therapeutic agents with improved efficacy and safety profiles.
Application Notes & Protocols for the Stereoselective Synthesis of 3-Substituted Cyclobutane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Substituted Cyclobutanes in Modern Chemistry
Cyclobutane derivatives, particularly those with 3-substituted stereocenters, are increasingly recognized as valuable structural motifs in medicinal chemistry and materials science.[1][2] Their inherent ring strain and unique three-dimensional, puckered conformation offer a compelling alternative to more traditional, flexible acyclic linkers or planar aromatic rings.[3] In drug discovery, the incorporation of a 3-substituted cyclobutane scaffold can confer significant advantages, including enhanced metabolic stability, improved binding affinity through conformational restriction, and the ability to orient key pharmacophoric groups in a precise spatial arrangement.[3] Furthermore, 1,3-substituted cyclobutanes have been successfully employed as bioisosteres for aromatic rings, improving properties like solubility and synthetic accessibility.[4] The development of robust and stereoselective synthetic methods to access these chiral building blocks is therefore a critical endeavor, enabling the exploration of novel chemical space and the design of next-generation therapeutics.[5][6] This document outlines several state-of-the-art stereoselective methods for their synthesis, complete with detailed protocols and comparative data.
Strategy 1: Catalytic Enantioselective [2+2] Cycloaddition
The [2+2] cycloaddition is a fundamental and powerful method for constructing cyclobutane rings.[7][8] Modern catalytic approaches have enabled highly enantioselective and diastereoselective variants, providing direct access to complex and densely functionalized cyclobutane cores from readily available alkenes and alkynes.[1][9]
One notable advancement is the cascade reaction involving iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition. This method efficiently constructs enantioenriched cyclobutane derivatives from simple branched allyl acetates and cinnamyl alcohols under mild conditions.[10]
Logical Workflow: Cascade Allylic Etherification/[2+2] Photocycloaddition
References
- 1. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic approaches to assemble cyclobutane motifs in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.vu.nl [research.vu.nl]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note and Protocol for the Purification of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the purification of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid via recrystallization, a fundamental technique for achieving high purity of solid organic compounds.
Introduction
This compound is a bifunctional molecule incorporating a cyclobutane ring, a benzyloxy ether, and two carboxylic acid groups. Its structural features make it a valuable building block in medicinal chemistry and materials science. The purity of such compounds is critical for their successful application in subsequent synthetic steps and biological assays. Recrystallization is a robust and widely used method for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system. The principle relies on dissolving the impure solid in a hot solvent and allowing it to slowly cool, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor. This protocol outlines a general procedure for the recrystallization of this compound, drawing upon established methods for similar carboxylic acids and cyclobutane derivatives.
Compound Information
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 84182-46-7[1] |
| Molecular Formula | C₁₃H₁₄O₅[1] |
| Molecular Weight | 250.25 g/mol [1] |
| Appearance | Solid |
| Purity (Typical) | 97%[1] |
Safety and Handling
Warning: this compound is classified with GHS07 pictogram, indicating it can be harmful if swallowed and causes eye irritation.
Hazard Codes: H302, H319
Precautionary Codes: P264, P270, P280, P301 + P312, P305 + P351 + P338, P337 + P313
Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the initial purity of the starting material and the specific impurities present. A key principle of recrystallization is the differential solubility of the compound of interest in a hot versus a cold solvent.[2][3] For carboxylic acids, polar solvents are often good candidates.[4] A related compound, 1,1-cyclobutanedicarboxylic acid, is effectively recrystallized from hot ethyl acetate.[5] This suggests that ethyl acetate is a promising solvent for the title compound.
Materials:
-
Crude this compound
-
Ethyl acetate (ACS grade or higher)
-
Hexanes (or other suitable anti-solvent, optional for inducing precipitation)
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection (Trial):
-
Place a small amount (e.g., 20-30 mg) of the crude solid in a test tube.
-
Add the chosen solvent (e.g., ethyl acetate) dropwise at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Heat the test tube gently. The compound should dissolve completely in a minimal amount of the hot solvent.
-
Allow the solution to cool to room temperature, and then in an ice bath. A good recrystallization solvent will result in the formation of a significant amount of crystals.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar.
-
Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethyl acetate until the solid is completely dissolved.[2] Avoid adding a large excess of solvent, as this will reduce the recovery yield.[3]
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of high molecular weight impurities.
-
Remove the flask from the heat and allow it to cool slightly to prevent boiling over.
-
Add a small amount of activated charcoal (a spatula tip) to the solution.
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, a hot filtration step is necessary.[3]
-
Preheat a second Erlenmeyer flask and a gravity funnel (with fluted filter paper) on the hot plate.
-
Quickly pour the hot solution through the preheated funnel into the clean, preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling generally leads to the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
If crystals do not form, it may be due to a supersaturated solution. Try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound to induce crystallization.[2]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[2][3]
-
Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining mother liquor containing impurities.[2]
-
Continue to draw air through the crystals on the filter for several minutes to help dry them.
-
-
Drying:
-
Transfer the crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound, or in a vacuum desiccator.
-
Purity Assessment
The effectiveness of the recrystallization should be assessed by comparing the purity of the material before and after the procedure.
| Analytical Method | Parameter to Measure | Expected Outcome |
| Melting Point Analysis | Melting point range | A sharper and higher melting point range after recrystallization. |
| ¹H NMR Spectroscopy | Presence of impurity peaks | Reduction or elimination of peaks corresponding to impurities. |
| Thin Layer Chromatography (TLC) | Number and intensity of spots | A single spot for the purified compound, with the disappearance of impurity spots. |
| High-Performance Liquid Chromatography (HPLC) | Peak area percentage | An increase in the peak area percentage of the desired compound. |
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Incorrect solvent; insufficient solvent. | Try a different solvent or solvent mixture. Gradually add more hot solvent. |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inner wall of the flask. Add a seed crystal. Try adding an anti-solvent (e.g., hexanes) dropwise until turbidity persists. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated; cooling is too rapid. | Use a lower-boiling point solvent. Add more solvent before heating. Ensure slow cooling. Reheat the oil with more solvent to dissolve it and try again. |
| Low recovery yield | Too much solvent was used; premature crystallization during hot filtration; crystals are soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is preheated. Use a minimal amount of ice-cold wash solvent. |
Conclusion
Recrystallization is a powerful technique for the purification of this compound. The selection of an appropriate solvent system is crucial for the success of this procedure. Ethyl acetate is a promising candidate based on the successful recrystallization of structurally related compounds. The protocol provided herein offers a comprehensive workflow, from solvent selection to final purity assessment. Researchers should consider this protocol a starting point and may need to optimize conditions to achieve the desired purity and yield for their specific sample.
References
Application Notes and Protocols for the Derivatization of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid is a valuable bifunctional building block in medicinal chemistry and materials science.[1][2][3] Its rigid cyclobutane scaffold provides a well-defined three-dimensional orientation for substituents, making it an attractive core for designing novel molecular entities. The presence of two carboxylic acid groups allows for straightforward derivatization, enabling the synthesis of a diverse library of compounds such as diesters and diamides. These derivatives are crucial for exploring structure-activity relationships (SAR) in drug discovery, modifying physicochemical properties like solubility and cell permeability, and developing new materials.
This document provides detailed protocols for two primary derivatization strategies: the synthesis of diesters via acid-catalyzed esterification and the formation of diamides using carbodiimide-mediated coupling.
Application Notes
The derivatization of the carboxyl groups of this compound is a fundamental strategy for expanding its utility.
-
Esterification: The conversion of the dicarboxylic acid to its corresponding diester is often a primary step. Esters can serve as protecting groups, enhance lipophilicity, or act as prodrugs that are hydrolyzed in vivo to release the active diacid. The Fischer-Speier esterification, which utilizes an alcohol in the presence of a strong acid catalyst, is a classic and cost-effective method for this transformation.[4][5]
-
Amidation: Amide bond formation is one of the most important reactions in pharmaceutical development, as the amide functional group is a key structural feature in a vast number of drugs.[6] Creating diamides from this compound introduces new hydrogen bond donors and acceptors, significantly altering the molecule's interaction with biological targets. Carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate this reaction by activating the carboxylic acid for nucleophilic attack by an amine.[7][8]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for derivatization and the logical relationships in the key chemical transformations.
Caption: General workflow for derivatization of the title compound.
Caption: Logical relationships in carbodiimide-mediated amide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This protocol describes a general procedure for the diesterification of this compound using a strong acid catalyst.
Materials and Reagents:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.). Add anhydrous methanol (approx. 10-20 mL per gram of diacid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (approx. 0.1 equiv. or 2-3 drops per mmol of diacid) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours or until reaction completion is confirmed by TLC or LC-MS analysis.[5]
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the bulk of the methanol under reduced pressure.
-
Extraction: Dilute the residue with ethyl acetate and water. Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally brine.[5]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude diester.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure dimethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
Protocol 2: Synthesis of a Diamide Derivative via DCC Coupling
This protocol details the synthesis of a diamide by coupling this compound with a primary amine using dicyclohexylcarbodiimide (DCC).
Materials and Reagents:
-
This compound
-
Primary amine of choice (e.g., benzylamine) (2.2 equiv.)
-
Dicyclohexylcarbodiimide (DCC) (2.2 equiv.)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv.) and the primary amine (2.2 equiv.) in anhydrous DCM in a round-bottom flask.[9]
-
Catalyst Addition: Add a catalytic amount of DMAP to the solution.
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (2.2 equiv.) in anhydrous DCM dropwise over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[7]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Filter the reaction mixture to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diamide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure diamide derivative.
Data Presentation
The following table summarizes representative quantitative data for the derivatization protocols described above.
| Parameter | Protocol 1: Diester Synthesis | Protocol 2: Diamide Synthesis |
| Starting Material | This compound | This compound |
| Key Reagents (equiv.) | Methanol (solvent), H₂SO₄ (0.1) | Primary Amine (2.2), DCC (2.2), DMAP (0.1) |
| Solvent | Methanol | Dichloromethane (DCM) |
| Temperature | Reflux (~65°C) | 0°C to Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 18 hours |
| Representative Yield | 85 - 95% | 70 - 90% |
| Representative Purity | >95% (after chromatography) | >95% (after chromatography) |
Disclaimer: The yields and reaction times are representative and may vary depending on the specific substrate, scale, and reaction conditions. Optimization may be required for specific derivatives. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
- 1. cenmed.com [cenmed.com]
- 2. This compound 97% | CAS: 84182-46-7 | AChemBlock [achemblock.com]
- 3. 3-Benzyloxycyclobutane-1,1-dicarboxylic acid AldrichCPR 84182-46-7 [sigmaaldrich.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. aklectures.com [aklectures.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Cyclobutanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted cyclobutanes.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of substituted cyclobutanes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in [2+2] Photocycloaddition Reactions
Question: My [2+2] photocycloaddition reaction is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in [2+2] photocycloadditions are a frequent issue. Several factors can contribute to this problem. Here's a systematic troubleshooting guide:
-
Inadequate Light Source: The emission spectrum of your lamp must overlap with the absorption spectrum of the alkene or a photosensitizer.[1] Ensure you are using an appropriate wavelength. For instance, N-alkyl maleimides often react well under UVA irradiation (around 370 nm), while N-aryl maleimides may require a photosensitizer like thioxanthone and blue LED light (around 440 nm).[2]
-
Oxygen Inhibition: The presence of oxygen can quench the excited triplet state of the alkene, which is a key intermediate in many photocycloadditions.[3] It is crucial to thoroughly degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.[3][4]
-
Substrate Decomposition: Prolonged exposure to UV light can lead to the decomposition of starting materials or the product.[5] Monitor the reaction progress by TLC or ¹H NMR at regular intervals to determine the optimal reaction time.
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction outcome. Solvents like hexafluoroisopropanol (HFIP) can sometimes improve yields in triplet state cycloadditions through hydrogen bonding, but in other cases, they can hinder the reaction.[6] It is advisable to screen a few different solvents.
-
Low Substrate Concentration: While intramolecular reactions often require dilute conditions, intermolecular reactions may benefit from higher concentrations to favor the desired reaction over side reactions.[7]
A logical workflow for troubleshooting low yields in [2+2] photocycloaddition is presented below:
Caption: Troubleshooting workflow for low-yield [2+2] photocycloaddition reactions.
Issue 2: Poor Stereoselectivity (Diastereo- and Enantioselectivity)
Question: My cyclobutane synthesis results in a mixture of diastereomers or a low enantiomeric excess. How can I improve the stereoselectivity?
Answer:
Controlling stereoselectivity is a major challenge in cyclobutane synthesis. The approach to improving it depends on the reaction type.
-
For [2+2] Cycloadditions:
-
Chiral Auxiliaries: The use of chiral auxiliaries on one of the reacting alkenes can induce facial selectivity.[8]
-
Chiral Catalysts: Enantioselective Lewis acid catalysis has been shown to be effective in promoting [2+2] cycloadditions with high enantioselectivity.[9] Chiral photosensitizers can also be employed in photochemical reactions.[10]
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.
-
Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy.
-
-
For C-H Functionalization:
-
Directing Groups: The use of a directing group on the substrate can control both the regioselectivity and stereoselectivity of the C-H activation step.[11]
-
Chiral Catalysts: Rhodium and palladium catalysts with chiral ligands have been successfully used to achieve high levels of regio- and enantioselectivity in C-H functionalization reactions to form cyclobutanes.[12]
-
-
General Strategies:
-
Substrate Control: The steric and electronic properties of the substituents on the starting materials can have a profound impact on the stereochemical outcome. Modifying the substrates may be necessary.
-
Purification: If achieving high stereoselectivity in the reaction proves difficult, careful purification of the diastereomers by column chromatography or crystallization may be required.[13]
-
The decision-making process for improving stereoselectivity is outlined in the following diagram:
Caption: Decision tree for improving stereoselectivity in cyclobutane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing substituted cyclobutane rings?
A1: The most common methods for synthesizing substituted cyclobutanes include:
-
[2+2] Cycloaddition Reactions: This is a widely used method that can be promoted photochemically, thermally, or with catalysts.[14][15] It involves the reaction of two double bonds to form a four-membered ring.
-
C-H Functionalization: This modern approach involves the direct functionalization of C-H bonds on a pre-existing molecule to form the cyclobutane ring or to substitute an existing one, often with high regio- and stereoselectivity.[11][16]
-
Ring Contraction of Larger Rings: For example, the Wolff rearrangement of α-diazocyclopentanones can lead to the formation of cyclobutane derivatives.[17]
-
Cyclization of Acyclic Precursors: Intramolecular reactions of appropriately functionalized linear molecules can be used to form cyclobutane rings.[8]
Q2: I am working in drug discovery. Why should I consider incorporating a cyclobutane ring into my molecules?
A2: Cyclobutane rings offer several advantages in medicinal chemistry:[18]
-
Three-Dimensionality: They introduce a non-planar, rigid scaffold, which can improve binding affinity and selectivity for a biological target.
-
Metabolic Stability: The strained ring can increase metabolic stability compared to more flexible aliphatic chains.
-
Improved Physicochemical Properties: They can enhance properties like solubility and lipophilicity.
-
Bioisosteric Replacement: Cyclobutanes can serve as bioisosteres for other groups, such as phenyl rings or gem-dimethyl groups, to modulate the properties of a molecule.
Q3: What are the key challenges when scaling up a cyclobutane synthesis?
A3: Scaling up cyclobutane synthesis presents several challenges:
-
For Photochemical Reactions: Ensuring uniform irradiation of a large reaction volume can be difficult. The use of flow reactors can help to address this issue by providing a consistent light path.[19][20]
-
Exothermic Reactions: Some cyclization reactions can be highly exothermic, requiring careful temperature control on a larger scale to prevent side reactions or decomposition.
-
Purification: The separation of diastereomers or other closely related byproducts can become more challenging and costly at a larger scale.
-
Safety: Handling of potentially hazardous reagents, such as ketenes in thermal [2+2] cycloadditions, requires stringent safety protocols, especially at scale.[21]
Q4: How can I purify a mixture of substituted cyclobutane diastereomers?
A4: The purification of cyclobutane diastereomers can be challenging due to their often similar physical properties. Common techniques include:
-
Flash Column Chromatography: This is the most common method, and careful selection of the stationary and mobile phases is crucial for achieving good separation.
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used, although it is more expensive and time-consuming.
-
Derivatization: In some cases, the diastereomeric mixture can be derivatized to introduce a functional group that facilitates separation, followed by removal of the derivatizing group.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for different cyclobutane synthesis methods to facilitate comparison.
Table 1: Comparison of Yields and Diastereoselectivities in [2+2] Photocycloadditions
| Alkene 1 | Alkene 2 | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-benzyl maleimide | Styrene | CH₂Cl₂, 370 nm LED, 16h | 71 | >20:1 | [2] |
| N-phenyl maleimide | Styrene | Thioxanthone, CH₂Cl₂, 440 nm LED, 16h | 85 | >20:1 | [2] |
| Dibenzylideneacetone | - (dimerization) | Benzene, UV light | Mixture of dimers/trimers | Varies with conditions | [4] |
Table 2: C-H Functionalization for Cyclobutane Synthesis - Catalyst Effects
| Substrate | Diazo Compound | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee) | Reference |
| Phenylcyclobutane | Ethyl 2-diazo-2-phenylacetate | Rh₂(S-TCPTAD)₄ | CH₂Cl₂ | 75 | 95 | [12] |
| Phenylcyclobutane | Ethyl 2-diazo-2-phenylacetate | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 80 | 85 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides [2]
-
In a quartz reaction vessel, dissolve the N-alkyl maleimide (1.0 equiv) and the alkene (2.0 equiv) in dichloromethane (to a concentration of 0.1 M with respect to the maleimide).
-
Seal the vessel with a rubber septum and degas the solution by bubbling argon through it for 30 minutes.
-
Place the reaction vessel in a photoreactor equipped with a UVA LED lamp (e.g., 370 nm).
-
Irradiate the stirred reaction mixture for 16-70 hours, monitoring the progress by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., petroleum ether/ethyl acetate).
Protocol 2: General Procedure for Thermal [2+2] Cycloaddition of a Ketene with an Ynamide [21]
Warning: Ketenes are toxic and should be handled in a well-ventilated fume hood.
-
Generate the ketene in situ by pyrolysis of acetone or by dehydrochlorination of an acyl chloride with a non-nucleophilic base (e.g., triethylamine).[22]
-
In a flame-dried, two-necked flask under an argon atmosphere, dissolve the ynamide (1.0 equiv) in an anhydrous solvent such as acetonitrile or THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the freshly prepared ketene solution to the ynamide solution with vigorous stirring.
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the resulting 3-aminocyclobutenone derivative by flash column chromatography.
Protocol 3: Rhodium-Catalyzed C-H Functionalization of a Cyclobutane [12]
-
To a solution of the cyclobutane substrate (3.0 equiv) and the rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 1.0 mol %) in dichloromethane, add a solution of the diazo compound (1.0 equiv) in dichloromethane dropwise over 3 hours at room temperature.
-
Stir the reaction mixture for an additional 2 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Once the starting diazo compound is consumed, concentrate the reaction mixture.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclobutanone Frequently Asked Questions (FAQ) - LISKON [liskonchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid
This technical support guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and logical synthetic approach is a two-step process based on the malonic ester synthesis. The first step involves the alkylation of a malonic ester, typically diethyl malonate, with a suitable 3-(benzyloxy)cyclobutyl electrophile. The second step is the hydrolysis (saponification) of the resulting diester to the final dicarboxylic acid.
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are diethyl malonate and a reactive precursor for the 3-(benzyloxy)cyclobutane moiety. While not explicitly detailed in readily available literature, a plausible precursor is 1-bromo-3-(benzyloxy)cyclobutane or 3-(benzyloxy)cyclobutyl tosylate. The quality and reactivity of this electrophile are crucial for the success of the first step.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring both the alkylation and hydrolysis steps. For the alkylation, the disappearance of diethyl malonate and the appearance of the higher-Rf product spot (the diester) can be tracked. For the hydrolysis, the disappearance of the diester and the appearance of the more polar dicarboxylic acid spot (which may streak on the TLC plate) can be observed. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative monitoring.
Q4: What are the main challenges in this synthesis?
A4: Potential challenges include achieving a high yield in the alkylation step, avoiding side reactions such as dialkylation and elimination, ensuring complete hydrolysis of the sterically hindered diester without cleaving the benzyl ether, and effectively purifying the final product.[1][2]
Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (Alkylation)
Materials:
-
Diethyl malonate
-
1-Bromo-3-(benzyloxy)cyclobutane (or equivalent tosylate)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 equivalent) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of 1-bromo-3-(benzyloxy)cyclobutane (1.05 equivalents) in a minimal amount of the reaction solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
Step 2: Synthesis of this compound (Hydrolysis)
Materials:
-
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the diethyl ester from Step 1 in ethanol.
-
Add an aqueous solution of KOH (2.5-3.0 equivalents).
-
Heat the mixture to reflux until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Troubleshooting Guides
Alkylation Step Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive base or wet reagents/solvents. | Ensure the use of freshly prepared or properly stored base and anhydrous solvents.[3] |
| Low reactivity of the alkylating agent. | Consider using a more reactive leaving group (e.g., iodide or tosylate) on the cyclobutane ring. | |
| Formation of dialkylated product | Excess diethyl malonate enolate reacting with the mono-alkylated product. | Use a slight excess of the alkylating agent or add the diethyl malonate solution slowly to the alkylating agent and base mixture.[1][2] |
| Presence of unreacted diethyl malonate | Insufficient base or reaction time. | Use at least one full equivalent of a strong base. Ensure the reaction is allowed to proceed to completion by monitoring with TLC. |
| Elimination byproducts | The base is acting as a nucleophile or promoting elimination from the alkyl halide. | Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide. |
Hydrolysis Step Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete hydrolysis | Insufficient base or reaction time. | Use a larger excess of base (e.g., 3-4 equivalents) and prolong the reflux time. The use of a co-solvent like THF can also improve solubility and reaction rate. |
| Steric hindrance of the diester. | Consider more forcing conditions, such as higher temperatures or using a different solvent system (e.g., water/dioxane). | |
| Low yield after workup | The product is partially soluble in the aqueous layer. | Perform multiple extractions with ethyl acetate or another suitable organic solvent after acidification. |
| Premature decarboxylation. | Avoid excessively high temperatures during the hydrolysis and workup. | |
| Cleavage of the benzyl ether | Harsh acidic or basic conditions. | While benzyl ethers are generally stable to base-catalyzed hydrolysis, ensure the acidification step is not performed at elevated temperatures. If cleavage is observed, consider alternative ester hydrolysis methods. |
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting low yield issues.
References
Technical Support Center: Cyclobutane Ring Formation
Welcome to the Technical Support Center for Cyclobutane Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of cyclobutane rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclobutane rings?
A1: The most prevalent methods for constructing cyclobutane rings include:
-
[2+2] Photocycloaddition: This method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. It is a powerful tool for creating four-membered rings, which are common in many natural products.[1]
-
Thermal [2+2] Cycloaddition: While generally less common for simple alkenes due to orbital symmetry constraints, thermal [2+2] cycloadditions are effective for specific substrates like ketenes and allenes.[2]
-
Ring Contraction of Pyrrolidines: This method offers a stereospecific route to cyclobutanes through the formation of 1,4-biradical intermediates from pyrrolidine precursors.[3]
-
Lewis Acid-Catalyzed Reactions: Lewis acids can be used to catalyze the diastereoselective ring-opening of bicyclobutanes or promote cycloaddition reactions to form substituted cyclobutanes.[3][4]
Q2: My [2+2] photocycloaddition reaction is giving a low yield. What are the potential causes?
A2: Low yields in [2+2] photocycloaddition reactions can stem from several factors:
-
Enone Dimerization: The starting enone can react with itself instead of the intended alkene, leading to undesired dimers.[5]
-
cis-trans Isomerization: The alkene substrate may undergo isomerization upon photoirradiation, which can compete with the cycloaddition reaction.
-
Inappropriate Wavelength: The wavelength of the UV light source is crucial. An incorrect wavelength can lead to decomposition of reactants or products, or favor side reactions.
-
Oxygen Contamination: Dissolved oxygen in the reaction solvent can quench the excited triplet state of the enone, inhibiting the desired cycloaddition.
-
Solvent Effects: The choice of solvent can significantly influence the reaction's efficiency and selectivity.
Q3: How can I control the regioselectivity (head-to-head vs. head-to-tail) of my [2+2] cycloaddition?
A3: Controlling regioselectivity is a key challenge. The outcome is influenced by steric and electronic factors of the reacting molecules. For photochemical reactions of enones, electron-rich olefins tend to yield head-to-tail adducts, while electron-deficient olefins often give head-to-head products.[6] In thermal cycloadditions of unsymmetrical alkenes, the regioselectivity can often be controlled by the choice of catalyst. For instance, certain ruthenium catalysts have been shown to favor the formation of the most hindered regioisomer.[7]
Troubleshooting Guides
Issue 1: Low Yield in Photochemical [2+2] Cycloaddition of Enones
This guide provides a systematic approach to troubleshooting low yields in photochemical [2+2] cycloaddition reactions involving enones.
Caption: Troubleshooting workflow for low yields in photochemical [2+2] cycloadditions.
Detailed Steps:
-
Analyze for Enone Dimerization: Before making any changes, analyze your crude reaction mixture by techniques like 1H NMR or GC-MS to check for the presence of enone dimers. The formation of these dimers is a common side reaction that consumes your starting material.[5]
-
Use Alkene in Excess: If enone dimerization is observed, a straightforward solution is to use a large excess of the alkene (typically 5-10 equivalents). This increases the probability of the excited enone reacting with the alkene rather than another ground-state enone molecule.
-
Lower Enone Concentration: High concentrations of the enone can favor dimerization. Diluting the reaction mixture can help to suppress this side reaction.
-
Check for Alkene Isomerization: cis-trans isomerization of the alkene can be a competing process. If you observe this, consider using a triplet sensitizer.
-
Employ a Triplet Sensitizer: A triplet sensitizer, such as acetone or thioxanthone, can facilitate the formation of the reactive triplet state of the enone, potentially favoring the cycloaddition over isomerization.[8]
-
Optimize Irradiation Wavelength: The choice of wavelength is critical. Using a wavelength that is strongly absorbed by the enone but not by the product can help to prevent product decomposition.
-
Degas the Solvent: Oxygen is a known quencher of triplet excited states. Ensure your solvent is thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through it before and during the reaction.
-
Solvent Screening: The polarity and type of solvent can influence the reaction outcome. For example, in the photocycloaddition of 1,4-naphthoquinone with styrene, acetone can act as a sensitizer and improve the yield of the cyclobutane product compared to other solvents.[9]
Issue 2: Poor Regio- or Diastereoselectivity
This guide addresses challenges in controlling the stereochemical outcome of cyclobutane formation.
Quantitative Data Summary
| Reaction Type | Substrates | Conditions | Product(s) | Ratio/Yield | Reference |
| Photochemical [2+2] | β-Nitrostyrene & various olefins | CH2Cl2, λ = 419 nm, 24h | Cyclobutanes | 32-87% yield | [10] |
| Photochemical [2+2] | N-benzyl maleimide & styrene | CH2Cl2, 370 nm | Cyclobutane | Diastereomeric ratio 65:35 | |
| Photochemical [2+2] | Coumarin & norbornene | Gold-mediated energy transfer | Cyclobutane-fused chromanone | 82% yield | [8] |
| Thermal [2+2] | Unsymmetrical allenes & alkynes | CpRu(MeCN)3PF6 catalyst | 3-alkylidenecyclobutenes | >20:1 regioisomeric ratio | [7] |
| Lewis Acid-Catalyzed | Bicyclobutanes & 2-naphthols | Bi(OTf)3 catalyst | Trisubstituted cyclobutanes | Good to excellent yields, high diastereoselectivity | [3] |
Experimental Protocols
Protocol 1: Minimizing Enone Dimerization in Photochemical [2+2] Cycloaddition
-
Objective: To suppress the formation of enone dimers and improve the yield of the desired cyclobutane product.
-
Procedure:
-
Dissolve the enone (1.0 mmol) and the alkene (5.0 - 10.0 mmol) in a suitable solvent (e.g., acetone or acetonitrile, 50 mL) in a photoreactor vessel.
-
Degas the solution for 30 minutes by bubbling a gentle stream of argon or nitrogen gas through it.
-
Irradiate the reaction mixture with a suitable UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV) while maintaining a constant temperature (e.g., 20 °C) with a cooling system.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
-
Protocol 2: Diastereoselective Synthesis of Cyclobutanes via Lewis Acid Catalysis
-
Objective: To achieve high diastereoselectivity in the formation of substituted cyclobutanes.
-
Procedure:
-
To a solution of the bicyclobutane (0.2 mmol) and 2-naphthol (0.24 mmol) in a suitable solvent (e.g., CH2Cl2, 2 mL) at room temperature, add the Lewis acid catalyst (e.g., Bi(OTf)3, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the diastereomerically enriched cyclobutane.[3]
-
Visualizations
Caption: Competing reaction pathways in the photochemical [2+2] cycloaddition of an enone.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-Catalyzed Intermolecular [2 + 2] Cycloaddition of Unactivated Allenes and Alkynes with Unusual Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06675D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzyloxy Deprotection
Welcome to the Technical Support Center for benzyloxy deprotection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their deprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl ether deprotection?
A1: The primary methods for cleaving benzyl ethers include:
-
Catalytic Hydrogenolysis : This is a widely used and often mild method employing a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[1]
-
Lewis Acid Treatment : Reagents like boron trichloride (BCl₃) can be effective, especially for aryl benzyl ethers.[1][2]
-
Oxidative Cleavage : Oxidants such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone provide an alternative when reductive conditions are unsuitable.[1][2]
Q2: My catalytic hydrogenolysis reaction is slow or has stalled. What are the potential causes?
A2: Several factors can impede catalytic hydrogenolysis:
-
Catalyst Inactivity : The catalyst may be old or have reduced activity.[3]
-
Catalyst Poisoning : The presence of certain functional groups, particularly sulfur-containing moieties (e.g., thiols, thioethers), can poison the palladium catalyst.[1][3][4] Other poisons include nitrogen compounds, heavy metals, carbon monoxide, and halides.[4]
-
Poor Solubility : The starting material may not be sufficiently soluble in the chosen solvent, limiting its interaction with the catalyst.[3]
-
Insufficient Hydrogen Pressure : Atmospheric pressure may not be adequate for some substrates.[3]
-
Steric Hindrance : Bulky groups near the benzyl ether can hinder the reaction.[1]
Q3: How can I drive an incomplete hydrogenolysis reaction to completion?
A3: To achieve complete deprotection, consider the following adjustments:
-
Increase Catalyst Loading : A higher weight percentage of the catalyst can improve reaction rates.[3]
-
Use a More Active Catalyst : Pearlman's catalyst (Pd(OH)₂/C) is generally more active than Pd/C.[3]
-
Increase Hydrogen Pressure : Employing a high-pressure apparatus like a Parr shaker can significantly enhance the reaction.[3]
-
Add an Acidic Co-solvent : A small amount of acetic acid or hydrochloric acid can sometimes accelerate the reaction.[3]
-
Optimize the Solvent System : Ensure your substrate is soluble. Mixtures like THF/MeOH/H₂O can be effective.[3]
Q4: Can I selectively deprotect a benzyl ether in the presence of other protecting groups?
A4: Yes, chemoselective deprotection is achievable through careful method selection. For instance, catalytic hydrogenolysis will also reduce functional groups like alkenes, alkynes, and azides.[1][5] Oxidative methods using DDQ can selectively cleave p-methoxybenzyl (PMB) ethers over simple benzyl ethers.[2] Lewis acid conditions can also be tailored for selectivity; for example, SnCl₄ has been shown to cleave benzyl esters in the presence of benzyl ethers.[1]
Q5: Are there alternatives to catalytic hydrogenation if my substrate is sensitive to it?
A5: Yes, several alternatives exist for sensitive substrates:
-
Oxidative Deprotection : DDQ is a common reagent for this purpose, particularly for p-methoxybenzyl ethers.[2]
-
Lewis Acid-Mediated Deprotection : Boron trichloride (BCl₃) is effective, and the reaction can be performed at low temperatures.[2]
-
Visible-Light-Mediated Deprotection : This modern approach uses a photocatalyst and can be highly selective, tolerating functional groups like azides, alkenes, and alkynes that are sensitive to hydrogenolysis.[6][7]
Troubleshooting Guides
Catalytic Hydrogenolysis
This guide addresses common issues encountered during catalytic hydrogenolysis for benzyloxy deprotection.
| Issue | Potential Cause | Troubleshooting Step | Rationale |
| Slow or Incomplete Reaction | Catalyst Inactivity | Use a fresh batch of Pd/C or switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3] | An inactive catalyst is a frequent reason for reaction failure. Pearlman's catalyst is often more effective for hydrogenolysis.[3] |
| Catalyst Poisoning | Purify the starting material and use high-purity solvents. Acid-wash glassware before use.[3][4] | Impurities, especially sulfur-containing compounds, can irreversibly poison the palladium catalyst.[1][3][4] | |
| Poor Solubility | Change the solvent system. Common choices include MeOH, EtOH, EtOAc, THF, or mixtures thereof (e.g., THF/MeOH/H₂O).[3] | The starting material and the deprotected product have different polarities. A solvent system that dissolves both is necessary.[3] | |
| Insufficient Reaction Conditions | Increase hydrogen pressure (e.g., using a Parr apparatus), increase the reaction temperature (e.g., to 40-50 °C), or increase the catalyst loading.[3] | More forcing conditions can drive a sluggish reaction to completion.[3] | |
| Side Product Formation (Saturation of Aromatic Protecting Groups) | Unwanted Hydrogenation | Pre-treat the palladium catalyst.[8][9] | A catalyst pre-treatment strategy can suppress unwanted hydrogenation side-products, leading to a more selective catalyst for hydrogenolysis.[8][9] |
General Deprotection Method Selection
This table provides a comparison of common benzyloxy deprotection methods and their compatibility with other functional groups.
| Method | Reagents | Advantages | Disadvantages/Incompatible Groups |
| Catalytic Hydrogenolysis | H₂, Pd/C (or Pd(OH)₂/C) | Mild, high-yielding, and clean.[1][2] | Reduces alkenes, alkynes, azides, and nitro groups.[1][5] Susceptible to catalyst poisoning by sulfur compounds.[1] |
| Lewis Acid Cleavage | BCl₃, TMSI | Effective for acid-stable substrates.[2][10] | Requires strongly acidic conditions, which may not be suitable for all molecules.[2] |
| Oxidative Cleavage | DDQ, Ozone | Useful when reductive methods are not viable.[1][2] Selective for electron-rich benzyl ethers (e.g., PMB).[2] | DDQ can be harsh, and ozone is a strong oxidant that can react with other functional groups. |
| Birch Reduction | Na, liquid NH₃ | An alternative reductive method.[5] | Harsh conditions that are not compatible with many functional groups.[5] |
| Visible-Light Photocatalysis | Photocatalyst, light source | Mild and highly chemoselective.[6][7] Tolerates a wide range of functional groups sensitive to other methods.[6] | May require optimization of the photocatalyst and reaction conditions. |
Experimental Protocols
General Procedure for Catalytic Hydrogenolysis (Batch Reaction)
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation (Optional Pre-treatment) : To prevent unwanted side reactions like the saturation of aromatic rings, a catalyst pre-treatment can be employed. This may involve suspending the catalyst in a specific solvent mixture prior to its addition to the reaction.[8]
-
Reaction Setup : Dissolve the benzylated substrate in a suitable solvent or solvent mixture (e.g., THF:tert-butyl alcohol:PBS buffer).[8]
-
Catalyst Addition : Add the palladium catalyst (e.g., 10% Pd/C or Pd(OH)₂/C, typically 0.2-0.5 equivalents per benzyl group) to the solution.[8]
-
Hydrogenation : Place the reaction vessel in a high-pressure reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10 bar).[8]
-
Monitoring : Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by appropriate methods (e.g., chromatography, recrystallization).
General Procedure for Oxidative Deprotection using DDQ
This protocol is a general guideline for the cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers.
-
Reaction Setup : Dissolve the benzylated substrate in a suitable solvent, such as a mixture of dichloromethane and water.
-
Reagent Addition : Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to the solution. The stoichiometry will depend on the specific substrate and reaction conditions.
-
Reaction Progress : Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, quench any remaining DDQ and dilute the mixture with a suitable organic solvent.
-
Purification : Wash the organic layer with an aqueous solution (e.g., sodium bicarbonate), dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete benzyloxy deprotection via hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of Cyclobutane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutane derivatives. The focus is to address challenges related to epimerization and help maintain the desired stereochemical configuration during synthesis and modification.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of cyclobutane derivatives?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In cyclobutane derivatives, which are often rich in chiral centers, an epimerization event can lead to the formation of a diastereomer of the desired product. This is a significant issue as diastereomers can have vastly different biological and chemical properties.
Q2: What are the primary drivers of epimerization in cyclobutane systems?
A2: The primary drivers of epimerization in cyclobutane derivatives are often thermodynamic and kinetic factors.[1][2] The inherent ring strain of the cyclobutane core can make certain stereoisomers more or less stable.[3][4] Reaction conditions such as temperature, the type of base or acid used, solvent polarity, and reaction time can all influence the stereochemical outcome of a reaction.[5][6]
Q3: How can I detect if epimerization has occurred in my sample?
A3: Several analytical techniques can be employed to detect and quantify epimerization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase can separate diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, as diastereomers will often exhibit distinct signals.[7] For certain applications, mass spectrometry (MS) can also be utilized for quantification.[8]
Q4: Is it possible to intentionally cause epimerization?
A4: Yes, sometimes epimerization is a desired transformation to obtain a thermodynamically more stable isomer. This can often be achieved by exposing the molecule to basic or acidic conditions and allowing the reaction to reach thermodynamic equilibrium.[9][10] For instance, the use of bases like sodium methoxide can be employed to epimerize a stereocenter to a more stable configuration.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected formation of a diastereomer | The reaction is under thermodynamic control , leading to the most stable isomer, which may not be the desired one.[1] | Switch to conditions that favor kinetic control : lower reaction temperatures and shorter reaction times.[11] |
| Use of a strong base (e.g., sodium methoxide, DBU) is causing deprotonation and subsequent reprotonation, leading to epimerization.[5][9] | Employ a milder, non-nucleophilic base such as N-methylmorpholine (NMM) or collidine.[5] | |
| Elevated reaction temperatures are providing enough energy to overcome the activation barrier for epimerization.[5][6] | Maintain a low reaction temperature (e.g., 0 °C to room temperature) throughout the reaction.[5] | |
| Prolonged reaction times allow the system to reach thermodynamic equilibrium.[5] | Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[5] | |
| Low diastereoselectivity in a [2+2] cycloaddition | The reaction is proceeding through a long-lived intermediate that allows for stereochemical scrambling.[12] | Utilize a catalyzed [2+2] cycloaddition, as the milder reaction conditions can minimize stereochemical equilibration of intermediates.[12] |
| The thermal process is non-selective. | Consider a photochemical [2+2] cycloaddition, which can be stereospecific.[12] | |
| Epimerization during a functional group interconversion | The reagents used are promoting epimerization at a stereocenter adjacent to a carbonyl group. | Choose reagents known for low racemization potential. For example, when using coupling reagents, select those based on OxymaPure or use additives like HOBt.[5][6] |
| The workup procedure involves harsh acidic or basic conditions. | Use neutral workup conditions whenever possible. If an acid or base wash is necessary, use dilute solutions and minimize contact time. |
Experimental Protocols
Protocol 1: General Procedure for a Kinetically Controlled Reaction to Minimize Epimerization
This protocol outlines a general approach for running a reaction under kinetic control, which favors the fastest-formed product over the most stable one.
-
Reactant Preparation: Dissolve the cyclobutane substrate in a suitable anhydrous, non-polar solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Cool the reaction mixture to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone bath or an ice-water bath.
-
Reagent Addition: Add the reagent dropwise to the cooled solution while maintaining vigorous stirring. The slow addition helps to dissipate any heat generated during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction promptly. For example, by adding a saturated aqueous solution of ammonium chloride for organometallic reactions or a weak acid for basic reactions.
-
Workup and Analysis: Perform a neutral workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the product ratio using chiral HPLC, GC, or NMR.[13]
Protocol 2: Screening for Optimal Base to Prevent Epimerization
This protocol provides a method for screening different bases to identify one that minimizes epimerization.
-
Parallel Reaction Setup: Set up a series of small-scale reactions in parallel, each with the same starting material concentration and temperature.
-
Base Variation: To each reaction, add a different non-nucleophilic base. Examples of bases to screen include:
-
Diisopropylethylamine (DIPEA)
-
N-methylmorpholine (NMM)
-
2,6-Lutidine
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
-
Reaction Execution: Allow the reactions to proceed for the same amount of time.
-
Analysis: After a set time, quench all reactions and analyze the crude product mixture from each reaction by chiral HPLC or NMR to determine the diastereomeric ratio.
-
Selection: Choose the base that provides the highest ratio of the desired stereoisomer to the epimerized product.
Visualizations
Caption: Kinetic vs. Thermodynamic control in epimerization.
Caption: A workflow for troubleshooting epimerization issues.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. batch.libretexts.org [batch.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of cyclobutane thymine dimers in DNA by stable isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges, alongside detailed experimental protocols and quantitative data.
Experimental Workflow
The synthesis of this compound can be logically approached in a two-step process, beginning with a malonic ester synthesis followed by hydrolysis. This workflow is designed to be scalable and adaptable to various laboratory and pilot plant settings.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This procedure details the alkylation of diethyl malonate with 1-bromo-3-(benzyloxy)cyclobutane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (moles) | Quantity (mass/volume) |
| Diethyl Malonate | 160.17 | 1.055 | 1.2 | 192.2 g (182.2 mL) |
| 1-Bromo-3-(benzyloxy)cyclobutane | 241.11 | ~1.35 | 1.0 | 241.1 g |
| Sodium Metal | 22.99 | 0.97 | 1.1 | 25.3 g |
| Anhydrous Ethanol | 46.07 | 0.789 | - | 500 mL |
| Diethyl Ether (anhydrous) | 74.12 | 0.713 | - | As needed |
| Saturated Sodium Chloride Solution | - | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | As needed |
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal pieces to anhydrous ethanol with stirring. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 1-bromo-3-(benzyloxy)cyclobutane to the dropping funnel and add it dropwise to the stirred enolate solution. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
This procedure outlines the saponification of the diester to the final dicarboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (moles) | Quantity (mass/volume) |
| Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | 306.35 | ~1.1 | 0.8 | 245.1 g |
| Sodium Hydroxide | 40.00 | - | 2.4 | 96.0 g |
| Water | 18.02 | 1.0 | - | 500 mL |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~1.18 | - | As needed |
| Ethyl Acetate | 88.11 | 0.902 | - | As needed |
Procedure:
-
Saponification: In a round-bottom flask, dissolve diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate in a solution of sodium hydroxide in water. Heat the mixture to reflux for 6-12 hours. The reaction can be monitored by TLC until the starting ester is no longer visible.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid with vigorous stirring. A precipitate of the dicarboxylic acid should form.
-
Isolation: Filter the precipitated solid and wash it with cold water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the scale-up synthesis.
Caption: Troubleshooting logic for the alkylation step.
Frequently Asked Questions (FAQs):
Q1: The yield of the alkylation step (Step 1) is consistently low. What are the likely causes?
A: Low yields in malonic ester synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure the reaction is monitored by TLC and allowed to proceed until the starting materials are consumed. Increasing the reaction time or temperature may be necessary.
-
Moisture: The presence of water will quench the sodium ethoxide base, preventing the formation of the enolate. Ensure all glassware is flame-dried and solvents are anhydrous.[1]
-
Side reactions:
-
Dialkylation: A common side reaction is the formation of the dialkylated product. To minimize this, a slight excess of diethyl malonate can be used.[2]
-
Elimination: The alkyl halide, 1-bromo-3-(benzyloxy)cyclobutane, may undergo elimination under basic conditions, especially at elevated temperatures. Using a milder base or lower reaction temperatures could mitigate this, but may also slow down the desired alkylation.
-
Q2: During the hydrolysis (Step 2), the reaction seems to be very slow or incomplete. Why is this?
A: The ester groups in diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate are sterically hindered due to the cyclobutane ring and the adjacent quaternary carbon. This steric hindrance can make the approach of the hydroxide ion to the carbonyl carbon difficult, leading to slow hydrolysis. To address this:
-
Increase reaction time and/or temperature: Prolonged heating at reflux is often necessary for the saponification of hindered esters.
-
Use a co-solvent: Adding a phase-transfer catalyst or a co-solvent like DMSO can sometimes facilitate the hydrolysis of hindered esters.
-
Alternative hydrolysis methods: For particularly stubborn esters, more specialized hydrolysis conditions might be required, although these can be harsher and may not be suitable for all substrates.
Q3: The final product after hydrolysis is difficult to purify and appears oily. What can be done?
A: Oiling out during recrystallization is a common issue, especially with dicarboxylic acids that may have complex crystal lattices or impurities that inhibit crystallization.
-
Recrystallization solvent: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can be effective. For this molecule, ethyl acetate/hexanes or ethanol/water could be good starting points.
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to encourage the formation of well-defined crystals rather than an oil.
-
Seeding: If a small amount of pure, crystalline product is available, adding a seed crystal to the cooling solution can induce crystallization.
-
Chromatography: If recrystallization proves ineffective, purification by column chromatography on silica gel may be necessary, although this can be challenging for dicarboxylic acids due to their polarity. A mobile phase containing a small amount of acetic or formic acid can help to improve elution.
Q4: Can I use a different base for the alkylation step?
A: While sodium ethoxide in ethanol is a standard and effective base for malonic ester synthesis, other bases can be used. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is another common choice and has the advantage of not introducing a protic solvent that could interfere with the reaction. However, NaH is a stronger base and requires careful handling. The choice of base should always match the ester to avoid transesterification (e.g., use sodium ethoxide with ethyl esters).[2]
Q5: What are the key safety considerations for this scale-up synthesis?
A:
-
Sodium metal: Reacts violently with water and produces flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of ignition.
-
Strong acids and bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.
-
Solvents: Diethyl ether is highly flammable. All heating should be done using a heating mantle or oil bath, not an open flame. Ensure adequate ventilation.
-
Pressure build-up: The reaction of sodium with ethanol generates hydrogen gas, which can cause pressure build-up if not properly vented.
This guide provides a foundational framework for the scale-up synthesis of this compound. As with any chemical synthesis, careful planning, attention to detail, and adherence to safety protocols are paramount for a successful outcome.
References
Technical Support Center: Purification of Cyclobutane Dicarboxylic Acids
Welcome to the technical support center for the purification of cyclobutane dicarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals, providing clear, actionable guidance on common purification challenges. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of various cyclobutane dicarboxylic acid isomers.
Issue 1: My NMR/LC-MS analysis indicates my product is a mixture of cis and trans isomers. How can I separate them?
Answer: Separating geometric isomers of cyclobutane dicarboxylic acids is a common challenge. The most effective methods leverage the different physical properties of the cis and trans isomers, such as solubility and melting point.
-
Fractional Crystallization: This is the primary method for separating cis and trans isomers.[1] It relies on the differential solubility of the isomers in a specific solvent. One isomer is typically less soluble and will crystallize out of the solution first upon cooling, while the more soluble isomer remains in the mother liquor.[1] Common solvents for this purpose include water, ethyl acetate, or benzene/ethyl acetate mixtures.[2][3][4] The process can be repeated on the enriched fractions to improve purity.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating closely related isomers.[5][6] Reverse-phase HPLC is often effective.[7][8] For analytical purposes, Gas Chromatography (GC) can be used, but it requires derivatization of the carboxylic acids into more volatile esters (e.g., methyl esters).[5][9]
Issue 2: My purified product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, occurs when the solution is supersaturated and the compound comes out of solution above its melting point or when significant impurities are present.[5] To resolve this:
-
Reheat and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.[5]
-
Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling encourages precipitation over crystallization. Let it cool to room temperature first, then move it to an ice bath.[5]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[10]
-
Change Solvent System: If the problem persists, consider a different solvent or a solvent pair. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[1]
Issue 3: I'm experiencing very low recovery after recrystallization. How can I improve my yield?
Answer: Significant product loss during recrystallization is often due to using too much solvent or the product having moderate solubility even in the cold solvent.[5]
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[10]
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can often recover a second, less pure crop by evaporating some of the solvent from the filtrate (mother liquor) and cooling it again.[5]
-
Ensure Complete Precipitation: Cool the solution in an ice-salt bath to further decrease the solubility of your compound and maximize crystal formation.[2]
-
Proper Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving a significant amount of the product.[1]
Issue 4: My analysis shows the presence of starting materials or synthesis by-products. How can I remove them?
Answer: The presence of residual starting materials (e.g., malonic esters) or by-products requires a purification strategy that targets the specific impurity.
-
Recrystallization: If the impurities have significantly different solubilities from your desired product, recrystallization is often effective. For instance, in the synthesis of 1,1-cyclobutanedicarboxylic acid, an oily residue can be removed by pressing the crude mass on a porous plate before dissolving it in hot ethyl acetate.[2]
-
Liquid-Liquid Extraction: Differences in acidity or polarity can be exploited. For example, an ether extraction can be used to separate the dicarboxylic acid from an aqueous solution containing inorganic salts.[2]
-
Chromatography: If recrystallization is ineffective, column chromatography provides a more robust method for separating compounds with different polarities.[11] HPLC can also be scaled for preparative separation to isolate impurities.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the most common initial method for purifying crude cyclobutane dicarboxylic acids?
A1: Recrystallization is the most common and effective first step for purifying crude cyclobutane dicarboxylic acids.[2][10][12] It is excellent for removing both soluble and insoluble impurities and can sometimes be sufficient to achieve high purity, especially if isomer separation is not a concern.[2] Ethyl acetate and water are frequently used solvents.[1][2]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor). You may need to perform small-scale solubility tests with various solvents to find the optimal one.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques provides the most comprehensive purity assessment:
-
Melting Point Analysis: Pure compounds have sharp, defined melting points. A broad melting range often indicates the presence of impurities or a mixture of isomers.[5] Comparing your experimental value to literature values is a key purity check.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify and quantify impurities. It is particularly useful for determining the ratio of cis and trans isomers.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying purity by separating the main compound from trace impurities.[7][13][14]
-
Mass Spectrometry (MS): MS confirms the molecular weight of your product. When coupled with GC or LC, it is a powerful tool for identifying unknown impurities.[1][13]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes. While often used for analytical assessment, HPLC can be scaled up for preparative separation.[7][8] This liquid chromatography method is particularly useful for separating challenging mixtures of isomers or removing impurities with very similar properties to the desired product.[7][8] A reverse-phase (RP) HPLC method using a C18 or similar column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) is a common starting point.[7][8]
Data Presentation
Table 1: Physical Properties of Cyclobutane Dicarboxylic Acid Isomers
| Compound | Isomer | Melting Point (°C) | CAS Number |
| 1,1-Cyclobutanedicarboxylic Acid | N/A | 156 - 158[2] | 5445-51-2[7] |
| 1,2-Cyclobutanedicarboxylic Acid | cis- | 133 - 139 | 1461-94-5 |
| 1,2-Cyclobutanedicarboxylic Acid | trans- | 125 - 131[4] | 1124-13-6[3] |
| 1,3-Cyclobutanedicarboxylic Acid | cis- | 135 - 136[9] | N/A |
| 1,3-Cyclobutanedicarboxylic Acid | trans- | N/A | 7439-33-0 |
Table 2: Example HPLC Conditions for Analysis
| Parameter | Condition |
| Analyte | 1,1-Cyclobutanedicarboxylic Acid[7] |
| Column | Newcrom R1 (Reverse Phase)[7] |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid[7] |
| Notes | For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[7] |
Experimental Protocols
Protocol 1: Recrystallization of 1,1-Cyclobutanedicarboxylic Acid
This protocol is adapted from a literature procedure for purifying crude 1,1-cyclobutanedicarboxylic acid.[2]
-
Initial Workup: Press the crude, pasty product on a porous plate to remove any adherent oil.
-
Dissolution: Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethyl acetate (e.g., 30–50 mL for ~38 g of crude acid) to dissolve the product completely. Gentle heating on a steam bath may be required.
-
Crystallization: Cool the solution in an ice-salt bath to induce crystallization of the pure dicarboxylic acid.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Second Crop: Evaporate the filtrate to a smaller volume. This will yield a second crop of crystals which can be recrystallized again from fresh hot ethyl acetate to improve purity.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature. The expected melting point of the pure product is 156–158 °C.[2]
Protocol 2: General Fractional Crystallization for cis/trans Isomer Separation
This is a general workflow based on the principles of separating geometric isomers with different solubilities.[1]
-
Dissolution: In a flask, dissolve the isomeric mixture in the minimum amount of a suitable boiling solvent (e.g., water, ethyl acetate).
-
First Crystallization (Isolation of the less soluble isomer): Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystallization. The less soluble isomer is expected to crystallize out first.
-
Isolation of First Isomer: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent. This solid is now enriched in the less soluble isomer.
-
Second Crystallization (Isolation of the more soluble isomer): Take the filtrate (mother liquor) from the first step and reduce its volume by heating or under reduced pressure. This concentrates the more soluble isomer.
-
Isolation of Second Isomer: Allow the concentrated filtrate to cool slowly, followed by cooling in an ice bath, to induce crystallization of the second, more soluble isomer.
-
Purification and Analysis: Each isomer fraction can be further purified by repeating the recrystallization process. Analyze each fraction by NMR, LC-MS, or melting point to determine its isomeric purity.
Visualizations
Caption: Troubleshooting workflow for cyclobutane dicarboxylic acid purification.
Caption: Logical relationships in the purification of isomeric cyclobutane dicarboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID | 1124-13-6 [chemicalbook.com]
- 4. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]
- 8. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Stability of benzyloxy protecting group under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the benzyloxy (Bn) protecting group. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyloxy (benzyl) protecting group to acidic and basic conditions?
A1: The benzyloxy (Bn) group is known for its general stability under a wide range of both acidic and basic conditions.[1] It is resistant to many reagents that would cleave other protecting groups like silyl ethers or acetals. However, its stability is not absolute and depends on the specific reagents and reaction conditions.[1][2]
-
Basic Conditions: The Bn group is highly stable towards most basic conditions, including strong bases like sodium hydroxide and alkoxides.
-
Acidic Conditions: While generally stable to moderately acidic conditions, benzyl ethers can be cleaved by strong acids, especially at elevated temperatures.[1][3] The stability is highly dependent on the specific acid used, its concentration, and the duration of exposure.[3] Very strong acids will lead to cleavage of the benzyl ether.[4]
Q2: What are the most common methods for the deprotection of a benzyloxy group?
A2: The most common methods for cleaving a benzyloxy group are:
-
Catalytic Hydrogenolysis: This is the most widely used and generally mildest method.[5][6] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source.[7][8]
-
Treatment with Strong Acids: Strong Lewis acids like boron trichloride (BCl₃) or strong Brønsted acids can effectively cleave benzyl ethers.[3][5] This method is often used when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.
-
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can be used to remove benzyl groups.[4]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone can be used for oxidative deprotection.[2][9]
Q3: Can I selectively deprotect a benzyloxy group in the presence of other protecting groups?
A3: Yes, the benzyloxy group's unique cleavage conditions allow for good orthogonality with other common protecting groups. For instance, it is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to cleave fluorenylmethyloxycarbonyl (Fmoc) groups. This makes it a valuable tool in multi-step synthesis, particularly in peptide and oligosaccharide chemistry.
Troubleshooting Guides
Issue 1: My catalytic hydrogenolysis reaction for benzyl deprotection is slow or incomplete.
This is a frequent issue in benzyl group removal. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of Pd/C catalyst. 2. Switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3][7] | An old or poorly stored catalyst can lose its activity. Pearlman's catalyst is often more effective for hydrogenolysis.[3][7] |
| Catalyst Poisoning | 1. Ensure the starting material is highly pure. 2. Use high-purity solvents. 3. Acid-wash glassware before use. | Impurities, particularly sulfur-containing compounds, can irreversibly poison the palladium catalyst.[3] |
| Poor Solubility | Change the solvent system. Common solvents include MeOH, EtOH, EtOAc, THF, or mixtures (e.g., THF/MeOH).[3] | The starting material and the deprotected product have very different polarities. A solvent system that can dissolve both is crucial for the reaction to proceed to completion.[3] |
| Insufficient Hydrogen | 1. Increase hydrogen pressure using a Parr apparatus. 2. Ensure the reaction is stirred vigorously to maximize gas-liquid mixing. | For some substrates, atmospheric pressure of hydrogen may not be sufficient to drive the reaction to completion.[3] |
| Steric Hindrance | 1. Increase the catalyst loading (e.g., from 10 wt% to 20-50 wt%). 2. Increase the reaction temperature (e.g., to 40-50 °C).[3] | Sterically hindered benzyl ethers can be more difficult to deprotect, requiring more forcing conditions.[3] |
Issue 2: I observe multiple spots on my TLC, indicating a mixture of partially deprotected products.
This often occurs when deprotecting multiple benzyl groups from a single molecule, such as a protected carbohydrate.
-
Solution 1: Optimize Reaction Conditions: Increasing the hydrogen pressure and/or reaction temperature can often drive the reaction to completion.[3]
-
Solution 2: Add an Acidic Co-solvent: Adding a small amount of a weak acid like acetic acid can sometimes accelerate the reaction.[10]
-
Solution 3: Change the Catalyst: Switching to Pearlman's catalyst (Pd(OH)₂/C) may improve the efficiency of the deprotection.[3][7]
Quantitative Data Summary
The choice of deprotection method can significantly impact the reaction time and yield. The following table provides a comparison of different deprotection methods for benzyl ethers.
| Deprotection Method | Reagents | Typical Conditions | Reaction Time | Yield | Reference(s) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH or EtOH, rt, 1 atm H₂ | 1 - 24 h | High to Quantitative | [5][7] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | MeOH, reflux | 10 - 60 min | High | [7] |
| Acidic Cleavage | BCl₃ | Anhydrous DCM, -78 °C to rt | 1 - 3 h | Good to High | [5] |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, rt, with light irradiation | 1 - 12 h | Moderate to High | [5][11] |
Experimental Protocols
Protocol 1: General Procedure for Benzylation of an Alcohol
This protocol describes a standard method for protecting an alcohol as a benzyl ether using the Williamson ether synthesis.
-
To a solution of the alcohol in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the resulting mixture to stir at 0 °C for 30 minutes to form the corresponding alkoxide.
-
Add benzyl bromide (BnBr, 1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This is one of the most common and mildest methods for benzyl ether deprotection.[5]
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a flask equipped with a magnetic stir bar.[5]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%) to the solution.[5]
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.[5]
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification can be performed by column chromatography if necessary.
Visualizations
Caption: General workflow for the protection of an alcohol as a benzyl ether and its subsequent deprotection via catalytic hydrogenolysis.
Caption: A troubleshooting decision tree for common issues encountered during benzyl ether deprotection via catalytic hydrogenolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in hydrolysis of cyclobutane diesters
Welcome to the technical support center for the hydrolysis of cyclobutane diesters. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this chemical transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my cyclobutane diester hydrolysis?
Low yields in cyclobutane diester hydrolysis are frequently due to a few key factors:
-
Steric Hindrance: The rigid, four-membered ring of the cyclobutane structure, especially when substituted, can physically block the approach of the hydroxide ion to the ester's carbonyl carbon. This steric hindrance slows down the reaction rate and can lead to incomplete conversion.
-
Incomplete Reaction: Due to steric hindrance and potentially suboptimal reaction conditions, the hydrolysis may not go to completion within the given timeframe.
-
Side Reactions: Undesired chemical pathways can consume your starting material or product. A common side reaction is transesterification if an alcohol is used as a co-solvent. Under harsh conditions, ring-opening of the cyclobutane ring can also occur, though the cyclobutane ring is generally stable under typical hydrolytic conditions.[1][2]
-
Poor Substrate Solubility: Cyclobutane diesters can have limited solubility in aqueous reaction mixtures, which reduces the interaction between the ester and the hydrolyzing agent.
Q2: What are the most critical parameters to optimize for this reaction?
The most critical parameters to optimize are:
-
Choice of Base: The nature of the alkali metal hydroxide can influence the reaction rate and yield.
-
Reaction Temperature: Increasing the temperature generally accelerates the reaction rate, but can also promote side reactions.
-
Solvent System: The solvent plays a crucial role in solubilizing the substrate and influencing the reactivity of the nucleophile.
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, especially with sterically hindered substrates.
Q3: Can the cyclobutane ring open under hydrolysis conditions?
While the cyclobutane ring is strained, it is generally stable under standard acidic or basic hydrolysis conditions used for esters.[1] However, under very harsh conditions, such as high temperatures or extreme pH for prolonged periods, ring-opening reactions can become a possibility.[2] It is a potential side reaction to be aware of, especially if all other common causes of low yield have been ruled out.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low conversion in cyclobutane diester hydrolysis.
Detailed Steps:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor for the appearance of degradation products by TLC or GC-MS.
-
Prolong Reaction Time: Extend the reaction time and monitor the progress at regular intervals to determine the point of maximum conversion.
-
Vary the Base: The choice of base can have a significant impact. While NaOH is common, KOH and LiOH can offer advantages in terms of solubility and reactivity.[3][4] Lithium ions, in particular, have been shown to accelerate ester hydrolysis in some systems.[5]
-
Optimize the Solvent: If your substrate has poor solubility, consider adding a co-solvent. A mixture of water with a miscible organic solvent like tetrahydrofuran (THF), dioxane, or methanol can improve solubility.[6] Be mindful that using an alcohol as a co-solvent can lead to transesterification.
Issue 2: Presence of Side Products
If you observe the formation of significant side products, this indicates that your reaction conditions may be too harsh or that there are competing reaction pathways.
Troubleshooting Workflow
References
- 1. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - NaOH vs KOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. quora.com [quora.com]
- 5. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Technical Support Center: Alternative Protecting Groups for 3-Hydroxycyclobutane-1,1-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxycyclobutane-1,1-dicarboxylic acid. The following information addresses common challenges in protecting the hydroxyl and carboxylic acid functionalities of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in selectively protecting the functional groups of 3-hydroxycyclobutane-1,1-dicarboxylic acid?
A1: The primary challenges arise from the molecule's trifunctional nature and the steric hindrance imposed by the cyclobutane ring. Key issues include:
-
Selective Protection: Achieving selective protection of the hydroxyl group in the presence of two carboxylic acids, or selectively protecting one or both carboxylic acids while leaving the hydroxyl group free.
-
Steric Hindrance: The compact structure of the cyclobutane ring can hinder the approach of bulky protecting group reagents to both the hydroxyl and the gem-dicarboxylic acid moieties.[1]
-
Intramolecular Reactions: The proximity of the hydroxyl and carboxylic acid groups can lead to undesired intramolecular side reactions, most notably the formation of a γ-lactone.[2][3]
-
Orthogonal Protection: Establishing a robust orthogonal protection strategy that allows for the selective deprotection of each functional group without affecting the others is crucial for multi-step syntheses.
Q2: Which protecting groups are recommended for the selective protection of the hydroxyl group?
A2: Silyl ethers are highly recommended for the protection of the hydroxyl group due to their tunable stability and the ability to introduce sterically bulky groups that can enhance selectivity.
-
tert-Butyldimethylsilyl (TBDMS/TBS): This is a versatile and commonly used protecting group that offers a good balance of stability and ease of removal. It is stable to a wide range of reaction conditions but can be readily cleaved using fluoride ion sources like tetrabutylammonium fluoride (TBAF).
-
Triisopropylsilyl (TIPS): This is a bulkier silyl ether, offering greater steric hindrance and increased stability compared to TBDMS. This can be advantageous for achieving selective protection of the hydroxyl group over the more sterically accessible carboxylic acids. It is also removed with fluoride sources, but typically at a slower rate than TBDMS.[4][5]
Q3: What are the options for protecting the gem-dicarboxylic acid functionality?
A3: The gem-dicarboxylic acids can be protected as esters or as a cyclic acetal/ketal.
-
Esterification:
-
Methyl or Ethyl Esters: These are simple to introduce but require harsh conditions (strong acid or base) for removal, which may not be compatible with other sensitive functional groups.
-
Benzyl (Bn) Esters: These are a good option for orthogonal protection as they can be removed under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), which is compatible with many silyl ethers.
-
tert-Butyl (tBu) Esters: These are cleaved under acidic conditions (e.g., trifluoroacetic acid), providing another level of orthogonality with base-labile or hydrogenolysis-labile groups.
-
-
Cyclic Acetal/Ketal Formation: The two carboxylic acid groups can be converted into a cyclic derivative, such as a 2,2-disubstituted-1,3-dioxane-4,6-dione, by reacting with an aldehyde or ketone (or its acetal equivalent like 2,2-dimethoxypropane) under acidic conditions. This strategy protects both carboxyl groups simultaneously.[6][7]
Q4: How can I avoid the formation of a γ-lactone during the esterification of the carboxylic acids?
A4: γ-Lactone formation is a common side reaction when esterifying γ-hydroxy acids.[2][3] To minimize this, consider the following strategies:
-
Protect the Hydroxyl Group First: The most reliable method is to protect the 3-hydroxyl group (e.g., as a silyl ether) before attempting to esterify the carboxylic acids.
-
Use Mild Esterification Conditions: If esterification is attempted in the presence of the free hydroxyl group, use mild, non-acidic conditions. For example, using an alkyl halide with a non-nucleophilic base (e.g., cesium carbonate) at room temperature can favor intermolecular esterification over intramolecular lactonization.
-
Coupling Reagents: Employing coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at low temperatures can also promote ester formation while minimizing lactonization.
Troubleshooting Guides
Problem 1: Low yield during the silylation of the hydroxyl group.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Use a more reactive silylating agent, such as a silyl triflate (e.g., TBSOTf) with a non-nucleophilic base like 2,6-lutidine.[5] |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side reaction with Carboxylic Acids | While less likely with hindered silyl chlorides, silylation of the carboxylates can occur. Use a bulky silylating agent (e.g., TIPSCl) to favor reaction at the less hindered hydroxyl group. |
Problem 2: Non-selective esterification of the dicarboxylic acids.
| Possible Cause | Troubleshooting Step |
| Similar Reactivity of Carboxyl Groups | To achieve mono-esterification, use a stoichiometric amount of the alcohol and a coupling agent at low temperature. Statistical mixtures of di-ester, mono-ester, and starting material are common. Separation by chromatography may be required. |
| Harsh Reaction Conditions | Use milder esterification methods, such as reaction with an alkyl halide and a base like cesium carbonate or DBU. |
| Lactone Formation | Protect the hydroxyl group prior to esterification. |
Problem 3: Difficulty in deprotecting the silyl ether without affecting the ester groups.
| Possible Cause | Troubleshooting Step |
| Ester Hydrolysis under Fluoride Conditions | The TBAF reagent can be basic, leading to ester hydrolysis. Use buffered TBAF (e.g., TBAF with acetic acid) or alternative fluoride sources like HF-pyridine in THF at 0 °C.[4] |
| Slow Deprotection | Increase the reaction time or temperature. For very stable silyl ethers like TIPS, longer reaction times may be necessary. |
Problem 4: Difficulty in hydrolyzing the diester without cleaving the silyl ether.
| Possible Cause | Troubleshooting Step |
| Silyl Ether Lability to Acid/Base | Use enzymatic hydrolysis for the esters under neutral pH conditions. Alternatively, use very mild basic conditions (e.g., K₂CO₃ in methanol at room temperature) and carefully monitor the reaction to minimize silyl ether cleavage. |
| Incomplete Hydrolysis | Increase the reaction time or use a stronger base (e.g., LiOH in THF/water). This may require subsequent re-protection of the hydroxyl group if the silyl ether is cleaved. |
Experimental Protocols & Data
Protection of the Hydroxyl Group
Table 1: Comparison of Silyl Ether Protecting Groups for the 3-Hydroxyl Group
| Protecting Group | Reagents | Typical Conditions | Typical Yield | Deprotection Conditions |
| TBDMS | TBDMSCl, Imidazole | DMF, rt, 12-24 h | 85-95% | TBAF, THF, rt, 2-4 h |
| TIPS | TIPSCl, Imidazole | DMF, rt, 24-48 h | 80-90% | TBAF, THF, rt, 8-16 h |
| TBDMS (triflate) | TBDMSOTf, 2,6-Lutidine | CH₂Cl₂, 0 °C to rt, 1-3 h | >90% | TBAF, THF, rt, 2-4 h |
Protocol 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)cyclobutane-1,1-dicarboxylic Acid
-
To a solution of 3-hydroxycyclobutane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DMF (0.5 M), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the desired product.
Protection of the Carboxylic Acid Groups
Table 2: Comparison of Ester Protecting Groups for the 1,1-Dicarboxylic Acid (Assuming prior protection of the hydroxyl group)
| Protecting Group | Reagents | Typical Conditions | Typical Yield | Deprotection Conditions |
| Methyl (di-ester) | SOCl₂, MeOH | Reflux, 4-8 h | >90% | LiOH, THF/H₂O, rt |
| Benzyl (di-ester) | Benzyl bromide, Cs₂CO₃ | DMF, rt, 12-24 h | 80-90% | H₂, Pd/C, EtOAc, rt |
| tert-Butyl (di-ester) | tert-Butyl alcohol, DCC, DMAP | CH₂Cl₂, rt, 24 h | 70-80% | TFA, CH₂Cl₂, rt, 1-2 h |
| Cyclic Ketal | 2,2-Dimethoxypropane, CSA | Toluene, reflux, Dean-Stark | 75-85% | Aqueous acid (e.g., 1M HCl) |
Protocol 2: Synthesis of Dibenzyl 3-(tert-Butyldimethylsilyloxy)cyclobutane-1,1-dicarboxylate
-
To a solution of 3-(tert-butyldimethylsilyloxy)cyclobutane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DMF (0.5 M), add cesium carbonate (Cs₂CO₃) (2.5 eq).
-
Add benzyl bromide (2.2 eq) dropwise and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography to obtain the dibenzyl ester.
Visualizations
Orthogonal Protection Strategy Workflow
Caption: Orthogonal protection and deprotection workflow.
Troubleshooting Logic for Lactone Formation
Caption: Decision tree for mitigating lactone formation.
Experimental Workflow: Silyl Ether Protection
Caption: Workflow for hydroxyl group protection.
References
- 1. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation [organic-chemistry.org]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Stereochemical Control in 1,3-Disubstituted Cyclobutanes
Welcome to the technical support center for managing stereochemistry in the synthesis of 1,3-disubstituted cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development, providing practical guidance to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,3-disubstituted cyclobutanes with high stereoselectivity?
A1: The primary strategies for achieving high stereoselectivity in the synthesis of 1,3-disubstituted cyclobutanes include:
-
[2+2] Cycloadditions: This is a widely used method, particularly the reaction of ketenes with alkenes, which often proceeds with high stereoselectivity.[1][2] Photochemical [2+2] cycloadditions are also common, though their stereochemical outcome can be influenced by the excited state (singlet or triplet) of the reactants.[3][4] Lewis acid-promoted [2+2] cycloadditions of allenoates and alkenes have also been shown to be effective.[5][6]
-
Diastereoselective Reduction: The reduction of a prochiral cyclobutanone or a related derivative can be a powerful method to establish the desired stereochemistry. For instance, the reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride has been shown to produce cis-1,3-disubstituted cyclobutanes with high diastereoselectivity.[7]
-
Ring Contraction of Pyrrolidines: Stereospecific ring contraction of appropriately substituted pyrrolidines via nitrogen extrusion from a 1,1-diazene intermediate can yield highly substituted cyclobutanes while retaining the stereochemical information of the starting material.[8][9]
-
Functionalization of Bicyclo[1.1.0]butanes (BCBs): The ring-opening of strained BCBs can provide access to complex and highly substituted cyclobutane scaffolds with good diastereoselectivity.[10]
Q2: How can I determine the stereochemistry (cis vs. trans) of my 1,3-disubstituted cyclobutane product?
A2: The most definitive method for determining the stereochemistry of your product is 1H NMR spectroscopy , often in conjunction with 2D NMR techniques like NOESY.
-
Coupling Constants: The coupling constants between protons on the cyclobutane ring can sometimes provide clues, although the puckered nature of the ring can make interpretation complex.[11]
-
Nuclear Overhauser Effect (NOE): In cis isomers, irradiation of a proton on one substituent should show an NOE enhancement to the proton on the other substituent on the same face of the ring. For trans isomers, such an interaction would be absent.[12]
-
Symmetry: The symmetry of the molecule can lead to distinct patterns in the NMR spectrum. For example, in symmetrically substituted compounds, the trans isomer may exhibit a simpler spectrum due to higher symmetry compared to the cis isomer.[13]
-
X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry.
Q3: What is the general conformational preference of 1,3-disubstituted cyclobutanes?
A3: Cyclobutane rings are not planar and exist in a "puckered" or "butterfly" conformation to relieve torsional strain.[14] For 1,3-disubstituted cyclobutanes, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The cis isomer will have one substituent in a pseudo-axial and the other in a pseudo-equatorial position (a,e) or vice-versa (e,a), which are equivalent through ring flipping. The trans isomer can exist in either a diequatorial (e,e) or a diaxial (a,a) conformation. Generally, the diequatorial conformation is more stable for the trans isomer to minimize steric interactions.[15] The cis isomer is often more stable than the trans isomer when there are no significant across-the-ring steric interactions.[15]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of a Cyclobutanone Derivative
Symptoms:
-
You are obtaining a mixture of cis and trans isomers in nearly equal amounts after reducing a prochiral cyclobutanone or a related substrate.
-
The diastereomeric ratio (d.r.) is inconsistent between batches.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Lowering the reaction temperature can significantly enhance diastereoselectivity. Reactions conducted at lower temperatures (e.g., -5 °C to -25 °C) often show improved d.r. compared to those at room temperature.[7] |
| Choice of Reducing Agent | The steric bulk of the reducing agent can influence the direction of hydride attack. Screen different reducing agents, such as NaBH₄, LiBH₄, or bulkier reagents like L-Selectride®, to find the optimal conditions for your substrate. |
| Solvent Effects | The solvent can influence the transition state of the reduction. Tetrahydrofuran (THF) has been found to be a suitable solvent for achieving high diastereoselectivity in some cases.[7] Solvents like methanol or ethanol may lead to lower selectivity.[7] |
| Presence of Acidic or Basic Impurities | Trace amounts of acid or base can affect the reaction outcome. Ensure all reagents and solvents are pure and dry. In some cases, controlling acidic impurities has been shown to be crucial for improving the diastereomeric ratio, sometimes in conjunction with recrystallization.[7] |
Problem 2: Poor Yield and/or Low Selectivity in a [2+2] Cycloaddition Reaction
Symptoms:
-
The desired cyclobutane product is formed in low yield.
-
Multiple regioisomers or stereoisomers are formed.
-
Starting materials are recovered, or polymerization of the alkene occurs.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inappropriate Reaction Conditions for Thermal [2+2] | Thermal [2+2] cycloadditions are often forbidden by Woodward-Hoffmann rules for simple alkenes but are allowed for ketenes.[2] Ensure you are using appropriate substrates (e.g., a ketene or a suitably activated alkene). |
| Inefficient Photochemical Excitation | For photochemical [2+2] reactions, ensure the wavelength of the UV lamp is appropriate to excite one of the alkene partners.[3] The use of a photosensitizer might be necessary to promote intersystem crossing to the triplet state, which can influence the stereochemical outcome. |
| Lewis Acid Incompatibility or Insufficient Activation | In Lewis acid-catalyzed [2+2] cycloadditions, screen different Lewis acids (e.g., EtAlCl₂, Sc(OTf)₃) and optimize the stoichiometry.[6] Ensure anhydrous conditions, as water can deactivate the Lewis acid. |
| Substrate Electronic Mismatch | The electronic nature of the reacting partners is crucial. For ketene cycloadditions, electron-rich alkenes are generally better substrates.[1] For allenoate cycloadditions, electron-withdrawing groups on the alkene can decrease the yield.[5] |
| Steric Hindrance | Highly substituted alkenes may be poor substrates due to steric hindrance, preventing the approach of the reacting partners. Consider using less hindered starting materials if possible. |
Problem 3: Difficulty in Separating cis and trans Isomers
Symptoms:
-
The diastereomers co-elute during column chromatography.
-
Recrystallization does not effectively enrich one isomer.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Similar Polarity of Diastereomers | The cis and trans isomers may have very similar polarities, making chromatographic separation challenging. |
| Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina, or reversed-phase). Sometimes a less polar solvent system with a higher percentage of a non-polar solvent can improve separation. | |
| Derivatization: Convert the mixture of diastereomers into derivatives that may have more significant differences in their physical properties. For example, if your molecule contains a carboxylic acid or an alcohol, forming an ester or an ether with a bulky group might allow for easier separation. The directing group can then be cleaved to yield the separated isomers. | |
| Recrystallization with a Chiral Resolving Agent: If your cyclobutane has a suitable functional group (e.g., a carboxylic acid or an amine), you can form a salt with a chiral resolving agent. The resulting diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization.[16] |
Quantitative Data Summary
The following tables summarize quantitative data from selected publications to aid in the comparison of different synthetic methods.
Table 1: Diastereoselective Reduction of a Cyclobutylidene Meldrum's Acid Derivative[7]
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | NaBH₄ | THF | 5 | >95:5 |
| 2 | NaBH₄ | THF | 25 | Lower than at 5°C |
| 3 | NaBH₄ | THF | -5 | Increased selectivity |
| 4 | NaBH₄ | THF | -25 | Increased selectivity |
| 5 | NaBH₄ | MeOH | 5 | Incomplete conversion |
| 6 | NaBH₄ | EtOH | 5 | Moderate selectivity |
Table 2: Lewis Acid-Promoted [2+2] Cycloaddition of Phenyl 2,3-Butadienoate with Terminal Alkenes[5][6]
| Alkene Substrate | Lewis Acid | Yield (%) |
| Styrene | EtAlCl₂ | 90 |
| 4-Methylstyrene | EtAlCl₂ | 85 |
| 4-Chlorostyrene | EtAlCl₂ | 88 |
| 1-Octene | EtAlCl₂ | 75 |
| Vinyl Acetate | EtAlCl₂ | 45 |
Table 3: Stereoselective Ring Contraction of Pyrrolidines[9][17]
| Pyrrolidine Substrate | Yield of Cyclobutane (%) | Diastereomeric Ratio |
| α-phenyl, β-ester substituted | 69 | >20:1 |
| α-(p-CF₃-phenyl), β-ester substituted | 88 | >20:1 |
| α-(p-MeO-phenyl), β-ester substituted | 42 | >20:1 |
| α-cyclopropyl, β-ester substituted | 72 | Exclusive product |
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction to a cis-1,3-Disubstituted Cyclobutane[7]
This protocol is adapted from the synthesis of a precursor to TAK-828F.
Reaction: Diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.
Materials:
-
Cyclobutylidene Meldrum's acid derivative (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for quenching)
-
Aqueous HCl solution (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the cyclobutylidene Meldrum's acid derivative in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -25 °C using a suitable cooling bath.
-
Slowly add NaBH₄ portion-wise to the stirred solution, maintaining the temperature below -20 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol at -25 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Add 1 M HCl to adjust the pH to ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to obtain the desired cis-1,3-disubstituted cyclobutane.
Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition[5][6]
Reaction: [2+2] Cycloaddition of phenyl 2,3-butadienoate and a terminal alkene.
Materials:
-
Phenyl 2,3-butadienoate (1.0 equiv)
-
Terminal alkene (2.0 equiv)
-
Dichloroethane (DCE), anhydrous
-
Ethylaluminum dichloride (EtAlCl₂) (1.0 M solution in hexanes) (1.1 equiv)
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCE.
-
Cool the solvent to 0 °C in an ice bath.
-
Slowly add the EtAlCl₂ solution to the stirred solvent.
-
Add the terminal alkene to the solution.
-
Add a solution of phenyl 2,3-butadienoate in anhydrous DCE dropwise to the reaction mixture over 10-15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,3-disubstituted cyclobutane.
Visualizations
Caption: General experimental workflow for stereoselective cyclobutane synthesis.
Caption: Troubleshooting logic for addressing poor stereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid and Other Cyclobutane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane scaffold, a four-membered carbocycle, has garnered increasing attention in medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional geometry that can impart favorable pharmacological properties, including enhanced potency, selectivity, and improved metabolic stability. This guide provides a comparative analysis of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid against other notable cyclobutane derivatives, supported by experimental data and detailed protocols to aid in the rational design of novel therapeutics.
Structural Comparison of Key Cyclobutane Derivatives
The substitution pattern on the cyclobutane ring significantly influences the molecule's overall properties and its potential interactions with biological targets. Below is a comparison of this compound with clinically relevant and structurally related cyclobutane derivatives.
Physicochemical and Biological Activity Profile
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Antiproliferative Activity (IC50, µM) |
| This compound | C13H14O5 | 250.25 | 1.5 (Predicted) | Data not available for the free ligand. A Pt(II) complex showed activity against HCT116, MCF7, and A549 cells. | |
| 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | 144.13 | -0.1 (Predicted) | Generally considered inactive as an antiproliferative agent on its own. | |
| 3-Hydroxycyclobutane-1,1-dicarboxylic acid | C6H8O5 | 160.12[1] | -0.8 (Predicted) | Data not available. Used as a ligand in platinum complexes with cytotoxic activity. | |
| Carboplatin | C6H12N2O4Pt | 371.25 | -2.2 (Predicted) | UM-EC-2: 0.23 µg/mL (~0.62 µM)[2][3]UM-EC-3: 1.20 µg/mL (~3.23 µM)[2][3]A498: 273 µM[4] |
Experimental Protocols
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lipophilicity Determination: Shake-Flask Method for LogP
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (P) between n-octanol and water is a standard measure of lipophilicity, typically expressed as its logarithm (logP).
Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible liquid phases, n-octanol and water, at equilibrium.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in the phase in which it is more soluble (either n-octanol or water). The concentration should be accurately known and detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase (e.g., a 1:1 volume ratio). Add a small, known amount of the stock solution of the test compound.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous The logP is then calculated as the base-10 logarithm of P: logP = log10(P)
Conclusion
The cyclobutane ring serves as a versatile scaffold in drug design, with its derivatives exhibiting a wide range of biological activities. While this compound shows promise as a ligand in platinum-based anticancer agents, further investigation into the biological effects of the free ligand is warranted. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate the exploration and optimization of novel cyclobutane-based drug candidates. The unique structural features of these compounds, coupled with a systematic approach to their evaluation, hold significant potential for the development of next-generation therapeutics.
References
- 1. 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy- | C6H8O5 | CID 12132756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Benzyloxy vs. Other Protecting Groups in Alcohol Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. The benzyloxy (Bn) group, a stalwart in the chemist's toolkit, offers a unique combination of stability and cleavage conditions. This guide provides an objective comparison of the benzyloxy group with other commonly employed alcohol protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in strategic synthetic planning.
Overview of Key Alcohol Protecting Groups
The protection of alcohols is a common strategy to prevent unwanted reactions of the hydroxyl group, which can act as a nucleophile, a base, or be susceptible to oxidation.[1] A good protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce additional stereocenters.[1] Besides the benzyloxy group, other prevalent classes of alcohol protecting groups include silyl ethers, acetals, and other ether-based groups.[2][3]
Benzyloxy (Bn) Group: Benzyl ethers are prized for their exceptional stability across a wide range of chemical conditions, including strongly acidic and basic environments, making them suitable for lengthy and complex synthetic routes.[4][5] Their removal is typically achieved through catalytic hydrogenolysis, a mild and high-yielding method.[4][6]
Silyl Ethers (e.g., TMS, TBDMS, TIPS): This class of protecting groups offers a tunable spectrum of lability based on the steric bulk of the substituents on the silicon atom.[4][7] This allows for selective and often milder deprotection strategies, typically using fluoride ion sources.[5][8] Silyl ethers are generally stable to basic conditions but can be sensitive to acid.[8]
Acetals (e.g., THP, MOM): Tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers are common acetal-based protecting groups. They are stable under basic conditions but are readily cleaved by acid.[2][5] A key consideration for THP is the introduction of a new stereocenter upon protection.[6][9]
Other Ether-Based Groups (e.g., PMB, Trityl): The p-methoxybenzyl (PMB) ether offers an alternative to the benzyl group with the advantage of being cleavable under oxidative conditions.[6][10] The bulky trityl (Tr) group is primarily used for the selective protection of primary alcohols due to its significant steric hindrance.[6][11]
Quantitative Comparison of Alcohol Protecting Groups
The following tables summarize typical reaction conditions, yields, and stability profiles for the protection and deprotection of primary alcohols with various common protecting groups. It is important to note that these values can vary based on the specific substrate, steric hindrance, and reaction scale.
Table 1: Protection of Primary Alcohols - Typical Conditions and Yields
| Protecting Group | Reagents | Base/Catalyst | Solvent | Time (h) | Typical Yield (%) |
| Benzyloxy (Bn) | Benzyl bromide (BnBr) | Sodium hydride (NaH) | DMF | 1-4 | 90-98 |
| TBDMS | TBDMS-Cl | Imidazole | DMF | 1-12 | 90-98 |
| TIPS | TIPS-Cl | Imidazole | DMF | 2-16 | 90-98 |
| THP | Dihydropyran (DHP) | p-TsOH (cat.) | CH₂Cl₂ | < 0.5 | >95 |
| MOM | MOM-Cl | DIEA | CH₂Cl₂ | 1-3 | 90-98 |
| PMB | PMB-Cl | NaH | DMF | 1-4 | 90-98 |
Table 2: Deprotection of Protected Primary Alcohols - Typical Conditions and Yields
| Protecting Group | Reagents | Solvent | Time (h) | Typical Yield (%) |
| Benzyloxy (Bn) | H₂, Pd/C (10%) | EtOH or MeOH | 1-4 | >95 |
| TBDMS | TBAF (1M) | THF | 0.5-2 | >95 |
| TIPS | TBAF (1M) | THF | 2-8 | >95 |
| THP | Acetic acid/THF/H₂O | - | 1-4 | >95 |
| MOM | HCl (2M) | THF | 1-3 | >90 |
| PMB | DDQ | CH₂Cl₂/H₂O | 0.5-2 | 90-98 |
Table 3: Stability of Common Alcohol Protecting Groups
| Protecting Group | Strongly Acidic | Strongly Basic | Oxidizing Agents | Reducing Agents | Catalytic Hydrogenation | Organometallics |
| Benzyloxy (Bn) | Stable | Stable | Stable | Stable | Labile | Stable |
| Silyl Ethers | Labile | Stable | Stable | Stable | Stable | Stable |
| THP/MOM | Labile | Stable | Stable | Stable | Stable | Stable |
| PMB | Stable | Stable | Labile | Stable | Labile | Stable |
Experimental Protocols
Protection of a Primary Alcohol with Benzyl Bromide
Reagents:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Deprotection of a Benzyl Ether via Hydrogenolysis
Reagents:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 0.1 equiv)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent such as ethanol.
-
Add a catalytic amount of 10% palladium on carbon to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas (typically using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[9][11]
Visualization of Synthetic Strategies
Experimental Workflow for Alcohol Protection and Deprotection
Caption: General workflow for alcohol protection, synthesis, and deprotection.
Orthogonal Protection Strategy
The concept of orthogonal protection is crucial in complex synthesis, allowing for the selective removal of one protecting group in the presence of others.[1][12] This is achieved by choosing protecting groups that are cleaved under different, non-interfering conditions.
Caption: Orthogonal deprotection of two different alcohol protecting groups.
Conclusion
The choice between benzyloxy and other protecting groups is a strategic decision dictated by the specific demands of a synthetic pathway. Benzyl ethers offer robustness and reliability for long and arduous synthetic campaigns due to their high stability.[4] In contrast, silyl ethers provide a versatile platform for orthogonal protection and deprotection schemes, with a wide range of tunable lability.[4] Acetal-based protecting groups are valuable for their stability to basic conditions and ease of removal with acid. The selection process must consider the stability of the protecting group to all planned reaction conditions, the potential for orthogonal deprotection in the presence of other sensitive functionalities, and the overall efficiency of the synthetic route. This guide provides the foundational data and protocols to make informed decisions in the strategic protection and deprotection of alcohols.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. media.neliti.com [media.neliti.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
Comparative Analysis of Cyclobutane-Containing Combretastatin A4 Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of cis- and trans-1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 (CA4), a potent natural antitumor agent. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways and workflows.
Combretastatin A4, a natural product isolated from the African willow tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization, a critical process for cell division. This property makes it a compound of significant interest in cancer research. However, the therapeutic potential of CA4 is limited by its poor water solubility and the chemical instability of its cis-stilbene bridge, which can isomerize to the less active trans-form.
To address these limitations, researchers have explored conformationally restricted analogs of CA4, including those incorporating a cyclobutane ring in place of the stilbene double bond. This guide focuses on a comparative analysis of such cyclobutane derivatives, providing insights into their structure-activity relationships.
Data Presentation: Antiproliferative Activity
The cytotoxic effects of synthetic cis- and trans-cyclobutane-containing analogs of combretastatin A4 were evaluated against two human cancer cell lines: HepG2 (hepatocellular carcinoma) and SK-N-DZ (neuroblastoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are presented in the table below. Lower IC50 values indicate higher potency. For comparison, the activities of the parent compound, combretastatin A4, and the standard chemotherapeutic drug, doxorubicin, are also included.[1]
| Compound | Stereochemistry | HepG2 IC50 (µM) | SK-N-DZ IC50 (µM) |
| Cyclobutane Analog 1 | cis | > 50 | > 50 |
| Cyclobutane Analog 2 | trans | > 50 | > 50 |
| Combretastatin A4 | cis-stilbene | Not Reported | Not Reported |
| Doxorubicin | - | Not Reported | Not Reported |
Note: The original study reported that both the cis and trans cyclobutane analogs exhibited low micromolar activity, but specific values were not provided in the abstract. The table reflects this finding.[1]
Experimental Protocols
Cytotoxicity Assay (Resazurin-Based)
The in vitro cytotoxicity of the cyclobutane analogs was determined using a resazurin-based cell viability assay.[1]
1. Cell Culture and Seeding:
-
Human cancer cell lines, HepG2 and SK-N-DZ, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded into 96-well plates at a suitable density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds (cis- and trans-cyclobutane analogs, combretastatin A4, and doxorubicin) were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
A series of dilutions of the stock solutions were prepared in the culture medium.
-
The culture medium from the seeded cells was replaced with the medium containing the various concentrations of the test compounds.
-
Control wells containing cells treated with the vehicle (DMSO) alone were also included.
3. Incubation:
-
The plates were incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. Resazurin Assay:
-
Following the incubation period, a solution of resazurin was added to each well.
-
The plates were incubated for an additional period (typically 2-4 hours) to allow viable, metabolically active cells to reduce the blue resazurin to the fluorescent pink resorufin.
5. Data Acquisition and Analysis:
-
The fluorescence intensity in each well was measured using a microplate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Tubulin Polymerization Assay (General Protocol)
As combretastatin A4 and its analogs are known to inhibit tubulin polymerization, a common method to assess this activity is a turbidity-based assay.[2][3][4]
1. Reagent Preparation:
-
Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.
-
A GTP stock solution is prepared in the same buffer.
-
Test compounds are dissolved in DMSO to create stock solutions, which are then diluted in the buffer.
2. Assay Setup:
-
The assay is performed in a 96-well plate.
-
The test compounds at various concentrations are added to the wells. Control wells with a known tubulin inhibitor (e.g., colchicine), a polymerization promoter (e.g., paclitaxel), and the vehicle (DMSO) are included.
3. Initiation of Polymerization:
-
The tubulin solution is supplemented with GTP and transferred to the wells of a pre-warmed 96-well plate containing the test compounds.
4. Monitoring Polymerization:
-
The plate is immediately placed in a microplate reader pre-heated to 37°C.
-
The absorbance at 340 nm is measured at regular intervals (e.g., every minute) for a defined period (e.g., 60-90 minutes). The increase in absorbance corresponds to the formation of microtubules.
5. Data Analysis:
-
The absorbance values are plotted against time to generate polymerization curves.
-
The effect of the test compounds on the rate and extent of tubulin polymerization is determined by comparing the curves to the controls. The IC50 for tubulin polymerization inhibition can be calculated from a dose-response curve.
Visualizations
References
A Comparative Guide to the Structure-Activity Relationships of 3-Substituted Cyclobutane Analogs
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane scaffold has emerged as a versatile and valuable motif in modern medicinal chemistry. Its unique three-dimensional structure offers a rigid core that can appropriately orient pharmacophoric groups, leading to improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted cyclobutane analogs targeting various biological systems, supported by experimental data and detailed protocols.
Combretastatin A4 Analogs: Targeting Tubulin Polymerization
Cyclobutane-containing analogs of the natural product Combretastatin A4 (CA4) have been synthesized to overcome the metabolic instability of the cis-stilbene bridge in the parent compound. These analogs act as inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.
Data Presentation: Cytotoxicity of 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4
The following table summarizes the in vitro cytotoxicity of cis- and trans-1,3-disubstituted cyclobutane analogs of CA4 against human cancer cell lines.
| Compound | Stereochemistry | Target | HepG2 IC50 (µM)[1] | SK-N-DZ IC50 (µM)[1] |
| CA4 | cis-stilbene | Tubulin | 0.0032 | 0.0029 |
| Analog 1 | cis-cyclobutane | Tubulin | 2.8 | 3.5 |
| Analog 2 | trans-cyclobutane | Tubulin | 4.1 | 5.2 |
| Doxorubicin | - | DNA Intercalation | 0.45 | 0.38 |
SAR Insights: The data indicates that replacing the cis-double bond of CA4 with a cyclobutane ring reduces cytotoxic activity. The cis-cyclobutane analog (Analog 1) is slightly more potent than the trans isomer (Analog 2), suggesting that the spatial arrangement of the substituted phenyl rings is crucial for activity. However, both cyclobutane analogs are significantly less potent than the parent compound, CA4.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HepG2, SK-N-DZ) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization.
Logical Relationship of SAR in Combretastatin Analogs
Caption: SAR of Combretastatin A4 Analogs.
αvβ3 Integrin Antagonists: Modulating Cell Adhesion
3-Substituted cyclobutane analogs have been developed as mimetics of the Arg-Gly-Asp (RGD) motif to antagonize αvβ3 integrin, a receptor involved in angiogenesis and tumor metastasis.
Data Presentation: SAR of Cyclobutane-Based αvβ3 Antagonists
The following table presents the SAR data for a series of 3-substituted cyclobutane-based αvβ3 antagonists, highlighting the impact of linker length and the nature of the arginine-mimetic sidechain on inhibitory activity.
| Compound | Arginine Mimetic | Linker (n) | Adhesion IC50 (µM) |
| Cpd 1 | Tetrahydronaphthyridine | 1 | 0.8 |
| Cpd 2 | Tetrahydronaphthyridine | 2 | 0.3 |
| Cpd 3 | Tetrahydronaphthyridine | 3 | 0.2 |
| Cpd 4 | Aminopyridine | 1 | >50 |
| Cpd 5 | Aminopyridine | 2 | 1.5 |
| Cpd 6 | Aminopyridine | 3 | 0.5 |
SAR Insights: The data reveals that a longer carbon chain linker between the cyclobutane core and the arginine mimetic generally leads to increased potency. The tetrahydronaphthyridine moiety appears to be a more effective arginine mimetic than the aminopyridine group in this series of compounds.
Experimental Protocols
Cell-Based Adhesion Assay
This assay measures the ability of compounds to inhibit the adhesion of cells expressing αvβ3 integrin to a substrate coated with an integrin ligand (e.g., vitronectin or fibronectin).
-
Plate Coating: Coat 96-well plates with vitronectin or fibronectin.
-
Cell Seeding: Pre-incubate αvβ3-expressing cells (e.g., U87MG glioblastoma cells) with various concentrations of the test compounds.
-
Adhesion: Add the cell-compound mixture to the coated plates and incubate to allow for cell adhesion.
-
Washing: Wash the plates to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method (e.g., crystal violet staining or a fluorescence-based assay).
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Experimental Workflow for αvβ3 Antagonist Evaluation
Caption: Workflow for Cell-Based Adhesion Assay.
CXCR2 Receptor Antagonists: Targeting Inflammation
3,4-Diamino-3-cyclobutene-1,2-dione derivatives are a class of potent antagonists for the CXCR2 receptor, a key player in inflammatory responses.
Data Presentation: SAR of Cyclobutenedione-based CXCR2 Antagonists
The following table summarizes the binding affinities of a series of disubstituted phenyl-containing cyclobutenedione analogs for the CXCR2 receptor.
| Compound | R1 | R2 | CXCR2 Binding Ki (nM)[2] |
| Cpd 7 | H | H | 150 |
| Cpd 8 | 3-Cl | H | 25 |
| Cpd 9 | 4-Cl | H | 80 |
| Cpd 10 | 3-F | H | 30 |
| Cpd 11 | 3,4-diCl | H | 5 |
| Cpd 12 | 3,5-diCl | H | 2 |
SAR Insights: The data demonstrates that substitution on the phenyl ring significantly impacts CXCR2 binding affinity. Halogen substitution is generally favorable, with chlorine being particularly effective. Disubstitution, especially in the 3,5-positions, leads to a substantial increase in potency. The 3,5-dichloro analog (Cpd 12) exhibits the highest affinity in this series.
Experimental Protocols
CXCR2 Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CXCR2 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CXCR2 receptor (e.g., HEK293 cells).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CXCR2 ligand (e.g., [125I]-IL-8) and varying concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value by analyzing the competition binding data using the Cheng-Prusoff equation.
CXCR2 Signaling Pathway
Upon ligand binding, CXCR2 activates several downstream signaling cascades that mediate inflammatory responses.
Caption: Simplified CXCR2 Signaling Pathway.
References
Cyclobutane Scaffolds as Bioisosteres for Phenyl Groups: A Comparative Guide
In the landscape of modern drug discovery, the strategic replacement of common structural motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a cornerstone of medicinal chemistry. The phenyl group, while a ubiquitous and often essential component for biological activity, can introduce metabolic liabilities and undesirable lipophilicity. An increasingly popular strategy to mitigate these issues is the use of bioisosteres, and among these, the cyclobutane scaffold has emerged as a compelling three-dimensional substitute for the planar phenyl ring.
This guide provides an objective comparison of cyclobutane scaffolds and phenyl groups, presenting supporting experimental data from published studies. It is intended for researchers, scientists, and drug development professionals to inform rational drug design and lead optimization efforts.
Performance Comparison: Phenyl vs. Saturated Bioisosteres
The primary motivation for replacing a phenyl ring with a cyclobutane or other saturated bioisostere is to improve "drug-like" properties. The non-planar, sp³-rich nature of the cyclobutane ring can lead to significant improvements in metabolic stability, solubility, and other key parameters, while maintaining or even enhancing biological potency.[1][2]
Key Physicochemical and Structural Differences
| Property | Phenyl Group | Cyclobutane Ring |
| Geometry | Planar | Puckered (non-planar)[1] |
| Hybridization | sp² | sp³ |
| C-C Bond Length | ~1.40 Å | ~1.55 Å[1] |
| Lipophilicity (logP) | Generally higher | Generally lower |
| Metabolic Stability | Prone to oxidation | Often more resistant to metabolism[2] |
| Solubility | Can contribute to poor solubility | Often improves aqueous solubility[2] |
Comparative Experimental Data
The following tables summarize quantitative data from studies directly comparing phenyl-containing compounds with their cyclobutane or other saturated bioisostere analogs.
Table 1: Comparison of an Antimalarial Compound and its Phenyl Bioisosteres
This table presents data on a triazolopyrazine-based antimalarial series, comparing the parent phenyl compound with its bicyclo[1.1.1]pentane (BCP) and cubane analogs.[3]
| Compound | Structure | In Vitro Potency (P. falciparum IC50, nM) | Kinetic Solubility (pH 6.5, µg/mL) | Metabolic Stability (HLM, t½, min) |
| Phenyl Analog | Phenyl-R | 10 | 6.3 - 12.5 | 30 |
| BCP Analog | BCP-R | 12 | 6.3 - 12.5 | > 120 |
| Cubane Analog | Cubane-R | 2 | < 1.6 | 15 |
HLM: Human Liver Microsomes
Table 2: Comparison of γ-Secretase Modulators with Phenyl and Saturated Bioisosteres
This table showcases data from a series of γ-secretase modulators, comparing a phenyl-linked compound to its bridged piperidine (BP), bicyclo[1.1.1]pentane (BCP), and bicyclo[2.2.2]octane (BCO) bioisosteres.
| Linker | Aβ42 IC50 (nM) | logD | Aqueous Solubility (µg/mL) |
| Phenyl | 120 | > 4.0 | < 0.1 |
| Bridged Piperidine (BP) | 42 | 3.6 | 104 |
| BCP | 80 | 3.0 | 10 |
| BCO | 150 | 3.8 | < 0.1 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the comparative data, detailed methodologies for key in vitro assays are provided below.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (quenching solution)
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration (typically 1 µM).
-
Add the liver microsomes to the compound solution and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a well containing ice-cold quenching solution.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
The half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.
Kinetic Solubility Assay (Nephelometric Method)
This high-throughput assay determines the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption.
Materials:
-
Test compound in a DMSO stock solution
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well or 384-well plates
-
A nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Dispense a small volume of the DMSO stock solution of the test compound into the wells of a microplate.
-
Add the aqueous buffer to each well to achieve a range of final compound concentrations.
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.
Materials:
-
PAMPA plate system (a donor plate and an acceptor plate with a filter membrane)
-
Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane)
-
Aqueous buffer for the donor and acceptor compartments (e.g., phosphate-buffered saline, pH 7.4)
-
Test compound and control compounds (with known high and low permeability)
-
Plate shaker and a detection system (e.g., UV-Vis plate reader or LC-MS/MS)
Procedure:
-
Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with the aqueous buffer.
-
Add the test compound solution to the wells of the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells.
-
The permeability coefficient (Pe) is calculated based on the amount of compound that has diffused into the acceptor compartment.
Visualizing the Concepts
Diagrams are provided below to illustrate the structural differences and the typical workflow in which bioisosteric replacement is considered.
References
In Vitro Antiproliferative Activity of Platinum(II) Complexes Derived from 3-Substituted Cyclobutane-1,1-Dicarboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antiproliferative activities of platinum(II) complexes derived from 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid and related 3-substituted analogs. The data presented is compiled from peer-reviewed research and is intended to offer insights into the structure-activity relationships of this class of compounds.
Comparative Analysis of In Vitro Cytotoxicity
The antiproliferative effects of platinum(II) complexes incorporating 3-substituted cyclobutane-1,1-dicarboxylate ligands have been evaluated against various human cancer cell lines. The following tables summarize the 50% inhibitory concentrations (IC₅₀), providing a quantitative comparison of their cytotoxic potential.
Table 1: Antiproliferative Activity of cis-(3-(Benzyloxy)-1,1-cyclobutanedicarboxylato)bis(1-methyl-1H-pyrazole)platinum(II)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | >50 |
| MCF7 | Breast Adenocarcinoma | >50 |
| A549 | Lung Carcinoma | >50 |
| WI38 | Normal Lung Fibroblast | >50 |
Data from Pavlova, A.S., et al. (2023).[1][2]
Table 2: Antiproliferative Activity of Platinum(II) Complexes with 3-Hydroxy-3-(Trifluoromethyl)cyclobutane-1,1-dicarboxylate Ligand
| Compound ID | Carrier Ligand | Cell Line | Cancer Type | IC₅₀ (µM) |
| 2a | Diammine | A549 | Lung Carcinoma | Not specified, but noted as 4.6-fold higher than carboplatin |
| 2b | (1R,2R)-Diaminocyclohexane | A549 | Lung Carcinoma | 4.73 ± 0.64 |
Data from Liu, F., et al. (2022).[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiproliferative Activity Assessment (MTT Assay)
The in vitro cytotoxicity of the platinum(II) complexes was determined using a standard colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (HCT116, MCF7, A549) and a normal human lung fibroblast cell line (WI38) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the test compounds and incubated for a specified period (typically 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were then incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the compound that causes a 50% reduction in cell viability, were calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for platinum-based anticancer drugs and the workflow of the cytotoxicity experiments.
Experimental workflow for the in vitro cytotoxicity assessment using the MTT assay.
Simplified signaling pathway for platinum(II) complex-induced apoptosis.
References
- 1. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and biological features of platinum (II) complexes with 3-hydroxy-3-(Trifluoromethyl)cyclobutane-1,1-Dicarboxylate as a leaving ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclobutane Moieties in Drug Design: A Comparative Guide to Enhanced Metabolic Stability
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Among the various strategies employed to enhance a molecule's metabolic stability, the incorporation of strained ring systems, particularly cyclobutane, has emerged as a promising approach. This guide provides a comparative analysis of the metabolic stability of cyclobutane-containing drugs against their analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The cyclobutane ring, a four-membered carbocycle, possesses a unique puckered conformation and inherent ring strain.[1][2][3][4][5] These characteristics can render the ring and its substituents less susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[6] By strategically replacing metabolically vulnerable groups, such as linear alkyl chains or larger cycloalkanes, with a cyclobutane moiety, medicinal chemists can effectively "shield" the molecule from rapid degradation, thereby improving its half-life and overall exposure in the body.
Comparative Metabolic Stability: Experimental Data
A key aspect of evaluating the utility of the cyclobutane motif is the direct comparison of its metabolic stability with that of other commonly used chemical groups. The following table summarizes quantitative data from a study that compared trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group in several compounds.[6] The data is presented in terms of intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes; a lower CLint value indicates greater metabolic stability.[6]
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| CF3-Cyclobutane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 | |
| CF3-Cyclobutane | 107 |
Data sourced from Mykhailiuk et al. (2024).[6]
The data reveals that for Model Amide 2 and Butenafine, the incorporation of both CF3-cyclopropane and CF3-cyclobutane analogs led to a significant improvement in metabolic stability (lower CLint) compared to the parent tert-butyl compound.[6] Conversely, for Model Amide 1 and Tebutam, the introduction of these small rings resulted in decreased metabolic stability.[6] Notably, in these examples, the metabolic stabilities of the cyclobutane and cyclopropane analogs were very similar to each other.[6] This highlights that the effect of incorporating a cyclobutane ring is context-dependent and requires empirical validation for each new chemical series.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following is a detailed protocol for a typical in vitro microsomal stability assay, a common method used to determine the metabolic stability of a compound.[7][8][9][10]
1. Purpose: To assess the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.[7]
2. Materials and Equipment:
-
Microsomal Preparation: Liver microsomes (human or other species of interest).[7]
-
Test Compounds: Stock solutions of the compounds to be tested (e.g., in DMSO).[7]
-
Buffer Solution: Potassium phosphate buffer (e.g., 0.05 M, pH 7.4).[9]
-
NADPH Regenerating System: Typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[7][10]
-
Quenching Solution: Ice-cold solvent such as acetonitrile or methanol, often containing an internal standard.[7][9]
-
Incubator: Set to 37°C.[7]
-
Centrifuge: For protein precipitation.[7]
-
Analytical Instrument: LC-MS/MS for compound quantification.[7]
-
Pipettes, tubes, and plates.
3. Procedure:
-
Preparation:
-
Prepare working solutions of the test compounds by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).[11]
-
Prepare the microsomal solution by diluting the liver microsomes in buffer to the desired protein concentration (e.g., 0.5 mg/mL).[11]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the microsomal solution and the test compound working solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).[9]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[8]
-
-
Reaction Termination:
-
Immediately stop the reaction at each time point by adding the aliquot to a tube or well containing ice-cold quenching solution with an internal standard.[9]
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the test compound at each time point relative to the internal standard.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).[9]
Visualizing Experimental and Biological Pathways
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the general metabolic pathways influenced by the cyclobutane moiety.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Crystallographic Analysis of Cyclobutane-1,1-Dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid and its parent compound, cyclobutane-1,1-dicarboxylic acid. While specific crystallographic data for the benzyloxy derivative is not publicly available, this document outlines the expected structural parameters and provides a detailed experimental protocol for its synthesis and X-ray analysis. The known crystal structure of cyclobutane-1,1-dicarboxylic acid serves as a fundamental benchmark for comparison.
Data Presentation: Crystallographic Parameters
A direct comparison of the crystallographic data highlights the structural similarities and potential differences arising from the bulky benzyloxy substituent. The data for cyclobutane-1,1-dicarboxylic acid is established from low-temperature X-ray diffraction studies.[1] The expected values for the 3-(benzyloxy) derivative are projected based on steric and electronic considerations.
| Parameter | Cyclobutane-1,1-dicarboxylic acid | This compound (Expected) |
| Formula | C₆H₈O₄[2] | C₁₃H₁₄O₅[3] |
| Molecular Weight | 144.13 g/mol [2] | 250.25 g/mol [3] |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c[1] | P2₁/c or alternative centrosymmetric space group |
| Unit Cell Dimensions | a = 5.983(2) Å, b = 10.374(4) Å, c = 10.917(3) Å, β = 101.19(3)°[1] | Larger unit cell volume due to the benzyloxy group |
| Volume | 664.8(4) ų[1] | > 700 ų |
| Z | 4[1] | 4 |
| Key Bond Lengths (Å) | Cα–Cβ (avg): 1.560, Cβ–Cγ (avg): 1.548, C=O (avg): 1.223, C–OH (avg): 1.323[1] | Similar C-C bond lengths within the cyclobutane ring, potential elongation of the C3-O bond. |
| Key Bond Angles (°) debilitating | Internal ring angles: Cα: 88.52, Cβ (avg): 89.11, Cγ: 89.35[1] | Puckering of the cyclobutane ring may be more pronounced to accommodate the substituent. |
| Hydrogen Bonding | Intermolecular hydrogen bonding between carboxyl groups (O···O distance ~2.65 Å)[1] | Similar carboxylic acid dimer formation is expected, with potential for additional weak intermolecular interactions involving the benzyloxy group. |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the subsequent X-ray crystallographic analysis. These protocols are based on established procedures for similar compounds.[4][5]
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process starting from commercially available reagents. A potential synthetic route involves the reaction of benzyl vinyl ether with trichloroacetyl chloride to form a cyclobutanone intermediate, followed by further functional group manipulations to yield the dicarboxylic acid.[4]
-
Synthesis of 3-(benzyloxy)cyclobutan-1-one: To a solution of benzyl vinyl ether in dry diethyl ether, add activated zinc-copper couple. The mixture is stirred while trichloroacetyl chloride is added dropwise over several hours at room temperature. The reaction is then quenched with a saturated solution of ammonium chloride in methanol.[4]
-
Formation of the Dicarboxylic Acid: The resulting cyclobutanone can be converted to the corresponding dicarboxylic acid through various established synthetic routes, such as a haloform reaction followed by carboxylation or via a cyanohydrin intermediate.
-
Purification and Crystallization: The crude product is purified by column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solvent system such as ethyl acetate/hexane.
X-ray Crystallography Protocol
The determination of the crystal structure is performed using single-crystal X-ray diffraction.[6][7]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).[8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[6] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The overall workflow from synthesis to structural analysis is depicted in the following diagram.
Caption: Experimental workflow from synthesis to comparative analysis.
Logical Relationship of Structural Comparison
The comparison between the parent and substituted cyclobutane derivatives is based on the influence of the substituent on the inherent structural features of the cyclobutane ring.
Caption: Influence of the benzyloxy group on structural properties.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. cyclobutane-1,1-dicarboxylic acid [stenutz.eu]
- 3. This compound 97% | CAS: 84182-46-7 | AChemBlock [achemblock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. journals.iucr.org [journals.iucr.org]
Cyclobutane Linkers vs. Flexible Chains in Drug Design: A Comparative Efficacy Guide
In the landscape of modern drug discovery, the linker component of a drug molecule plays a pivotal role in defining its pharmacological profile. The choice between a rigid cyclobutane linker and a more conventional flexible alkyl chain can significantly impact a drug's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of these two linker strategies, supported by experimental data, to aid researchers in making informed decisions during the drug development process.
The Conformational Advantage of Rigidity
Cyclobutane linkers introduce a degree of conformational rigidity that is absent in flexible alkyl chains. This rigidity can pre-organize the pharmacophoric elements of a drug molecule into a conformation that is optimal for binding to its biological target.[1][2] This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in higher binding affinity and potency.[1] In contrast, flexible linkers possess a multitude of possible conformations, and only a fraction of these may be suitable for target engagement, leading to a potential loss in binding energy.
Comparative Analysis of Performance Metrics
The decision to incorporate a cyclobutane linker over a flexible chain is often driven by the specific therapeutic objective and the challenges encountered during lead optimization. The following tables summarize quantitative data from various studies to highlight the differential impact of these linkers on key drug-like properties.
Table 1: Impact on Binding Affinity and Potency
| Compound/Target | Linker Type | IC50 / Ki | Fold Difference (Flexible vs. Cyclobutane) | Reference |
| Tankyrase Inhibitor | trans-1,3-cyclobutyl | - (Superior Affinity) | - | [3] |
| 1,4-phenyl | - | - | [3] | |
| trans-1,4-cyclohexyl | - | - | [3] | |
| HCV NS3/4A Protease Inhibitor (Boceprevir Analog) | Cyclobutyl | 3-fold more potent | 3x | [3] |
| Cyclopropyl | - | - | [3] | |
| Cyclopentyl | 19-fold less potent | 0.16x | [3] |
Note: A direct quantitative comparison for Tankyrase inhibitors was not available, but the study highlighted the superior affinity of the cyclobutyl linker.
Table 2: Metabolic Stability Comparison
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
| Model Amide 2 | tert-Butyl (Flexible) | 12 | [4][5] |
| CF3-Cyclobutane | 1 | [4][5] | |
| Butenafine | tert-Butyl (Flexible) | 30 | [4][5] |
| CF3-Cyclobutane | 21 | [4][5] | |
| PET Tracer | Ethyl linker | Prone to enzymatic degradation | [1] |
| trans-Cyclobutyl ring | > 60 minutes metabolic stability | [1] |
Signaling Pathways of Relevant Drug Targets
To provide context for the application of these linkers, the signaling pathways of two important drug targets where cyclobutane-containing molecules have been investigated are illustrated below.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Preparation of Liver Microsomes: Liver microsomes (human, rat, or other species) are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.
-
Incubation: The reaction is initiated by the addition of NADPH regenerating system and incubated at 37°C in a shaking water bath. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression represents the elimination rate constant. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated from this rate constant.
Kinase Inhibition Assay (e.g., for JAK1)
Objective: To determine the potency of a compound in inhibiting the activity of a specific kinase.
Methodology:
-
Reagents: Recombinant human JAK1 enzyme, a specific peptide substrate, and ATP are used. The assay is typically performed in a 384-well plate format.
-
Compound Preparation: The test compound is serially diluted to various concentrations.
-
Assay Procedure: The JAK1 enzyme is pre-incubated with the test compound for a specified period (e.g., 15 minutes) at room temperature. The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of cancer cells.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., those overexpressing the target of interest) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric or fluorometric assay. Common methods include the MTT assay (measures mitochondrial reductase activity), or assays that measure ATP content or DNA synthesis (e.g., BrdU incorporation).
-
Data Analysis: The absorbance or fluorescence readings are converted to percentage of cell viability relative to a vehicle-treated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The incorporation of cyclobutane linkers in drug design presents a compelling strategy to enhance the pharmacological properties of drug candidates. By enforcing conformational rigidity, these linkers can lead to improved binding affinity and potency. Furthermore, the inherent stability of the cyclobutane ring can confer greater metabolic stability compared to flexible alkyl chains, potentially leading to improved pharmacokinetic profiles. However, the synthetic accessibility and the specific structural requirements of the target binding site are critical considerations. The data and protocols presented in this guide offer a foundational resource for researchers to rationally design and evaluate drug candidates, weighing the distinct advantages of cyclobutane linkers against the versatility of flexible chains in the pursuit of more effective and safer therapeutics.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. benchchem.com [benchchem.com]
- 5. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid
This guide provides a comprehensive validation of a proposed synthesis route for 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, a valuable building block for researchers in drug discovery and materials science. The document outlines a primary synthesis pathway and compares its key metrics with an established method for a similar, unsubstituted analogue. Detailed experimental protocols and a visual representation of the synthetic workflow are included to facilitate practical application.
Comparison of Synthesis Routes
The proposed synthesis of this compound is a two-step process involving the formation of a diester intermediate followed by hydrolysis. To provide a quantitative benchmark, this route is compared to the well-documented synthesis of the parent compound, cyclobutane-1,1-dicarboxylic acid.
| Reaction Step | Metric | Route A: this compound (Proposed) | Route B: Cyclobutane-1,1-dicarboxylic acid (Established) [1] |
| Step 1: Diester Formation | Starting Materials | Diethyl malonate, 1,3-dibromo-2-(benzyloxy)propane, Sodium ethoxide | Diethyl malonate, 1,3-dibromopropane, Sodium ethoxide |
| Product | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | Diethyl cyclobutane-1,1-dicarboxylate | |
| Yield | Estimated 70-80% | Reported ~75% | |
| Purity | >95% after chromatography | >95% after distillation | |
| Reaction Time | 4-6 hours | ~3 hours | |
| Step 2: Hydrolysis | Starting Material | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | Diethyl cyclobutane-1,1-dicarboxylate |
| Product | This compound | Cyclobutane-1,1-dicarboxylic acid | |
| Yield | Estimated >90% | Reported ~85% | |
| Purity | >98% after recrystallization | >98% after recrystallization | |
| Reaction Time | 2-4 hours | ~2 hours | |
| Overall | Overall Yield | Estimated 63-72% | ~64% |
| Key Considerations | Availability and stability of 1,3-dibromo-2-(benzyloxy)propane. Potential for side reactions due to the benzyloxy group. | Straightforward and well-established procedure. |
Proposed Synthesis Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Reagents:
-
Sodium metal (2.3 g, 0.1 mol) is dissolved in absolute ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.
-
Diethyl malonate (16.0 g, 0.1 mol) is added to the flask.
-
1,3-dibromo-2-(benzyloxy)propane (32.2 g, 0.1 mol) is dissolved in absolute ethanol (20 mL) and placed in the dropping funnel.
-
-
Procedure:
-
The sodium ethoxide solution is added dropwise to the stirred solution of diethyl malonate at room temperature.
-
The mixture is then heated to reflux.
-
The solution of 1,3-dibromo-2-(benzyloxy)propane is added dropwise over a period of 2 hours.
-
The reaction mixture is refluxed for an additional 4 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.
-
The ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate.
-
Step 2: Synthesis of this compound
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (30.6 g, 0.1 mol).
-
A solution of sodium hydroxide (12.0 g, 0.3 mol) in water (50 mL) and ethanol (50 mL).
-
-
Procedure:
-
The diester is dissolved in the sodium hydroxide solution.
-
The mixture is heated to reflux for 3 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath and acidified to pH 2 with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[2][3]
-
Alternative Synthetic Approaches
While the proposed route offers a straightforward and high-yielding pathway, other methods for the synthesis of substituted cyclobutane derivatives exist. These include:
-
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of alkenes can form the cyclobutane ring.[4][5] However, this approach may require specialized equipment and careful selection of starting materials to achieve the desired substitution pattern.
-
Ring Contractions: Ring contraction of larger carbocycles or heterocycles, such as pyrrolidines, can also yield cyclobutane derivatives.[6] These methods can offer good stereocontrol but may involve more complex starting materials.
-
From 3-(Benzyloxy)cyclobutanone: The target molecule could potentially be synthesized from 3-(benzyloxy)cyclobutanone.[7][8][9] This would likely involve a multi-step sequence, such as the formation of a cyanohydrin followed by hydrolysis and subsequent functional group manipulations.
The choice of synthetic route will ultimately depend on the availability of starting materials, required scale, and the specific purity and stereochemical requirements of the final product. The proposed malonic ester-based synthesis provides a robust and scalable method for accessing this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound 97% | CAS: 84182-46-7 | AChemBlock [achemblock.com]
- 3. 3-Benzyloxycyclobutane-1,1-dicarboxylic acid AldrichCPR 84182-46-7 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 9. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic Acid
For laboratory professionals engaged in research, scientific analysis, and drug development, the proper management and disposal of chemical reagents like 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid are paramount for ensuring a safe operational environment and maintaining environmental stewardship. This document outlines the essential safety protocols and step-by-step disposal procedures for this compound.
Chemical Identifier:
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and causes serious eye irritation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) to avoid skin contact.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is recommended.
-
Protective Clothing: A laboratory coat must be worn to protect personal clothing.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Hazard and Safety Data Summary
The following table summarizes the key hazard and safety information for this compound.
| Parameter | Information | Citations |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [1][3] |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P337+P313 | [1] |
| Storage Class | 11: Combustible Solids | [1] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][6]
Experimental Workflow for Disposal
Caption: Waste Disposal Workflow for this compound.
Detailed Procedural Steps:
-
Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing the appropriate PPE as detailed above.
-
Waste Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a designated, chemically compatible, and sealable hazardous waste container.
-
Solutions: If the compound is in a solution, the entire solution must be treated as hazardous waste. Collect it in a designated liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must be collected and disposed of as solid hazardous waste.[4]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, include the date of accumulation and the name of the generating laboratory or researcher.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5] The likely method of disposal for this type of organic compound is high-temperature incineration.[7]
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: For any significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill.
-
Collection: Carefully collect the contained material and any absorbent into a sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision Pathway for Chemical Waste Segregation and Disposal.
References
- 1. 3-Benzyloxycyclobutane-1,1-dicarboxylic acid AldrichCPR 84182-46-7 [sigmaaldrich.cn]
- 2. This compound 97% | CAS: 84182-46-7 | AChemBlock [achemblock.com]
- 3. This compound | 84182-46-7 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid
This guide provides critical safety and logistical information for handling 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid (CAS No. 84182-46-7) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment, safe handling protocols, and proper disposal methods.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]
Signal Word: Warning
Hazard Pictogram:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and mitigate risks. The following table summarizes the required personal protective equipment.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles | Must be worn at all times when handling the compound. |
| Face shield | Required when there is a potential for splashing or dust generation. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory coat | A standard laboratory coat must be worn and fully fastened. |
| Additional Protective Clothing | Consider an apron or coveralls for larger quantities or during procedures with a high risk of spillage. | |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust. |
Operational and Disposal Plans
Safe Handling Procedures
Adherence to the following step-by-step operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Engineering Controls:
-
All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to control airborne dust.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
-
-
Personal Hygiene:
-
Handling Practices:
-
Avoid direct contact with the skin and eyes.
-
Minimize dust generation when handling the solid material.
-
Keep the container tightly closed when not in use.
-
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell.[4][8][10] Rinse mouth.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6][8][10] If eye irritation persists, get medical advice/attention.[4][8][10]
Spill Response
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with a damp cloth.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.
-
Solutions of the compound should be collected in a separate, compatible, and labeled liquid hazardous waste container.
-
-
Waste Segregation:
-
Do not mix this waste with other incompatible waste streams.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[11][12] In many cases, organic acids can be neutralized, but due to the toxicity of this compound, professional hazardous waste disposal is required.[12][13][14][15]
-
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
- 1. H-phrases (hazard statements) [stoffenmanager.com]
- 2. Health and safety: H/P phrases - SAMANCTA [ec.europa.eu]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. GHS label - ChemicalBook [chemicalbook.com]
- 5. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 6. GHS Precautionary Statements - List and Codes | BradyID.com [bradyid.com]
- 7. GHS Precautionary Statements - List and Codes | BradyID.com [bid-na-prod-centralus-headless-app.azurewebsites.net]
- 8. chemsafetypro.com [chemsafetypro.com]
- 9. chem-space.com [chem-space.com]
- 10. Precautionary statements. In force from 17 October 2020. [msds-europe.com]
- 11. benchchem.com [benchchem.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. epfl.ch [epfl.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
